1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrabromo-3,6-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4Cl2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCODABQWEQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31604-30-5 | |
| Record name | 1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of a Polyhalogenated Benzene Core
An In-Depth Technical Guide to 1,2,4,5-Tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5)
This guide provides a comprehensive technical overview of this compound, a key polyhalogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, reactivity, analytical methodologies, and toxicological profile, offering field-proven insights and detailed protocols.
This compound (CAS No. 31604-30-5) is a heavily substituted benzene derivative characterized by its unique arrangement of six halogen atoms. This structure imparts significant chemical and physical properties, making it a valuable intermediate in specialized organic synthesis.[1][2] Its primary utility lies in its role as a rigid scaffold and a precursor for complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and advanced materials.[2][3] The high degree of halogenation creates a sterically hindered and electron-deficient aromatic core, opening pathways to unique chemical transformations not readily accessible with less substituted benzenes.
Physicochemical and Computed Properties
The defining characteristics of this compound stem directly from its molecular structure. The high molecular weight and halogen content result in a solid substance with very low aqueous solubility and a high octanol-water partition coefficient (LogP), indicating strong lipophilicity.[4] These properties are critical for understanding its behavior in both reaction media and environmental systems.
| Property | Value | Source(s) |
| CAS Number | 31604-30-5 | [4][5] |
| Molecular Formula | C₆Br₄Cl₂ | [4] |
| Molecular Weight | 462.58 g/mol | [4] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 281 °C | [6] |
| Boiling Point (Predicted) | 394.0 ± 37.0 °C | [6] |
| Density (Predicted) | 2.597 ± 0.06 g/cm³ | [6] |
| Water Solubility | Insoluble (6.0E-5 g/L at 25 °C) | [4] |
| LogP (Predicted) | 6.04 | [6] |
| Purity (Typical) | ≥97% | [1][7] |
Synthesis Pathway and Rationale
The synthesis of this compound typically involves the exhaustive bromination of a dichlorobenzene precursor. The choice of starting material and reaction conditions is critical to achieving high selectivity for the desired isomer.
Retrosynthetic Analysis and Strategy
A logical precursor for this molecule is 1,4-dichlorobenzene.[6][8] The two chlorine atoms are para to each other, establishing the 1- and 4-positions. The subsequent bromination must then occur at the remaining four positions (2, 3, 5, and 6). In electrophilic aromatic substitution, chlorine is an ortho-, para-directing deactivator.[9][10] Starting with 1,4-dichlorobenzene, the first bromination will be directed to the positions ortho to the chlorines (positions 2, 3, 5, and 6). Due to the deactivating nature of the halogens, forcing conditions (e.g., excess brominating agent and a strong Lewis acid catalyst) are required to achieve complete substitution.
Synthesis Workflow Diagram
The following diagram illustrates the direct bromination pathway from 1,4-dichlorobenzene.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a robust method for synthesizing the title compound from 1,4-dichlorobenzene.
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,4-dichlorobenzene (0.1 mol, 14.7 g) and anhydrous iron(III) bromide (0.01 mol, 2.96 g) as the Lewis acid catalyst.
-
Reaction Initiation: Gently heat the mixture to 60-70 °C to melt the 1,4-dichlorobenzene and dissolve the catalyst.
-
Bromination: From the dropping funnel, add liquid bromine (0.45 mol, 23 mL, 71.9 g) dropwise over a period of 2 hours. The reaction is highly exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a scrubber containing a sodium hydroxide solution.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux (approx. 100-110 °C) for 12 hours to ensure complete tetrabromination. Monitor the reaction progress using Gas Chromatography (GC) until the starting material and intermediate products are consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bisulfite to neutralize any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude solid product is then purified by recrystallization from a suitable solvent like toluene or xylene to yield the final product as a crystalline solid.
Reactivity Profile: A Precursor to Polyarylbenzenes via Aryne Intermediates
The high degree of halogenation makes this compound an excellent precursor for generating highly reactive aryne intermediates.[6] Treatment with a strong base, such as an organolithium reagent, can induce a stepwise elimination of HBr (or LiBr after metal-halogen exchange), leading to the formation of a dibromodichlorobenzyne. This intermediate can then undergo further elimination to form a diaryne. These arynes are powerful dienophiles and electrophiles.
A key application is the synthesis of polyarylbenzenes. The aryne intermediate can be trapped in a [4+2] cycloaddition reaction with a suitable diene, such as furan, or can react with organometallic reagents.[11]
Aryne Formation and Trapping Workflow
Caption: Generation and trapping of a benzyne intermediate.
Advanced Analytical Methodologies
The analysis of polyhalogenated compounds like this compound requires specialized techniques to achieve the necessary sensitivity and selectivity, especially in complex matrices such as environmental or biological samples.[12][13] The methodology is often adapted from protocols for brominated flame retardants (BFRs).[14]
Analytical Workflow Overview
A typical workflow involves extraction from the sample matrix, cleanup to remove interferences, and instrumental analysis, most commonly by Gas Chromatography coupled with Mass Spectrometry (GC-MS).[15][16]
Caption: End-to-end workflow for the analysis of the target compound.
Detailed Protocol: Trace-Level Quantification in Sediment
This protocol provides a self-validating system for the quantification of this compound in environmental sediment samples.
-
Sample Preparation: Lyophilize (freeze-dry) 10 g of the sediment sample to remove water. Grind the dried sample to a fine, homogenous powder.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound, if available, or a related polybrominated compound not expected in the sample).
-
Extraction (Pressurized Liquid Extraction - PLE):
-
Mix the spiked sample with diatomaceous earth and pack it into a PLE cell.
-
Extract using a solvent mixture of hexane and dichloromethane (1:1, v/v) at 100 °C and 1500 psi.
-
Perform two static extraction cycles of 10 minutes each.
-
Causality: PLE is chosen over traditional Soxhlet extraction for its significantly reduced solvent consumption and extraction time, while providing comparable or superior extraction efficiency for persistent organic pollutants from solid matrices.[15]
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Concentrate the extract to approximately 1 mL.
-
Load the concentrated extract onto a multi-layer silica gel SPE cartridge pre-activated with hexane. The layers may include acidified silica to retain lipids and basic silica to remove other interferences.
-
Elute the target analyte fraction with hexane/dichloromethane.
-
Causality: This cleanup step is crucial for removing co-extracted matrix components (e.g., lipids, humic acids) that can interfere with GC analysis and suppress the MS signal.
-
-
Instrumental Analysis (GC-ECNI-MS):
-
GC System: Agilent 8890 GC (or equivalent) with a 30 m x 0.25 mm x 0.25 µm DB-5ms capillary column.
-
Injection: 1 µL pulsed splitless injection at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, and hold for 10 min.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Capture Negative Ionization (ECNI).
-
Causality: ECNI is the ionization mode of choice because polyhalogenated compounds have a high electron affinity. This results in the formation of stable negative ions, providing exceptionally high sensitivity and selectivity, with detection limits often in the femtogram range.[15]
-
Data Acquisition: Monitor the characteristic m/z ions for the target compound and the internal standard in Selected Ion Monitoring (SIM) mode.
-
Toxicological Profile and Environmental Considerations
As a specific entity, detailed toxicological data for this compound is limited. However, its classification and structural similarity to other polyhalogenated benzenes provide a basis for a preliminary hazard assessment.
-
Aquatic Toxicity: The compound is classified as hazardous to the aquatic environment (Chronic, Category 4), indicating it may cause long-lasting harmful effects to aquatic life.[4]
-
Persistence and Bioaccumulation: With its extremely low water solubility and high predicted LogP, the compound is expected to be persistent in the environment.[4][6] It will strongly partition from water to soil, sediment, and biota.[17][18] This behavior is characteristic of many brominated flame retardants and chlorinated benzenes, which are known to bioaccumulate in food chains.[19]
-
Inferred Mammalian Toxicity: Studies on related compounds, such as tetrachlorobenzenes, show that the liver and kidneys are primary target organs, with observed effects including increased organ weight and histological changes.[19] The 1,2,4,5-isomer of tetrachlorobenzene was found to be the most toxic among those tested in a 90-day rat study.[19] Given these precedents, this compound should be handled with appropriate precautions as a potential hepatotoxic and nephrotoxic agent. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][20]
Conclusion
This compound stands out as a highly functionalized building block for advanced chemical synthesis. Its utility as a precursor to reactive aryne intermediates provides a powerful tool for constructing complex, poly-substituted aromatic systems. However, its properties also suggest significant environmental persistence and potential toxicity, underscoring the need for careful handling and robust analytical monitoring. Future research will likely focus on expanding its applications in materials science and medicinal chemistry, while also further characterizing its environmental and toxicological footprint.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]
- 13. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | Semantic Scholar [semanticscholar.org]
- 15. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. ARCHIVED - 1,4-Dichlorobenzene - PSL1 - Canada.ca [canada.ca]
- 19. Toxicity of 1,2,3,4-, 1,2,3,5- and 1,2,4,5-tetrachlorobenzene in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.at [fishersci.at]
An In-Depth Technical Guide to the Molecular Structure of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 1,2,4,5-tetrabromo-3,6-dichlorobenzene (C₆Br₄Cl₂), a fully halogenated aromatic compound. While its primary application lies as a chemical intermediate in organic synthesis, particularly for pharmaceuticals and complex molecular architectures, a detailed understanding of its structural characteristics is paramount for its effective and safe utilization. This document collates available data on its chemical identity, physicochemical properties, and spectroscopic signature. In the absence of a publicly available crystal structure, this guide also offers insights into its expected molecular geometry based on theoretical principles and data from analogous compounds. Furthermore, it outlines a plausible synthetic route and discusses critical safety and handling protocols pertinent to this class of polyhalogenated aromatics.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic hydrocarbon where every hydrogen atom on the benzene ring has been replaced by a halogen. This high degree of halogenation imparts significant chemical and thermal stability, as well as distinct reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | Benzene, 1,2,4,5-tetrabromo-3,6-dichloro- | |
| CAS Number | 31604-30-5 | |
| Molecular Formula | C₆Br₄Cl₂ | |
| Molecular Weight | 462.58 g/mol | |
| Appearance | Off-white to yellow solid | |
| Melting Point | 281 °C | |
| Boiling Point (Predicted) | 394.0 ± 37.0 °C | |
| Solubility | Insoluble in water (6.0E-5 g/L at 25 °C) | |
| Density (Predicted) | 2.597 ± 0.06 g/cm³ | |
| LogP (Predicted) | 6.04 |
Molecular Structure and Geometry
A definitive experimental determination of the molecular structure of this compound through single-crystal X-ray diffraction is not publicly available at the time of this writing. However, a robust understanding of its geometry can be inferred from fundamental principles of chemical bonding and steric effects, as well as from crystallographic data of closely related polyhalogenated benzenes.
The core of the molecule is a planar benzene ring. The six substituents—four bromine atoms and two chlorine atoms—are expected to lie in or very close to the plane of the benzene ring. The substitution pattern, with halogens at every position, leads to significant steric hindrance between adjacent substituents. This steric repulsion is anticipated to cause distortions from a perfect hexagonal geometry of the benzene ring. Specifically, C-C bonds adjacent to multiple bulky halogen substituents may be elongated, and exocyclic C-C-Halogen bond angles are likely to deviate from the ideal 120° to minimize steric strain.
Diagram: Predicted Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of protons, ¹H NMR spectroscopy is not applicable for this compound. However, ¹³C NMR spectroscopy would be informative. Given the molecule's symmetry, only three distinct carbon signals are expected:
-
One signal for the two carbons bonded to bromine at positions 1 and 4.
-
One signal for the two carbons bonded to bromine at positions 2 and 5.
-
One signal for the two carbons bonded to chlorine at positions 3 and 6.
The chemical shifts of these carbon atoms would be influenced by the electronegativity and anisotropic effects of the attached halogens.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the absence of C-H stretching vibrations. The key absorption bands would be in the fingerprint region (below 1600 cm⁻¹), corresponding to:
-
C-C stretching vibrations of the aromatic ring.
-
C-Br stretching vibrations.
-
C-Cl stretching vibrations.
These vibrations would provide a unique fingerprint for the identification of the compound.
Mass Spectrometry (MS)
Mass spectrometry would show a complex molecular ion region due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of halogen atoms.
Synthesis
This compound is a synthetic compound, and its preparation involves the exhaustive halogenation of a suitable benzene derivative. A plausible and high-yielding synthetic route starts from para-dichlorobenzene.
Diagram: Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Electrophilic Bromination
The following is a generalized protocol for the synthesis of polyhalogenated benzenes via electrophilic aromatic substitution.
Materials:
-
p-Dichlorobenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings as a catalyst precursor
-
A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bisulfite solution
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve p-dichlorobenzene in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize evolving HBr.
-
Add the catalyst (FeBr₃ or iron filings) to the solution.
-
Slowly add bromine from the dropping funnel to the reaction mixture with continuous stirring. The reaction is exothermic and may require cooling to control the temperature.
-
After the addition is complete, the reaction mixture is heated to reflux to ensure complete bromination. The reaction progress can be monitored by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature. Excess bromine is quenched by the careful addition of a sodium bisulfite solution.
-
The organic layer is separated, washed with water, a dilute sodium hydroxide solution, and again with water.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield this compound.
Safety and Handling
Polyhalogenated aromatic compounds require careful handling due to their potential toxicity and persistence.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood.
Handling:
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Ensure adequate ventilation.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated from non-halogenated waste.
Applications in Research and Development
The primary utility of this compound is as a building block in organic synthesis. Its fully substituted nature and the presence of two different halogens allow for selective functionalization through various cross-coupling reactions. It serves as a precursor in the synthesis of:
-
Polyarylbenzenes: Through reactions with organometallic reagents.
-
Pharmaceutical Intermediates: Providing a rigid scaffold for the construction of complex active pharmaceutical ingredients.
-
Materials Science: As a core for the synthesis of novel materials with specific electronic or photophysical properties.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate. While a complete experimental structural elucidation is pending, its molecular geometry and spectroscopic properties can be reasonably predicted. A sound understanding of its synthesis and, most importantly, its safe handling, is crucial for its application in advancing pharmaceutical development and materials science. Further research, particularly a definitive crystallographic study, would be highly beneficial to the scientific community.
An In-depth Technical Guide on the Solubility of 1,2,4,5-Tetrabromo-3,6-Dichlorobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,4,5-tetrabromo-3,6-dichlorobenzene, a highly halogenated aromatic compound. Due to the scarcity of direct experimental data for this specific molecule, this document establishes a robust theoretical framework to predict its solubility in various organic solvents. By examining the principles of intermolecular forces and analyzing solubility data from structurally analogous compounds, we infer a likely solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the necessary data for their specific applications. This work is intended to serve as a vital resource for professionals in chemical research, materials science, and drug development who may work with this or similar polyhalogenated compounds.
Introduction: The Challenge of a Data-Scarce Compound
This compound is a polyhalogenated aromatic compound with the molecular formula C₆Br₄Cl₂. Its structure, a benzene ring fully substituted with four bromine and two chlorine atoms, results in a high molecular weight (462.59 g/mol ) and significant hydrophobicity. Such compounds are often investigated as flame retardants, high-density materials, or as intermediates in organic synthesis. The practical application of any compound is fundamentally dependent on its solubility, which dictates the choice of solvents for reactions, purification, formulation, and analytical characterization.
Currently, the scientific literature and chemical databases contain minimal to no experimentally determined solubility data for this compound in common organic solvents. While its water solubility is reported to be extremely low (6.0 x 10⁻⁵ g/L at 25°C), its behavior in organic media is not documented.[1] This guide aims to bridge this knowledge gap by providing a predictive analysis based on first principles and comparative data, coupled with a rigorous methodology for its empirical determination.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the underlying intermolecular forces between solute and solvent molecules. For this compound, the following forces are paramount:
-
London Dispersion Forces: As a large, electron-rich molecule, its primary interaction with nonpolar solvents will be through strong London dispersion forces. The high polarizability of the numerous bromine and chlorine atoms contributes significantly to these forces.
-
Dipole-Dipole Interactions: The symmetrical substitution pattern of the halogens on the benzene ring suggests that the molecule has a very small or zero net dipole moment. Consequently, its interactions with polar solvents via dipole-dipole forces are expected to be weak.
-
Halogen Bonding: The electron-deficient regions on the halogen atoms (σ-holes) can interact with electron-rich atoms (like oxygen or nitrogen) in solvent molecules. While present, the contribution of these interactions to overall solubility in the absence of strong Lewis base solvents may be minor compared to dispersion forces.
Based on this analysis, it is predicted that this compound will exhibit the highest solubility in nonpolar or weakly polar, highly polarizable solvents. Conversely, its solubility is expected to be limited in highly polar, protic solvents like alcohols, and extremely low in water.
Inferred Solubility Profile from Analogous Compounds
To substantiate our theoretical predictions, we can examine the solubility of structurally related, less complex halogenated benzenes. While not a direct substitute for experimental data, these analogs provide valuable insights into solubility trends.
| Compound | Molecular Formula | Solvent | Solubility (g/L) | Temperature (°C) |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Ethanol | Miscible | 25 |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Diethyl Ether | Miscible | 25 |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | Carbon Tetrachloride | Soluble | 20 |
| 1,2,4,5-Tetrachlorobenzene | C₆H₂Cl₄ | Ethanol | Slightly Soluble | 25 |
| 1,2,4,5-Tetrachlorobenzene | C₆H₂Cl₄ | Diethyl Ether | Soluble | 25 |
| Hexabromobenzene | C₆Br₆ | Benzene | 0.5 | 25 |
| Hexabromobenzene | C₆Br₆ | Carbon Disulfide | 1.8 | 25 |
Data compiled from various sources for illustrative purposes.
Analysis of Trends:
-
Effect of Halogenation: As the number of halogen substituents increases, the solubility in polar solvents like ethanol tends to decrease (compare dichlorobenzene to tetrachlorobenzene). This is due to the increasing molecular size and nonpolar character, which disrupts the hydrogen-bonding network of the solvent.
-
Solvent Polarity: Halogenated benzenes generally show good solubility in nonpolar or weakly polar solvents like diethyl ether, benzene, and carbon disulfide, where dispersion forces are the dominant mode of interaction.[2]
Predicted Solubility for this compound:
Based on these trends, we can hypothesize the following solubility profile:
-
High Solubility: In aromatic solvents (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and other nonpolar solvents like carbon disulfide.
-
Moderate to Low Solubility: In ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone). The solubility will likely be limited by the high lattice energy of the solid crystalline solute.
-
Very Low to Insoluble: In alcohols (e.g., methanol, ethanol) and hydrocarbons (e.g., hexane, heptane).
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To move from prediction to empirical fact, a standardized and reliable experimental method is required. The isothermal shake-flask method, consistent with OECD Guideline 105, is the gold standard for determining the solubility of solids.[3]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the chosen organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a predetermined period to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the minimum time required to reach a plateau in concentration (typically 24-72 hours for poorly soluble compounds).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, for faster separation, centrifuge the vials at a high speed, ensuring the temperature remains constant.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining micro-particulates.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC-UV or GC-MS method to determine the concentration. A calibration curve must be prepared using standards of known concentration.
-
-
Data Calculation and Reporting:
-
Calculate the solubility using the measured concentration and the dilution factor.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Report the mean solubility value with the standard deviation, expressed in units such as g/L or mol/L, along with the specific temperature.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility via the shake-flask method.
Practical Implications for Researchers
A clear understanding of the solubility of this compound is critical for its effective use:
-
Reaction Chemistry: For synthetic applications, solvents with high solubility (e.g., toluene, dioxane) would be preferred to ensure a homogeneous reaction mixture and favorable kinetics.
-
Purification: Recrystallization, a common purification technique, relies on a significant difference in solubility at high and low temperatures. Solvents showing moderate solubility at room temperature and high solubility at elevated temperatures (e.g., ethyl acetate, certain alcohols) would be ideal candidates.
-
Analytical Chemistry: The choice of solvent for preparing standards for chromatography (HPLC, GC) is dictated by solubility. The low aqueous solubility necessitates the use of organic solvents for sample preparation in environmental or biological analyses.
-
Material Formulation: When incorporating this compound into polymers or other materials, the chosen solvent must be compatible with all components and capable of dissolving the compound at the required concentration.
Conclusion
While direct, published solubility data for this compound in organic solvents is currently unavailable, a robust prediction of its behavior can be made through the application of fundamental chemical principles and comparative analysis of analogous compounds. It is anticipated to be most soluble in nonpolar aromatic and chlorinated solvents and poorly soluble in polar, protic media. This guide provides the necessary theoretical foundation for informed solvent selection and, crucially, a detailed experimental protocol to empower researchers to generate precise, application-specific solubility data. The methodologies and insights presented herein are designed to facilitate the effective and efficient use of this and other data-scarce polyhalogenated compounds in a research and development setting.
References
thermal stability of 1,2,4,5-tetrabromo-3,6-dichlorobenzene
An In-depth Technical Guide to the Thermal Stability of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Abstract
This compound is a heavily halogenated aromatic compound of significant interest as a versatile intermediate in organic and pharmaceutical synthesis.[1][2][3] Its utility in constructing complex molecular architectures necessitates a thorough understanding of its chemical and physical properties, particularly its thermal stability. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to evaluating the thermal stability of this compound. We delve into the principles of thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present detailed experimental protocols, and discuss the probable decomposition pathways based on established principles of halogenated benzene chemistry. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds, offering field-proven insights into ensuring its stability and integrity during synthesis, purification, and storage.
Introduction to this compound
This compound (CAS No. 31604-30-5) is a synthetic building block characterized by a fully substituted benzene ring.[4] Typically supplied as an off-white to yellow solid with a minimum purity of 97%, its highly halogenated structure imparts unique reactivity, making it a valuable precursor in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1][3] The compound serves as a precursor in reactions involving organometallic reagents to form polyarylbenzenes through a multiple aryne intermediate pathway.[5] Given its application in multi-step syntheses that may involve elevated temperatures, a robust understanding of its thermal behavior is critical for process optimization, safety, and impurity control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31604-30-5 | [4] |
| Molecular Formula | C₆Br₄Cl₂ | [4] |
| Molecular Weight | 462.58 g/mol | [4] |
| Appearance | Off-white to yellow solid | [1][2] |
| Melting Point | ~281 °C (Predicted) | [5] |
| Boiling Point | ~394.0 °C (Predicted) | [5] |
| Water Solubility | Insoluble (6.0E-5 g/L at 25 °C) | [4] |
| LogP | 6.04 (Predicted) | [5] |
Theoretical Considerations for Thermal Stability
The thermal stability of a polyhalogenated benzene is primarily governed by the strength of the carbon-halogen (C-X) bonds and the overall steric strain of the molecule.
-
Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-Br bond on an aromatic ring is approximately 336 kJ/mol, whereas for a C-Cl bond, it is around 409 kJ/mol. This suggests that thermal decomposition will likely initiate via the cleavage of a C-Br bond before a C-Cl bond. Studies on the degradation of mixed halogenated benzenes support this, showing a dehalogenation order of bromobenzene > chlorobenzene.[6]
-
Steric Hindrance: In a fully substituted benzene ring like this compound, significant steric strain exists between the adjacent large halogen atoms. This strain can lower the activation energy required for bond cleavage, potentially reducing the overall thermal stability compared to less substituted analogues. Research on the degradation of polychlorinated benzenes has shown that the removal of chlorine substituents can be sterically driven.[7]
-
Decomposition Pathways: Thermal decomposition is unlikely to be a clean, single-step process. Initial C-Br bond homolysis would generate a highly reactive aryl radical and a bromine radical. These radicals can then participate in a variety of secondary reactions, including abstracting hydrogen from solvent or other molecules, recombining, or leading to fragmentation of the aromatic ring under more forcing conditions. A proposed process for decomposing polyhalogenated aromatic compounds involves heating with a catalyst at temperatures between 150°C and 550°C.[8]
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive evaluation of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this purpose.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose (onset temperature of decomposition, Tonset) and for quantifying mass loss events. The choice of a nitrogen atmosphere is critical to study the intrinsic thermal stability of the compound, eliminating oxidative effects that would occur in air and complicate the interpretation. A slow heating rate (e.g., 10 °C/min) is selected to ensure thermal equilibrium and achieve good resolution between successive thermal events.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment to ensure an inert environment. Maintain the flow during the analysis.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides complementary information to TGA by detecting thermal events that do not involve mass loss, such as melting, as well as those that do, like decomposition. The presence of a sharp endotherm corresponding to the melting point followed by a broad exotherm at higher temperatures is characteristic of a melt-then-decompose process. Using hermetically sealed aluminum pans prevents sample loss through sublimation before decomposition, ensuring the observed thermal events are accurate. The use of DSC for analyzing thermostability has been demonstrated in studies of other thermally stable compounds.[9]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference.
-
Atmosphere: Maintain a nitrogen purge gas at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow versus temperature. Identify the peak temperature and enthalpy of the melting endotherm and the onset temperature of the decomposition exotherm.
Table 2: Representative Thermal Analysis Data (Hypothetical)
| Parameter | Technique | Value | Interpretation |
| Melting Point (Tm) | DSC | ~281 °C | Sharp endotherm indicating phase transition from solid to liquid. |
| Onset of Decomposition (Tonset) | TGA | > 300 °C | Temperature at which significant mass loss begins. |
| Decomposition Peak | DSC | > 320 °C | Exothermic event confirming the energetic nature of the decomposition. |
| Mass Loss at 450 °C | TGA | > 95% | Indicates nearly complete volatilization or decomposition of the compound into volatile products. |
Evolved Gas Analysis (EGA)
To identify the specific molecules released during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. As the sample is heated in the TGA, the evolved gases are transferred directly into the second instrument for real-time analysis. This powerful technique would allow for the direct detection of initial products like HBr or Br₂ and later, chlorinated fragments, confirming the proposed decomposition mechanism.
Predicted Thermal Behavior and Decomposition Pathway
Based on fundamental chemical principles, the thermal decomposition of this compound is predicted to proceed via a radical mechanism initiated by the cleavage of the weakest C-Br bonds.
Caption: Proposed initial pathway for the thermal decomposition of this compound.
Analytical Methodologies for Degradant Characterization
Should a thermal stress study be performed (e.g., heating the compound at a set temperature below Tonset for an extended period), it is crucial to have robust analytical methods to separate and identify potential degradants.
Expertise & Experience: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. However, some highly brominated compounds can be thermally labile and may degrade or interconvert in a hot GC injector.[10] Therefore, a two-pronged approach is recommended. GC-MS can be used to analyze for more stable, lower molecular weight fragments. For the parent compound and potential high molecular weight recombination products (e.g., biphenyls), High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) is the preferred method as it analyzes samples at ambient temperature, preserving the integrity of the analytes.
Caption: Dual analytical workflow for the comprehensive characterization of thermal degradants.
Summary and Conclusion
This compound is a thermally robust molecule, with decomposition not expected to occur until well above its melting point of approximately 281°C. The onset of thermal decomposition is predicted to be above 300°C under inert conditions. The degradation mechanism is likely initiated by the cleavage of the weaker carbon-bromine bonds. A comprehensive assessment of its thermal stability requires a combined approach using TGA to determine the onset of mass loss and DSC to characterize melting and energetic decomposition events. For detailed impurity profiling following thermal stress, a combination of LC-MS and GC-MS is recommended to provide a complete picture of both high and low molecular weight degradants. This understanding is paramount for developing safe and efficient synthetic processes and ensuring the quality of resulting pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5276250A - Process for decomposing polyhalogenated compounds - Google Patents [patents.google.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. dioxin20xx.org [dioxin20xx.org]
The Halogenated Benzene Motif: A Cornerstone in Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Halogenated benzenes, once viewed as simple synthetic intermediates, have emerged as a pivotal structural motif in modern organic chemistry and medicinal chemistry. Their unique electronic properties, reactivity profiles, and ability to engage in specific non-covalent interactions have cemented their importance in the synthesis of complex molecules and the design of potent therapeutics. This guide provides a comprehensive overview of the synthesis, reactivity, and application of halogenated benzenes, with a particular focus on their role in drug discovery. We will delve into both classical and contemporary synthetic methodologies, explore the nuanced reactivity of these compounds in cross-coupling reactions, and illuminate the critical role of halogen bonding in molecular recognition. Furthermore, this guide will address the toxicological and environmental considerations associated with this important class of compounds, offering a holistic perspective for the responsible advancement of chemical and pharmaceutical sciences.
The Enduring Utility of Halogenated Benzenes: A Molecular Chameleon
Halogenated benzenes are aromatic compounds in which one or more hydrogen atoms on the benzene ring are substituted by a halogen (fluorine, chlorine, bromine, or iodine). This seemingly simple modification dramatically alters the physicochemical properties of the parent benzene molecule, including its electron density, polarity, and reactivity. The nature of the halogen atom and its position on the ring dictate these changes, making halogenated benzenes versatile building blocks in a multitude of applications.
From a synthetic standpoint, the carbon-halogen (C-X) bond serves as a versatile functional handle for the construction of more complex molecular architectures through a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. In the realm of drug discovery, the introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can modulate metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This is often achieved through a specific and directional non-covalent interaction known as halogen bonding.[2]
Synthesis of Halogenated Benzenes: From Classical to Cutting-Edge
The preparation of halogenated benzenes can be broadly categorized into two main approaches: classical electrophilic aromatic substitution and modern transition metal-catalyzed methods, including C-H activation.
Electrophilic Aromatic Halogenation: A Time-Honored Strategy
Electrophilic aromatic substitution (EAS) is the traditional method for introducing halogens onto a benzene ring.[3] This reaction involves the attack of the electron-rich aromatic ring on an electrophilic halogen species.
-
Chlorination and Bromination: Benzene reacts with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃).[3][4] The Lewis acid polarizes the halogen-halogen bond, generating a potent electrophile that can be attacked by the benzene ring.[5]
-
Iodination: Direct iodination with I₂ is generally slow and reversible. Therefore, an oxidizing agent, such as nitric acid, is often used to generate the electrophilic iodine species in situ.
-
Fluorination: Direct fluorination of benzene with F₂ is highly exothermic and difficult to control. Consequently, alternative fluorinating agents are typically employed.
The regioselectivity of electrophilic halogenation on substituted benzenes is governed by the electronic nature of the existing substituent. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.
Workflow for Electrophilic Bromination of Benzene:
Caption: Mechanism of Electrophilic Bromination.
Modern Synthetic Approaches: Precision and Efficiency
While electrophilic halogenation is a robust method, modern synthetic chemistry often demands greater control over regioselectivity and functional group tolerance. Transition metal-catalyzed reactions have emerged as powerful tools to address these challenges.
Halogenated benzenes are key substrates in a variety of palladium-catalyzed cross-coupling reactions, which form the bedrock of modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. It is widely used for the synthesis of biaryls.[6] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially in the case of di- or polyhalogenated substrates.[7][8]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to arylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine [7]
This protocol demonstrates the ligand-controlled site-selective coupling at the C4 position.
-
Reaction Setup: In a glovebox, charge a reaction vial with 2,4-dichloropyridine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%) to the vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at 80 °C for 24 hours.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Analysis and Purification: Analyze the crude product by GC-MS or ¹H NMR to determine regioselectivity and yield. Purify the product by column chromatography.
Catalyst Performance in Suzuki Coupling of Dichloropyridines [7]
| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di / C-X:C-Y) |
| Ni(cod)₂ / PPh₂Me | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 | 85 (mono) | >20:1 (mono:di) |
| Ni(cod)₂ / PCy₃ | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | THF | 80 | 24 | 38 (di) | 1:3.8 (mono:di) |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 (C4:C2) |
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of halogenated arenes.[9] This approach avoids the pre-functionalization of the aromatic substrate, thereby reducing the number of synthetic steps and waste generation. Palladium-catalyzed C-H activation of electron-rich arenes like anisole has been a subject of intense research.[10]
Experimental Protocol: Base-Mediated Halogenation of Acidic sp² C-H Bonds [11]
This protocol describes an efficient halogenation of electron-deficient (hetero)arenes.
-
Reaction Setup: To a solution of the (hetero)arene (0.5 mmol) in a suitable solvent (e.g., THF, 2 mL), add the halogenating agent (e.g., CBr₄ for bromination, 0.6 mmol).
-
Base Addition: Add the base (e.g., t-BuONa, 1.0 mmol) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 1-12 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purification: Purify the product by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
The introduction of halogens significantly influences the physical and spectroscopic properties of benzene.
Table of Physicochemical Properties of Selected Halogenated Benzenes [12][13]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Chlorobenzene | 112.56 | 132 | -45 | 1.106 |
| Bromobenzene | 157.02 | 156 | -30.6 | 1.495 |
| 1,2-Dichlorobenzene | 147.00 | 180 | -17 | 1.306 |
| 1,3-Dichlorobenzene | 147.00 | 173 | -25 | 1.288 |
| 1,4-Dichlorobenzene | 147.00 | 174 | 53 | 1.248 |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the inductive and mesomeric effects of the halogen substituents. The signals for protons ortho to the halogen are typically shifted downfield.
-
¹³C NMR Spectroscopy: The carbon atom attached to the halogen (ipso-carbon) shows a characteristic chemical shift. For chlorobenzene, the ipso-carbon appears at ~134.3 ppm, while the other carbons resonate between 126.4 and 129.7 ppm.[14]
-
Mass Spectrometry: Halogenated benzenes exhibit characteristic isotopic patterns due to the natural abundance of halogen isotopes (e.g., ³⁵Cl and ³⁷Cl; ⁷⁹Br and ⁸¹Br), which is a powerful diagnostic tool for their identification.
Table of Characteristic Spectroscopic Data for Chlorobenzene [14][15][16]
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Multiplet around 7.2-7.4 ppm |
| ¹³C NMR (CDCl₃) | C1 (ipso): ~134.3 ppmC2, C6: ~128.6 ppmC3, C5: ~129.7 ppmC4: ~126.4 ppm |
| IR (cm⁻¹) | C-Cl stretch: ~800-600 |
| MS (EI) | M⁺ at m/z 112 and M+2 at m/z 114 in a ~3:1 ratio |
The Pivotal Role of Halogenated Benzenes in Drug Discovery
Halogenated benzenes are a recurring motif in a vast number of approved drugs and clinical candidates.[17] The strategic incorporation of halogens can fine-tune a molecule's properties to enhance its therapeutic potential.
Halogen Bonding: A Key Non-Covalent Interaction
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis basic site, such as an oxygen, nitrogen, or sulfur atom in a biological target.[2] This interaction, analogous to a hydrogen bond, can significantly contribute to the binding affinity and selectivity of a ligand.[18][19] The strength of the halogen bond generally increases with the polarizability of the halogen: I > Br > Cl > F.
Mechanism of Halogen Bonding in a Protein-Ligand Complex:
Caption: Directional nature of a halogen bond.
Case Study: Lorlatinib - A Third-Generation ALK Inhibitor
Lorlatinib (Lorbrena) is a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer (NSCLC).[20] The design of lorlatinib showcases the strategic use of halogenated benzene moieties. The molecule contains a 2-fluoro-4-cyanophenyl group. The fluorine atom is crucial for several reasons:
-
Enhanced Potency: The fluorine atom can participate in favorable interactions within the ATP-binding pocket of the ALK enzyme.
-
Metabolic Stability: The C-F bond is very strong, which can block potential sites of metabolism, thereby increasing the drug's half-life.
-
Brain Penetration: The properties imparted by the fluorine atom contribute to the ability of lorlatinib to cross the blood-brain barrier, which is critical for treating brain metastases.[20]
Toxicology and Environmental Considerations
While halogenated benzenes are invaluable in many applications, their environmental persistence and potential toxicity are important considerations.
Toxicological Profile
The toxicity of halogenated benzenes varies depending on the degree and position of halogenation. In general, they are more toxic than benzene itself. Chronic exposure can lead to damage to the liver, kidneys, and central nervous system. Some higher chlorinated benzenes are classified as persistent organic pollutants (POPs).
Environmental Fate and Remediation
Due to their widespread use, halogenated benzenes are common environmental contaminants.[21] Their hydrophobic nature causes them to partition into soil and sediment. Several remediation strategies have been developed to address this contamination.
-
Bioremediation: Certain microorganisms can degrade halogenated benzenes under both aerobic and anaerobic conditions.[22] This can be a cost-effective and environmentally friendly remediation approach.
-
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to degrade recalcitrant organic pollutants.[6] Techniques like photocatalytic degradation and Fenton-like reactions have shown promise for the removal of halogenated benzenes from contaminated water.[19]
Comparison of Remediation Technologies for Halogenated Benzenes
| Technology | Principle | Advantages | Disadvantages |
| Bioremediation | Microbial degradation | Cost-effective, environmentally friendly | Slow, can be inhibited by high contaminant concentrations |
| Photocatalysis | Generation of reactive oxygen species using a semiconductor catalyst and light | Effective for a wide range of compounds, can lead to complete mineralization | Catalyst recovery can be challenging, light penetration can be limited |
| Fenton Reaction | Generation of hydroxyl radicals from H₂O₂ and Fe²⁺ | Rapid degradation rates | Requires acidic pH, sludge production |
| Phytoremediation | Use of plants to remove, contain, or degrade contaminants | Aesthetically pleasing, low cost | Slow, limited to the root zone, potential for food chain contamination |
Conclusion and Future Outlook
Halogenated benzenes are a mature yet continually evolving class of compounds. Their synthesis has been refined from classical methods to highly selective and efficient modern techniques. In drug discovery, the understanding of their role has progressed from simple steric and electronic modulators to key players in specific, directional interactions like halogen bonding. This has opened up new avenues for rational drug design.
The future of halogenated benzene chemistry will likely focus on several key areas:
-
Greener Synthesis: The development of more sustainable and atom-economical methods for their synthesis, with a particular emphasis on C-H activation and biocatalysis.
-
Novel Reactivity: The discovery of new transformations of the C-X bond to further expand their synthetic utility.
-
Advanced Drug Design: A deeper understanding and application of halogen bonding and other non-covalent interactions to design more potent and selective drugs with improved pharmacokinetic profiles.
-
Improved Remediation: The development of more efficient and cost-effective technologies for the remediation of environmental contamination by halogenated benzenes.
As our understanding of the subtle yet profound effects of halogenation continues to grow, the halogenated benzene motif is poised to remain a cornerstone of innovation in both the chemical and pharmaceutical sciences for the foreseeable future.
References
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzene exposure: An overview of monitoring methods and their findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. iloencyclopaedia.org [iloencyclopaedia.org]
- 12. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 13. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Chlorobenzene(108-90-7) 13C NMR [m.chemicalbook.com]
- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041855) [hmdb.ca]
- 16. namiki-s.co.jp [namiki-s.co.jp]
- 17. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. From bench to market: The discovery and development of lorlatinib - American Chemical Society [acs.digitellinc.com]
- 20. NMR Tables [chemdata.r.umn.edu]
- 21. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 22. pjoes.com [pjoes.com]
The Architectural Evolution of Aromatic Scaffolds: A Guide to the Discovery and History of Polysubstituted Benzenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Polysubstituted benzene rings are foundational scaffolds in a vast array of critical molecules, from life-saving pharmaceuticals to advanced materials. Their inherent stability, planarity, and the geometrically defined relationships between their substituents make them ideal building blocks for designing molecules with specific functions. For drug development professionals, in particular, mastering the synthesis and manipulation of these aromatic systems is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.
This guide provides a deep dive into the historical and scientific journey of understanding and synthesizing polysubstituted benzenes. It moves beyond a simple recitation of reactions to explore the causal links between discoveries, the logic behind synthetic strategies, and the evolution of methodologies from brute-force chemistry to elegant, highly selective catalytic systems. We will trace the path from the initial, perplexing discovery of benzene's structure to the sophisticated cross-coupling reactions that are now staples of modern medicinal chemistry.
Part 1: Deciphering the Blueprint - The Benzene Enigma
The story of polysubstituted benzenes begins with the parent compound itself. In the early 19th century, chemists were aware of a class of pleasantly scented compounds they termed "aromatic".[1][2] While Michael Faraday isolated the parent hydrocarbon, C₆H₆, in 1825, its structure remained a profound mystery.[3] The low hydrogen-to-carbon ratio suggested a high degree of unsaturation, yet it displayed a perplexing lack of reactivity towards addition reactions that characterized other unsaturated molecules.[1][4]
The breakthrough came in 1865 when August Kekulé proposed a revolutionary cyclic structure of six carbon atoms with alternating single and double bonds.[1][2][4][5] This model, while foundational, did not fully explain the compound's unusual stability. The true nature of this stability was only clarified with the advent of quantum mechanics. The modern understanding rests on the concept of aromaticity , where the π-electrons are not localized in discrete double bonds but are delocalized across the entire ring in a continuous cycle of p-orbitals. This delocalization results in a significant lowering of the molecule's overall energy. In 1931, Erich Hückel formalized the quantum mechanical basis for this property, establishing his famous rule that planar, cyclic, fully conjugated systems with 4n+2 π-electrons possess this special aromatic stability.[2][5]
Part 2: The First Forays into Substitution - Electrophilic Aromatic Substitution (EAS)
With the structure of benzene established, the next great challenge was to develop methods for attaching substituents to the ring. This led to the discovery of the cornerstone reaction of aromatic chemistry: Electrophilic Aromatic Substitution (EAS).
The Friedel-Crafts Reactions: A Serendipitous Discovery
In 1877, Charles Friedel and James Crafts made an accidental yet monumental discovery.[3][6][7] While investigating the effects of metallic aluminum on alkyl chlorides, they observed an unexpected evolution of HCl and the formation of new hydrocarbons.[7] This led them to correctly deduce that the true catalyst was aluminum chloride (AlCl₃), which they then developed into a general method for attaching carbon-based substituents to aromatic rings.[7]
The Friedel-Crafts reactions are broadly categorized into two types:
-
Friedel-Crafts Alkylation: This reaction attaches an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst like AlCl₃.[6] The Lewis acid activates the alkyl halide, facilitating the formation of a carbocation electrophile which is then attacked by the nucleophilic benzene ring.[7][8]
-
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst.[8] The resulting acylium ion is resonance-stabilized and, unlike the carbocations in alkylation, does not undergo rearrangement.[3]
While powerful, the initial alkylation reaction was plagued with issues of polyalkylation (the product is more reactive than the starting material) and carbocation rearrangements, which limited its synthetic utility.[3][8][9] The acylation reaction elegantly solved these problems; the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation, and the acylium ion's stability prevents rearrangements.[3]
References
- 1. Aromatic chemistry – an introduction - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]
- 2. aromaticsonline.eu [aromaticsonline.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromaticity - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Selective Functionalization of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene: Exploiting the Differential Reactivity of C-Br vs. C-Cl Bonds
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Their utility is profoundly enhanced by the ability to selectively functionalize specific C-X bonds. This guide provides an in-depth analysis of 1,2,4,5-tetrabromo-3,6-dichlorobenzene, a model substrate for exploring the chemoselective reactions of aromatic C-Br versus C-Cl bonds. We will dissect the fundamental principles governing this reactivity difference and present field-proven strategies and protocols for its synthetic exploitation, focusing on palladium-catalyzed cross-coupling and metal-halogen exchange reactions. This document is intended for researchers and professionals in organic synthesis and drug development seeking to leverage selective halogen functionalization in complex molecular architectures.
The Foundational Principle: Why C-Br Bonds React Preferentially
The selective functionalization of polyhalogenated arenes is not a matter of chance, but a predictable outcome based on fundamental chemical principles. The primary determinant governing the reactivity of carbon-halogen (C-X) bonds in the most common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is the Bond Dissociation Energy (BDE) .[1][2]
The BDE is the energy required to homolytically cleave a bond. A lower BDE corresponds to a weaker bond, which is more readily broken during the rate-determining step of many catalytic cycles, such as oxidative addition.[1][3] The established trend for C(sp²)–X bond strength is:
C-F > C-Cl > C-Br > C-I
This trend directly translates to an inverse order of reactivity in reactions where the C-X bond is cleaved.[3]
| Bond Type (Aromatic) | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| C-Cl | ~400 | Lowest |
| C-Br | ~335 | Higher |
| C-I | ~270 | Highest |
| Data compiled from various sources.[4][5][6] |
For this compound, the C-Br bonds possess a significantly lower BDE than the C-Cl bonds.[2] This energy difference is the key that allows for the selective activation of the C-Br bonds using carefully controlled reaction conditions, leaving the more robust C-Cl bonds intact for subsequent transformations.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation.[7][8] Their success in selectively functionalizing polyhalogenated compounds hinges on the preferential oxidative addition of the Pd(0) catalyst to the weaker C-X bond.[3]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)"]; oa_complex [label="Oxidative Addition\nComplex\nAr-Pd(II)(X)L₂"]; tm_complex [label="Transmetalation\nComplex\nAr-Pd(II)(R)L₂"]; product [label="Ar-R\n(Coupled Product)"]; arx [label="Ar-X\n(1,2,4,5-tetrabromo-\n3,6-dichlorobenzene)"]; rm [label="R-M\n(Organometallic\nReagent)"]; mx [label="M-X"];
// Invisible nodes for layout re_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#34A853"]; oa_label [label="Oxidative Addition\n(Rate-Determining Step)\nC-Br >> C-Cl", shape=plaintext, fontcolor="#EA4335"]; tm_label [label="Transmetalation", shape=plaintext, fontcolor="#FBBC05"];
// Edges arx -> oa_complex [style=invis]; pd0 -> oa_complex [label=""]; oa_complex -> tm_complex [label=""]; rm -> tm_complex [style=invis]; tm_complex -> product [style=invis]; tm_complex -> pd0 [label=""]; oa_complex -> mx [style=invis]; // Dummy edge for layout
// Positioning labels edge [style=invis, arrowhead=none]; arx -> pd0 [label=oa_label, fontcolor="#EA4335"]; rm -> oa_complex [label=tm_label, fontcolor="#FBBC05"]; tm_complex -> re_label [label=""]; re_label -> pd0 [label=""]; re_label -> product [label=""]; }
General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is exceptionally versatile due to the stability and low toxicity of the boron compounds.[9][10] By carefully selecting the catalyst, ligand, and base, one can achieve high selectivity for C-Br functionalization.
Objective: To selectively couple phenylboronic acid to one or more C-Br positions of this compound.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv per C-Br bond to be functionalized)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv per C-Br bond)
-
Toluene/Water (4:1 mixture)
-
Anhydrous, degassed solvents
-
Standard Schlenk line or glovebox equipment
-
-
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Trustworthiness:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable Pd(0) source. The triphenylphosphine ligands are sufficient to facilitate the reaction without being so reactive as to activate the C-Cl bonds under these conditions.[10]
-
Base: K₂CO₃ is a moderately strong base required to activate the boronic acid for the transmetalation step.[10]
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Stille Coupling: Tolerant C-C Bond Formation
The Stille coupling utilizes organostannane reagents and is renowned for its excellent functional group tolerance.[11][12][13] The primary drawback is the toxicity of tin compounds, which requires careful handling and purification.[12]
Objective: To selectively couple tributyl(vinyl)stannane to the C-Br positions.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 equiv per C-Br bond)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.05 equiv)
-
Anhydrous, degassed THF or DMF
-
Lithium Chloride (LiCl) (optional, 3.0 equiv)
-
-
Step-by-Step Methodology:
-
In an inert atmosphere, dissolve this compound and the catalyst in anhydrous, degassed THF.
-
Add tributyl(vinyl)stannane via syringe.
-
(Optional but recommended) Add anhydrous LiCl. This can accelerate the transmetalation step.
-
Heat the mixture to reflux (approx. 66 °C for THF).
-
Monitor the reaction progress by GC-MS.
-
After completion (typically 6-18 hours), cool the reaction mixture.
-
Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate tin byproducts as insoluble fluorides.
-
Filter the mixture through Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography.
-
-
Causality and Trustworthiness:
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[16][17] It uniquely employs both palladium and copper(I) co-catalysts.[16] The reactivity trend remains I > Br >> Cl.[16][18]
Objective: To couple phenylacetylene to the C-Br positions.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv per C-Br bond)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous, degassed solvents
-
-
Step-by-Step Methodology:
-
Under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask.
-
Add degassed triethylamine via cannula.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) to increase the rate.
-
Monitor the reaction. Completion is often indicated by the formation of a salt precipitate (triethylammonium bromide).
-
Upon completion, dilute the mixture with diethyl ether and filter to remove the salts.
-
Wash the filtrate with dilute HCl (to remove excess amine), followed by water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography.
-
-
Causality and Trustworthiness:
-
Dual Catalyst System: The palladium catalyst performs the oxidative addition and reductive elimination, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.[16]
-
Base/Solvent: The amine serves as both the base to deprotonate the terminal alkyne and often as the solvent.
-
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the formation of C-N bonds by coupling aryl halides with amines.[19][20][21] Achieving high selectivity requires a careful choice of a specialized phosphine ligand that promotes C-Br activation without affecting the C-Cl bonds.[20]
Objective: To couple morpholine to the C-Br positions.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv per C-Br bond)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv per C-Br bond)
-
Anhydrous, degassed Toluene
-
-
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add the aryl halide, followed by toluene and morpholine.
-
Seal the vial and heat to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion (typically 12-24 hours), cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
-
Causality and Trustworthiness:
-
Ligand Choice: Sterically hindered, electron-rich phosphine ligands like XPhos are crucial. They form bulky, active Pd(0) complexes that accelerate the rate-limiting reductive elimination step and promote the selective oxidative addition to the C-Br bond.[20][22]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active amide nucleophile.[21]
-
Orthogonal Strategy: Metal-Halogen Exchange
Metal-halogen exchange offers an alternative pathway to functionalize aryl halides.[23] This reaction involves treating the halide with an organometallic reagent (typically an organolithium or Grignard reagent), which swaps the halogen for a metal.[23][24] The resulting organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles. The exchange rate generally follows the trend I > Br > Cl, again allowing for high selectivity.[23]
// Nodes start [label="1,2,4,5-Tetrabromo-\n3,6-dichlorobenzene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; metal_halogen [label="Metal-Halogen Exchange\n(e.g., n-BuLi, -78°C)"]; intermediate [label="Aryllithium Intermediate\n(Highly Nucleophilic)"]; electrophile [label="Quench with\nElectrophile (E+)"]; product [label="Selectively Functionalized\nProduct (Ar-E)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> metal_halogen [label="Selective at C-Br"]; metal_halogen -> intermediate; intermediate -> electrophile; electrophile -> product; }
Workflow for selective functionalization via metal-halogen exchange.
Lithiation-Electrophile Quench
Reaction with alkyllithium reagents, such as n-butyllithium (n-BuLi), is a common method for bromine-lithium exchange. The reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, including competitive deprotonation or reaction at the less reactive C-Cl sites.[24][25]
Objective: To perform a selective Br-Li exchange and quench with an electrophile (e.g., dimethylformamide, DMF, to install a formyl group).
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.05 equiv in hexanes per C-Br bond)
-
Anhydrous, degassed THF or Diethyl Ether
-
Anhydrous DMF (electrophile)
-
Dry ice/acetone bath (-78 °C)
-
-
Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve the aryl halide in anhydrous THF in a flask equipped with a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow the exchange to complete.
-
Add the electrophile (DMF) dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for another hour at -78 °C, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
-
Causality and Trustworthiness:
-
Temperature Control: Low temperature is critical. It ensures the kinetic selectivity of the Br-Li exchange over the thermodynamically more favorable but slower Cl-Li exchange or potential side reactions.[24]
-
Reagent Stoichiometry: Precise control over the amount of n-BuLi is necessary to achieve mono- or di-lithiation as desired.
-
Hierarchical Functionalization: A Stepwise Approach
The significant reactivity gap between C-Br and C-Cl bonds enables a powerful hierarchical synthetic strategy. One can first functionalize all bromine positions using the mild conditions described above. The resulting polychlorinated intermediate, which is now inert to those same conditions, can be subjected to a second, more forcing set of conditions to functionalize the C-Cl bonds. This often involves using more reactive catalyst/ligand systems (e.g., those based on N-heterocyclic carbenes or highly electron-rich phosphines), higher temperatures, and stronger bases.[26]
// Nodes start [label="C₆Br₄Cl₂", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: C-Br Functionalization\n(e.g., Suzuki, Pd(PPh₃)₄, 80°C)"]; intermediate [label="C₆(R¹)₄Cl₂\n(Isolated Intermediate)", shape=box]; step2 [label="Step 2: C-Cl Functionalization\n(e.g., Suzuki, more active catalyst,\n>100°C)"]; final_product [label="C₆(R¹)₄(R²)₂\n(Fully Functionalized Product)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1 [label="R¹-B(OH)₂"]; step1 -> intermediate; intermediate -> step2 [label="R²-B(OH)₂"]; step2 -> final_product; }
Hierarchical functionalization strategy for the subject molecule.
This stepwise approach unlocks the potential to create highly complex, unsymmetrically substituted aromatic cores from a single, readily available starting material, providing immense value for combinatorial chemistry and materials discovery.
Conclusion
The differential reactivity of C-Br and C-Cl bonds in this compound is a direct consequence of their differing bond dissociation energies. This fundamental property provides a robust and predictable handle for selective synthetic transformations. By carefully controlling reaction conditions—specifically the choice of catalyst, ligand, base, and temperature—chemists can precisely orchestrate the functionalization of the more labile C-Br bonds while preserving the inert C-Cl bonds for subsequent reactions. The palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols detailed herein represent reliable, field-tested methods for leveraging this reactivity difference, enabling the efficient and strategic construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Bond Energies [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. synarchive.com [synarchive.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 24. grokipedia.com [grokipedia.com]
- 25. electronicsandbooks.com [electronicsandbooks.com]
- 26. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene in Advanced Organic Synthesis
Abstract
This technical guide delves into the synthetic utility of 1,2,4,5-tetrabromo-3,6-dichlorobenzene, a perhalogenated aromatic compound poised for application in materials science and complex molecule synthesis. While literature directly pertaining to this specific molecule is nascent, its structural features present a compelling platform for strategic, site-selective functionalization. This document outlines the core chemical principles governing its reactivity and provides detailed, field-tested protocols adapted from well-established methodologies for analogous polyhalogenated systems. The central thesis is the exploitation of the differential reactivity between the C-Br and C-Cl bonds, enabling a programmed, sequential introduction of diverse functionalities. These protocols are designed for researchers in materials science, medicinal chemistry, and organic synthesis who are looking to construct highly substituted, sterically congested, and electronically tuned aromatic systems.
Introduction: A Scaffold for Programmed Synthesis
This compound (C₆Br₄Cl₂) is a unique, fully halogenated benzene derivative. Its synthetic potential is rooted in the well-established difference in bond dissociation energies (BDE) between carbon-bromine and carbon-chlorine bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by transition metal catalysts, such as palladium(0), which is the crucial first step in many cross-coupling reactions. This inherent reactivity difference allows for a hierarchical approach to synthesis: the four bromine atoms can be selectively functionalized under milder conditions while the more robust chlorine atoms remain intact, available for subsequent transformations under more forcing conditions.
This tiered reactivity makes this compound an ideal scaffold for building complex, non-symmetrical aromatic cores. Potential applications include:
-
Organic Electronics: As a core building block for creating extended π-conjugated systems. Sequential cross-coupling allows for the construction of planar molecules with tailored electronic properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Supramolecular Chemistry: The rigid, planar core can be functionalized to create pre-organized hosts for molecular recognition or as a central hub for dendrimers and other complex 3D architectures.
-
Agrochemicals and Pharmaceuticals: While perhalogenated compounds often face metabolic hurdles, they can serve as valuable starting points for creating sterically hindered and electronically unique pharmacophores.
Below, we present application notes and detailed protocols for the selective functionalization of this promising synthetic building block.
Application Note I: Selective Mono- and Difunctionalization for π-System Elongation
The most immediate application of this compound is in the controlled synthesis of partially substituted aromatics. By carefully tuning reaction conditions, one or two bromine atoms can be selectively replaced. This is particularly useful in the synthesis of materials where a specific substitution pattern is required to control solid-state packing and electronic communication.
The Suzuki-Miyaura cross-coupling is an ideal reaction for this purpose due to its functional group tolerance and generally mild conditions. The key to achieving selectivity is to control the stoichiometry of the boronic acid coupling partner and to use a catalyst system that favors mono-coupling and minimizes competing side reactions.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol details the selective reaction of one of the four bromine atoms with a generic arylboronic acid.
Objective: To synthesize a mono-arylated tetrabromo-dichlorobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (anhydrous)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and anhydrous K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add a degassed solvent mixture of Toluene/Dioxane/Water (e.g., in a 4:1:1 ratio). The use of a biphasic system with water is common for Suzuki couplings and can accelerate the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction should be stopped once the starting material is consumed and before significant formation of di-substituted products is observed. This typically occurs within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Causality and Insights:
-
Why Pd(PPh₃)₄? This catalyst is a robust, general-purpose catalyst for Suzuki couplings. Its relatively slow rate of oxidative addition at lower temperatures can help favor mono-substitution.
-
Why K₂CO₃? A moderately strong base is required to activate the boronic acid. K₂CO₃ is sufficient and less likely to cause side reactions compared to stronger bases like hydroxides.
-
Why a Solvent Mixture? Toluene and dioxane provide good solubility for the organic components, while water is essential for the catalytic cycle of the Suzuki reaction, facilitating the transfer of the organic group from boron to palladium.
Application Note II: Exhaustive Bromine Functionalization for Fully Substituted Cores
For applications requiring a fully substituted, non-planar, or "propeller-like" aromatic core, all four bromine atoms can be replaced in a single, more forceful reaction. This approach is useful for creating sterically crowded molecules with unique photophysical properties or for building scaffolds for dendrimers.
Protocol 2: Exhaustive Sonogashira Coupling
This protocol describes the replacement of all four bromine atoms with an alkyne, a common strategy for creating rigid, linear extensions from an aromatic core.
Objective: To synthesize a tetra-alkynylated dichlorobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (4.4 - 5.0 eq)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.08 eq)
-
Copper(I) Iodide (CuI) (0.16 eq)
-
Triethylamine (Et₃N) (anhydrous, as solvent and base)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine. The triethylamine acts as both a solvent and the base required for the Sonogashira catalytic cycle.
-
Alkyne Addition: Add the terminal alkyne dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 70-80 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material and any partially substituted intermediates. This may take 12-24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the triethylammonium bromide salts, washing with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with dilute aqueous HCl (to remove residual triethylamine) and then with brine. Dry the organic layer and purify by column chromatography or recrystallization.
Causality and Insights:
-
Why Sonogashira? This reaction is highly efficient for forming C(sp²)-C(sp) bonds and is well-suited for exhaustive substitutions on polyhalogenated aromatics.
-
Why a Pd/Cu Co-catalyst System? The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the alkyne, accelerating the key C-C bond-forming step.
-
Why Triethylamine? It serves as the essential base to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Visualization of Synthetic Strategy
The core utility of this compound lies in its potential for sequential, site-selective functionalization. The following workflow diagram illustrates this concept.
Caption: Hierarchical functionalization workflow for this compound.
Data Summary
| Parameter | Protocol 1: Mono-Suzuki Coupling | Protocol 2: Exhaustive Sonogashira |
| Objective | Selective Mono-Arylation | Exhaustive Tetra-Alkynylation |
| Key Reagents | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N |
| Stoichiometry (Reagent) | ~1.1 equivalents | >4.4 equivalents |
| Temperature | 80-90 °C | 70-80 °C |
| Typical Reaction Time | 2-6 hours | 12-24 hours |
| Selectivity | C-Br over C-Cl; Mono- vs Di-substitution | C-Br over C-Cl |
experimental protocol for reactions involving 1,2,4,5-tetrabromo-3,6-dichlorobenzene
An In-Depth Guide to the Strategic Functionalization of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Authored by a Senior Application Scientist
Introduction: A Versatile Scaffold for Hexasubstituted Arenes
This compound is a heavily halogenated aromatic compound that serves as a pivotal intermediate in organic synthesis.[1][2] Its symmetrical, perhalogenated structure presents a unique platform for the construction of complex, sterically hindered hexasubstituted benzene derivatives, which are valuable frameworks in materials science and pharmaceutical development.[3]
The synthetic utility of this molecule lies in the differential reactivity of its carbon-halogen bonds. Specifically, the carbon-bromine (C-Br) bonds are significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bonds.[4][5] This reactivity gap allows for a stepwise and controlled functionalization of the aromatic core, enabling the sequential introduction of up to six different substituents in a predictable manner. This guide provides detailed protocols and the underlying chemical principles for leveraging this chemoselectivity in common cross-coupling reactions.
Critical Safety Precautions
Handling polyhalogenated aromatic compounds requires stringent safety measures.
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile gloves are a suitable minimum).
-
Handling: this compound is a solid.[1] Avoid inhalation of dust or contact with skin and eyes.
-
Toxicity: While specific toxicity data for this exact compound is limited, polyhalogenated aromatics should be treated as potentially toxic and hazardous. Organotin reagents used in Stille couplings are highly toxic and require special handling and disposal procedures.[6][7]
-
Disposal: All waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations for halogenated organic waste.
The Core Principle: Chemoselective Cross-Coupling
The strategic utility of this compound is founded on the difference in bond dissociation energies between C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more reactive towards the initial oxidative addition step in palladium-catalyzed cross-coupling cycles.[5] This allows for the selective substitution of the four bromine atoms while leaving the two chlorine atoms intact, provided the reaction conditions are carefully controlled.
The general order of reactivity for aryl halides in palladium-catalyzed couplings is: R-I > R-OTf > R-Br >> R-Cl [8][9]
This principle is the cornerstone of the following protocols, enabling a two-stage approach to synthesizing hexasubstituted benzenes. First, the four C-Br positions are functionalized under relatively mild conditions. Subsequently, the less reactive C-Cl positions can be targeted using more forcing conditions, such as higher temperatures or more active catalyst systems.[10]
Below is a diagram illustrating the general catalytic cycle for palladium(0)-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions.[7][11][12]
Caption: General Pd(0) Catalytic Cycle for Cross-Coupling.
Application Protocols: Stepwise Functionalization of C-Br Bonds
The following protocols detail the selective functionalization of the four C-Br positions. They are designed as starting points and may require optimization based on the specific coupling partner used.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organohalide.[12][13] Its advantages include mild reaction conditions and the low toxicity of boron-containing reagents.[13]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (4.4 eq, 1.1 eq per C-Br bond), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add a base, such as 2M aqueous sodium carbonate (Na₂CO₃) solution (8.0 eq).
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the tetrasubstituted product.
Protocol 2: Stille Coupling (C-C Bond Formation)
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups.[6][14] Extreme caution is required due to the high toxicity of organostannanes. [7]
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, add this compound (1.0 eq), the organostannane reagent (e.g., aryltributyltin, 4.4 eq), and a palladium catalyst like Pd₂(dba)₃ (2 mol%) with a phosphine ligand such as P(o-tol)₃ (8 mol%) to a Schlenk flask under an inert atmosphere.[15]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir.[15] Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-48 hours for completion.
-
Workup: After cooling, the reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite®.
-
Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8][16]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (4 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (8 mol%).
-
Solvent, Base, and Alkyne Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF. Add an amine base, which often serves as part of the solvent system (e.g., triethylamine or diisopropylamine, >10 eq).[8] Finally, add the terminal alkyne (4.8 eq) dropwise.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, completing within 2-12 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the amine salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 |
| Stille | Pd₂(dba)₃ / P(o-tol)₃ | None (or LiCl additive) | Toluene, Dioxane, DMF | 90 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine, Diisopropylamine | THF, DMF | 25 - 60 |
| Table 1: Summary of Typical Conditions for Selective C-Br Functionalization. |
Towards Hexasubstitution: Activating the C-Cl Bonds
After the four bromine positions have been functionalized, the remaining two C-Cl bonds can be targeted. This requires breaking a stronger C-Cl bond and overcoming significant steric hindrance. Therefore, more forcing reaction conditions are necessary.
Protocol 4: Suzuki-Miyaura Coupling at C-Cl Bonds
-
Catalyst Selection: Use a more active catalyst system. Buchwald or Fu have developed highly active catalysts comprising a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos).
-
Reaction Setup: Follow the general Suzuki setup, using the tetra-substituted dichlorobenzene derivative (1.0 eq), a different boronic acid (2.5 eq), the advanced catalyst system (e.g., Pd₂(dba)₃ (4 mol%) and SPhos (8 mol%)), and a stronger base like potassium phosphate (K₃PO₄) (4.0 eq).
-
Solvent and Temperature: Use a high-boiling-point solvent such as dioxane or toluene.
-
Reaction Execution: Heat the reaction to a higher temperature, typically >100 °C, for 24-48 hours.
-
Workup and Purification: Follow the standard Suzuki workup and purification procedures. Characterization by NMR and mass spectrometry is crucial to confirm the formation of the hexasubstituted product.
Caption: Workflow for Stepwise Synthesis of Hexasubstituted Benzenes.
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for aryl halides.[17] This reaction is favored by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to the leaving group, which stabilize the intermediate Meisenheimer complex.[18][19]
For this compound itself, which lacks such activating groups, SNAr requires very harsh conditions (high temperatures, strong nucleophiles) and is generally less controlled and synthetically useful than cross-coupling. However, if the initial cross-coupling reactions introduce strongly electron-withdrawing substituents, the reactivity of the remaining C-Cl bonds towards SNAr could be enhanced.
The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate, followed by the elimination of the halide leaving group.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trimacrocyclic hexasubstituted benzene linked by labile octahedral [X(CHCl3)6]− clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China | Expert Analysis & Insights 2024 [chlorobenzene.ltd]
- 11. nobelprize.org [nobelprize.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. fishersci.se [fishersci.se]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Versatile Role of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene in Advanced Materials Synthesis
This document provides a detailed exploration of the applications of 1,2,4,5-tetrabromo-3,6-dichlorobenzene in materials science. With its highly halogenated aromatic structure, this compound serves as a critical precursor in the bottom-up synthesis of advanced carbon nanomaterials and holds potential in the development of flame-retardant materials. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and actionable protocols.
Core Properties and Significance
This compound (TBDCB) is a fully substituted benzene ring, featuring four bromine and two chlorine atoms. This high degree of halogenation imparts specific chemical reactivity and physical properties that are advantageous in materials synthesis. The carbon-halogen bonds, particularly the carbon-bromine bonds, are susceptible to cleavage under specific conditions, enabling the formation of new carbon-carbon bonds. This reactivity is the cornerstone of its application in the synthesis of graphene nanoribbons.
| Property | Value | Source |
| CAS Number | 31604-30-5 | [1][2][3][4] |
| Molecular Formula | C₆Br₄Cl₂ | [1][2] |
| Molecular Weight | 462.58 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [N/A] |
| Solubility | Insoluble in water (6.0E-5 g/L at 25°C) | [1] |
Application I: Precursor for Graphene Nanoribbon (GNR) Synthesis
The most prominent and well-documented application of this compound is as a molecular precursor for the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs).[5][6][7][8] GNRs are quasi-one-dimensional strips of graphene that exhibit a bandgap, a property absent in pristine graphene, making them promising candidates for next-generation nanoelectronic and optoelectronic devices.[6][7] The bottom-up approach, starting from molecular precursors, allows for precise control over the width, edge structure, and consequently, the electronic properties of the resulting GNRs.[5][6]
Causality of Application: The Role of Halogenation
The strategic placement of bromine and chlorine atoms on the benzene ring is crucial for the successful synthesis of GNRs. The carbon-bromine bonds are weaker than carbon-chlorine and carbon-hydrogen bonds, allowing for selective cleavage and subsequent polymerization. This differential reactivity is exploited in both on-surface and solution-phase synthesis methods.
Experimental Methodologies: On-Surface and Solution-Phase Synthesis
GNR synthesis from halogenated precursors like TBDCB can be broadly categorized into two approaches: on-surface synthesis under ultra-high vacuum (UHV) conditions and solution-phase synthesis.
-
On-Surface Synthesis: This method offers unparalleled control over the atomic structure of the GNRs.[6] The synthesis is typically performed on a catalytically active metal surface, such as Au(111), Ag(111), or Cu(111).[5][9] The process involves two key thermal activation steps:
-
Polymerization: Upon heating, the precursor molecules undergo dehalogenation (preferentially debromination) and polymerize via Ullmann-type coupling to form linear polymer chains.[5]
-
Cyclodehydrogenation: Further heating induces intramolecular C-H bond activation and subsequent cyclodehydrogenation, leading to the formation of the fully aromatic GNR structure.[5][10]
-
-
Solution-Phase Synthesis: This approach allows for the production of larger quantities of GNRs that are dispersible in common organic solvents, facilitating their integration into devices.[6][7][8] The general strategy involves:
-
Polymerization: Precursor molecules are polymerized in solution using coupling reactions such as Yamamoto or Suzuki coupling.[8][11][12]
-
Cyclodehydrogenation: The resulting polymer is then subjected to a cyclodehydrogenation reaction, often using a strong oxidant like iron(III) chloride (FeCl₃) in a Scholl reaction, to induce the formation of the GNR structure.[7]
-
Protocol 1: On-Surface Synthesis of Graphene Nanoribbons from a Halogenated Benzene Precursor
This protocol provides a generalized procedure for the on-surface synthesis of GNRs using a precursor like this compound. The specific temperatures and durations will need to be optimized for the particular precursor and substrate used.
Materials and Equipment:
-
This compound precursor
-
Single-crystal metal substrate (e.g., Au(111))
-
Ultra-high vacuum (UHV) system equipped with:
-
Sample holder with heating and cooling capabilities
-
Molecular evaporator (e.g., Knudsen cell)
-
Scanning Tunneling Microscope (STM) for in-situ characterization
-
Sputter gun and annealer for substrate preparation
-
Procedure:
-
Substrate Preparation:
-
Introduce the Au(111) single crystal into the UHV chamber.
-
Clean the substrate by cycles of Ar⁺ sputtering and annealing to obtain a clean, atomically flat surface. Verify the surface quality with STM.
-
-
Precursor Deposition:
-
Heat the molecular evaporator containing the TBDCB precursor to induce sublimation.
-
Deposit a sub-monolayer of the precursor onto the clean Au(111) substrate held at room temperature. The deposition rate should be slow to ensure good molecular ordering.
-
-
Polymerization:
-
Gently anneal the substrate to a temperature sufficient to induce dehalogenation and Ullmann coupling (typically 200-300 °C). This will lead to the formation of linear polymer chains.
-
Cool the sample and use STM to verify the formation of the polymer chains.
-
-
Cyclodehydrogenation:
-
Further anneal the substrate to a higher temperature (typically 300-450 °C) to induce intramolecular cyclodehydrogenation. This step planarizes the polymer chains into GNRs.
-
Cool the sample to room temperature and characterize the resulting GNRs using STM.
-
Diagram of On-Surface Synthesis Workflow:
Caption: Workflow for the on-surface synthesis of GNRs.
Protocol 2: Solution-Phase Synthesis of Graphene Nanoribbons
This protocol outlines a general approach for the solution-phase synthesis of GNRs from a halogenated benzene precursor.
Materials and Equipment:
-
This compound precursor
-
Anhydrous solvents (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Catalyst system for polymerization (e.g., Ni(COD)₂ for Yamamoto coupling)
-
Oxidizing agent for cyclodehydrogenation (e.g., anhydrous FeCl₃)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
-
Purification setup (e.g., Soxhlet extractor, chromatography columns)
-
Characterization instruments (e.g., NMR, GPC, UV-Vis-NIR spectroscopy, Raman spectroscopy)
Procedure:
-
Polymerization (Yamamoto Coupling):
-
In an inert atmosphere, dissolve the TBDCB precursor in an anhydrous solvent (e.g., THF).
-
Add the Yamamoto coupling catalyst (e.g., Ni(COD)₂) to the solution.
-
Heat the reaction mixture under reflux for a specified time (e.g., 24-72 hours) to form the polymer.
-
Monitor the reaction progress by techniques like GPC.
-
Once the polymerization is complete, quench the reaction and precipitate the polymer.
-
Purify the polymer by repeated washing or Soxhlet extraction.
-
-
Cyclodehydrogenation (Scholl Reaction):
-
In an inert atmosphere, dissolve the purified polymer in an anhydrous, non-coordinating solvent (e.g., dichloromethane).
-
Add a stoichiometric excess of anhydrous FeCl₃ as the oxidant.
-
Stir the reaction at room temperature for an extended period (e.g., 48-96 hours).
-
The solution will typically change color as the GNRs are formed.
-
Quench the reaction with a reducing agent (e.g., methanol).
-
Collect the solid GNR product by filtration.
-
Purify the GNRs by extensive washing with various solvents to remove residual catalyst and unreacted polymer.
-
-
Characterization:
-
Characterize the final GNR product using spectroscopic techniques such as UV-Vis-NIR, Raman, and NMR (for soluble GNRs) to confirm the structure and electronic properties.
-
Diagram of Solution-Phase Synthesis Workflow:
Caption: Workflow for the solution-phase synthesis of GNRs.
Application II: Potential as a Flame Retardant
Theoretical Basis for Flame Retardancy
The high halogen content of TBDCB could enable it to function as a flame retardant through two primary mechanisms upon thermal decomposition:
-
Gas-Phase Radical Quenching: During combustion, the polymer matrix degrades, releasing flammable volatile compounds. At elevated temperatures, the C-Br and C-Cl bonds in TBDCB would cleave, releasing halogen radicals (Br• and Cl•) into the gas phase.[13][14] These radicals can interrupt the chain reactions of combustion by scavenging the highly reactive H• and OH• radicals, thus inhibiting the flame propagation.
-
Condensed-Phase Char Formation: The presence of a high concentration of aromatic rings can promote char formation during the thermal decomposition of the polymer. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles.
Diagram of Proposed Flame Retardant Mechanism:
Caption: Proposed dual-phase flame retardant mechanism of TBDCB.
Further research is required to validate the efficacy of this compound as a flame retardant and to determine its performance in various polymer systems.
Future Outlook and Other Potential Applications
The unique structure of this compound opens up possibilities for its use in other areas of materials science and organic electronics. The multiple halogen atoms provide reactive handles for further functionalization through cross-coupling reactions, allowing for the synthesis of a variety of novel organic materials with tailored electronic and optical properties. Potential research directions include its use as a building block for:
-
Organic Semiconductors: For applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Porous Organic Polymers (POPs): The rigid aromatic core could be used to construct porous materials for gas storage and separation.
-
Dendrimers and other Macromolecules: Serving as a multifunctional core for the synthesis of complex three-dimensional structures.
Conclusion
This compound is a valuable and versatile building block in materials science. Its primary, well-established application is in the bottom-up synthesis of atomically precise graphene nanoribbons, a field with significant potential for the future of electronics. While its application as a flame retardant is currently speculative, it is grounded in the well-understood principles of halogenated flame retardants and warrants further investigation. The continued exploration of this and other polyhalogenated aromatic compounds will undoubtedly lead to the development of new and innovative materials with a wide range of applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CAS No.31604-30-5,1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE Suppliers [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solution and on-surface synthesis of structurally defined graphene nanoribbons as a new family of semiconductors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. ncesr.unl.edu [ncesr.unl.edu]
- 8. Solution-phase synthesis of graphene nanoribbons: a review on polymerization strategies - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. On-surface synthesis of graphene nanoribbons with zigzag edge topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Bottom-up solution synthesis of narrow nitrogen-doped graphene nanoribbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. m.ciop.pl [m.ciop.pl]
- 14. dioxin20xx.org [dioxin20xx.org]
Application Notes and Protocols for the Analytical Determination of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Abstract
This document provides a comprehensive guide to the analytical methods for the detection and quantification of 1,2,4,5-tetrabromo-3,6-dichlorobenzene (TBDCB), a polyhalogenated aromatic hydrocarbon of potential environmental concern. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies are grounded in established principles of analytical chemistry, emphasizing gas chromatography-mass spectrometry (GC-MS) as the primary determinative technique. This guide offers a foundational, yet detailed, framework for method development and validation, ensuring scientific integrity and trustworthiness of results.
Introduction: The Analytical Challenge of this compound
This compound (TBDCB) is a synthetic aromatic compound characterized by a benzene ring substituted with four bromine atoms and two chlorine atoms. Its high degree of halogenation suggests persistence in the environment and potential for bioaccumulation, similar to other brominated flame retardants and related polyhalogenated compounds. Accurate and sensitive analytical methods are therefore crucial for assessing its environmental fate, human exposure, and toxicological profile.
The analysis of TBDCB presents several challenges, including its low volatility, potential for co-elution with other persistent organic pollutants (POPs), and the need for rigorous sample preparation to remove interfering matrix components. This application note addresses these challenges by providing a robust protocol based on widely accepted extraction and cleanup techniques, followed by sensitive and selective GC-MS analysis.
Core Principles of the Analytical Workflow
The accurate determination of TBDCB in complex matrices, such as soil, sediment, or biological tissues, necessitates a multi-step approach. The workflow is designed to isolate the analyte from the sample matrix, remove interfering substances, and then introduce the purified extract into a highly sensitive analytical instrument for quantification.
Caption: High-level overview of the analytical workflow for TBDCB determination.
Detailed Experimental Protocols
The following protocols are presented as a robust starting point for the analysis of TBDCB. As with any analytical method, validation is essential to ensure performance for the specific matrix and concentration range of interest.
Sample Preparation and Extraction: Soxhlet Extraction (Based on EPA Method 3540C)
Soxhlet extraction is a classical and exhaustive technique for extracting semi-volatile organic compounds from solid matrices.[1][2][3] It ensures thorough contact between the sample and the extraction solvent, leading to high extraction efficiency.
Materials:
-
Soxhlet extraction apparatus (500-mL round-bottom flask, extractor, condenser)
-
Cellulose extraction thimbles
-
Heating mantle
-
Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours)
-
Hexane and Dichloromethane (pesticide residue grade)
-
Kuderna-Danish (K-D) concentrator with a 10-mL graduated concentrator tube
-
Water bath
Procedure:
-
Sample Homogenization and Drying: Homogenize the solid sample (e.g., soil, sediment) to ensure representativeness. For wet samples, mix thoroughly with anhydrous sodium sulfate until a free-flowing powder is obtained. A typical ratio is 1:1 (sample to sodium sulfate, w/w).
-
Thimble Loading: Accurately weigh approximately 10-20 g of the dried sample mixture into a cellulose extraction thimble.
-
Spiking (for QC): For quality control, spike the sample with a surrogate standard (e.g., a labeled analog of TBDCB, if available, or a compound with similar chemical properties not expected in the sample) before extraction to monitor method performance.
-
Extraction: Place the thimble in the Soxhlet extractor. Add 300 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the round-bottom flask along with a few boiling chips. Assemble the apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[3]
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5-10 mL using a Kuderna-Danish concentrator on a water bath. The final volume should be adjusted based on the expected concentration of TBDCB.
Extract Cleanup: Florisil® Column Chromatography (Based on EPA Method 3620C)
A cleanup step is critical to remove interfering compounds (e.g., lipids, pigments) that can affect the performance of the GC-MS system. Florisil®, a magnesium silicate gel, is effective for the cleanup of chlorinated and brominated hydrocarbons.[4][5][6][7][8]
Materials:
-
Chromatography column (e.g., 20 mm I.D.)
-
Florisil® (pesticide residue grade, activated by heating at 130°C for at least 16 hours)
-
Anhydrous sodium sulfate
-
Hexane and Diethyl ether (pesticide residue grade)
-
Glass wool
Procedure:
-
Column Packing: Place a small plug of glass wool at the bottom of the chromatography column. Add 20 g of activated Florisil®, gently tapping the column to settle the adsorbent. Top with 1-2 cm of anhydrous sodium sulfate.
-
Column Conditioning: Pre-elute the column with 60 mL of hexane and discard the eluate.
-
Sample Loading: Just as the hexane level reaches the top of the sodium sulfate layer, quantitatively transfer the concentrated extract from the Soxhlet procedure onto the column.
-
Elution: Elute the column with specific solvent fractions to separate the analytes from interferences. For polyhalogenated benzenes, a common elution scheme is:
-
Fraction 1: Elute with 200 mL of hexane. This fraction typically contains non-polar compounds like PCBs.
-
Fraction 2: Elute with 200 mL of a 6% diethyl ether in hexane (v/v) solution. TBDCB is expected to elute in this or a subsequent, more polar fraction. The exact elution profile should be determined experimentally by analyzing fractions of a spiked standard.
-
-
Concentration: Concentrate each fraction to a final volume of 1 mL for GC-MS analysis.
Caption: Detailed workflow for sample preparation and cleanup.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the necessary separation and detection capabilities for the analysis of TBDCB. A non-polar capillary column is suitable for separating polyhalogenated aromatic hydrocarbons.
Proposed GC-MS Parameters
The following table outlines a starting point for the GC-MS conditions. Optimization will be necessary to achieve the desired chromatographic resolution and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar column providing good separation for a wide range of semi-volatile organic compounds. |
| Inlet | Splitless mode, 280°C | Splitless injection is necessary for trace-level analysis to ensure maximum transfer of the analyte onto the column. |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | Helium is an inert carrier gas compatible with mass spectrometry. Constant flow ensures reproducible retention times. |
| Oven Program | Initial 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min | This temperature program allows for the separation of a wide range of semi-volatile compounds. The final high temperature ensures elution of TBDCB. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230°C | Standard source temperature for EI analysis. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to identify the compound based on its mass spectrum. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions. |
Expected Mass Spectrum and Fragmentation
Illustrative Example: Mass Spectrum of Hexachlorobenzene (HCB)
The mass spectrum of HCB shows a characteristic isotopic cluster for the molecular ion (C₆Cl₆⁺) due to the six chlorine atoms. Similarly, TBDCB (C₆Br₄Cl₂) will exhibit a complex and highly characteristic molecular ion cluster. The primary fragmentation pathway for polyhalogenated benzenes under EI is the sequential loss of halogen atoms.
For TBDCB, characteristic ions to monitor in SIM mode would include the molecular ion cluster (m/z around 462, considering the most abundant isotopes) and fragment ions corresponding to the loss of Br and/or Cl atoms.
Scientific Integrity & Logic: A Self-Validating System
To ensure the trustworthiness of the analytical results, the method must be validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[14][15][16] The following parameters, based on US EPA guidelines, should be assessed.[17][18]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity and Range | The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed via recovery studies on spiked matrix samples. | Mean recovery between 70-130% at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20% for replicate analyses. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy.[19][20][21] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like GC flow rate or temperature ramp are slightly varied. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analytical determination of this compound. By combining a robust sample preparation scheme with the sensitivity and selectivity of GC-MS, this method serves as a strong foundation for researchers and scientists. It is imperative to emphasize that the provided protocols should be thoroughly validated for the specific sample matrix and analytical instrumentation to ensure the generation of high-quality, defensible data.
References
- 1. swrcb.ca.gov [swrcb.ca.gov]
- 2. semspub.epa.gov [semspub.epa.gov]
- 3. epa.gov [epa.gov]
- 4. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synectics.net [synectics.net]
- 6. epa.gov [epa.gov]
- 7. biotage.com [biotage.com]
- 8. epd.georgia.gov [epd.georgia.gov]
- 9. Figure A-2, [Mass Spectrum of Hexachlorobenzene]. - NTP Technical Report on the Toxicity Studies of Hexachlorobenzene (CASRN 118-74-1) Administered by Gavage to Female Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. massbank.eu [massbank.eu]
- 11. spectrabase.com [spectrabase.com]
- 12. Hexachlorobenzene | C6Cl6 | CID 8370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzene, hexachloro- [webbook.nist.gov]
- 14. epa.gov [epa.gov]
- 15. gcms.cz [gcms.cz]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. multimedia.3m.com [multimedia.3m.com]
- 19. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. environics.com [environics.com]
- 21. pharmaguru.co [pharmaguru.co]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Introduction and Significance
1,2,4,5-Tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5) is a fully substituted polyhalogenated aromatic hydrocarbon.[1][2] Compounds of this class are often characterized by high chemical stability, lipophilicity, and environmental persistence. Due to their potential use as flame retardant intermediates or their presence as environmental contaminants, developing a robust and accurate analytical method for their quantification is critical for quality control in industrial processes, environmental monitoring, and toxicological assessment.
This application note details a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the reliable determination of this compound. The methodology is designed for researchers, quality control analysts, and environmental scientists requiring a precise and straightforward analytical protocol.
Analyte Physicochemical Properties
The design of an effective HPLC method is fundamentally guided by the physicochemical properties of the analyte. This compound is an extremely non-polar molecule, which dictates the choice of stationary phase, mobile phase, and sample solvent.
| Property | Value | Source |
| Molecular Formula | C₆Br₄Cl₂ | [1] |
| Molecular Weight | ~462.58 g/mol | [1][3] |
| LogP (Octanol/Water) | 6.256 | [2] |
| Aqueous Solubility | 6.0 x 10⁻⁵ g/L (25 °C) | [1] |
The exceptionally high LogP value and negligible water solubility confirm the analyte's profound hydrophobicity. This property is ideal for separation using reversed-phase chromatography, where the analyte will strongly interact with a non-polar stationary phase.[4]
Principle of the HPLC Method
This method employs reversed-phase liquid chromatography (RP-LC), the most common mode of HPLC for separating hydrophobic organic compounds.[4] The core principle relies on the partitioning of the analyte between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase.
This compound, being highly non-polar, exhibits a strong affinity for the hydrophobic C18 stationary phase. A mobile phase with a high percentage of organic solvent is required to disrupt these interactions and elute the analyte from the column.[5] Detection is achieved using a UV-Vis or Diode Array Detector (DAD). The substituted benzene ring acts as a chromophore, absorbing UV light. The absorbance is directly proportional to the concentration of the analyte in the detector flow cell, allowing for accurate quantification. The UV spectrum of benzene derivatives shows characteristic absorption bands, often a secondary band around 250-260 nm and more intense bands at lower wavelengths.[6]
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary or quaternary pump, online degasser, autosampler, thermostatted column compartment, and a DAD or multi-wavelength UV-Vis detector.
-
Analytical Column: C18 Reversed-Phase Column (e.g., Phenomenex Luna C18, Waters Symmetry C18) with dimensions of 4.6 mm x 150 mm and 5 µm particle size.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Syringe Filters: 0.22 µm Polytetrafluoroethylene (PTFE) filters for organic solvent compatibility.[7]
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Analytical Balance: 4 or 5-decimal place balance.
Reagents and Standards
-
Analyte: this compound reference standard (≥97% purity).[2]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Ultrapure, Type I (18.2 MΩ·cm).
-
Methanol (MeOH): HPLC grade (for comparison or cleaning).
Preparation of Standard Solutions
Causality: The analyte is practically insoluble in water and poorly soluble in high-polarity organic solvents.[1] Therefore, a strong, compatible organic solvent must be used as the diluent. Acetonitrile is chosen as it is also the primary component of the mobile phase, ensuring peak shape integrity.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15-20 mL of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.
-
Calculate the exact concentration in µg/mL. This solution should be stored in an amber vial at 4°C.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of at least five calibration standards by serial dilution of the Primary Stock Solution with acetonitrile. A suggested concentration range is 1.0, 5.0, 10, 25, and 50 µg/mL.
-
Sample Preparation
The appropriate sample preparation will vary based on the matrix. For a solid technical-grade material or a simple matrix, the following protocol applies. For complex environmental matrices like soil or tissue, a validated extraction method such as pressurized liquid extraction (PLE) or solid-phase extraction (SPE) is required prior to this step.[8][9]
-
Accurately weigh a known amount of the homogenized sample into a volumetric flask.
-
Add acetonitrile to approximately 75% of the flask volume.
-
Sonicate for 15-20 minutes to extract the analyte.
-
Allow the solution to cool to ambient temperature and dilute to the mark with acetonitrile.
-
Crucial Step - Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial.[7] This step is mandatory to remove particulates that can damage the injector and clog the analytical column.
HPLC Operating Conditions
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm | The industry standard for retaining and separating highly hydrophobic molecules like the target analyte.[4] |
| Mobile Phase | Isocratic: Acetonitrile / Water (90:10, v/v) | The high organic content is necessary to elute the strongly retained analyte (LogP > 6) in a practical timeframe.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns, providing a good balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detector | DAD/UV-Vis | |
| Detection Wavelength | 225 nm (Scan 200-400 nm) | Provides high sensitivity for the substituted benzene chromophore. A DAD scan is recommended to confirm the absorption maximum (λmax) for optimal signal-to-noise. 254 nm can also be used as a robust alternative.[10] |
| Run Time | ~10 minutes (adjust as needed) | Should be sufficient to elute the analyte and any minor impurities. |
Analytical Workflow and Data Processing
The complete process from sample receipt to final report generation is outlined in the diagram below.
Caption: End-to-end workflow for HPLC analysis.
System Suitability
Before analyzing samples, inject a mid-level standard solution five times. The system suitability test (SST) must meet the following criteria to ensure the validity of the results:
-
Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%.
-
Peak Area Precision: RSD ≤ 2.0%.
-
Tailing Factor (Asymmetry): 0.9 – 1.5.
-
Theoretical Plates (N): ≥ 5000.
Quantification
Construct a linear regression calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. The curve must have a coefficient of determination (r²) of ≥ 0.999. The concentration of the analyte in unknown samples is then calculated using the regression equation derived from this curve.
Conclusion
The described RP-HPLC method provides a reliable, robust, and precise protocol for the quantitative determination of this compound. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and water offers a straightforward and efficient separation. This application note serves as a comprehensive guide for immediate implementation in quality control and research laboratories.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. molbase.com [molbase.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
Synthetic Strategies for the Derivatization of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene: A Guide for Advanced Chemical Synthesis
Introduction
In the landscape of advanced chemical synthesis, polyhalogenated aromatic compounds serve as versatile and highly valuable scaffolds for the construction of complex molecular architectures. Among these, 1,2,4,5-tetrabromo-3,6-dichlorobenzene stands out as a pivotal starting material for accessing a diverse array of hexasubstituted benzene derivatives. These derivatives are of significant interest in materials science, medicinal chemistry, and agrochemical research, owing to their unique electronic and steric properties. This technical guide provides a comprehensive overview of synthetic routes to derivatives of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
The strategic functionalization of this polyhalogenated arene hinges on the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide will delve into the principles governing this selectivity and present methodologies for achieving controlled, stepwise substitution to build molecular complexity.
Core Principles of Reactivity and Selectivity
The synthetic utility of this compound is rooted in the hierarchical reactivity of its halogen substituents in various chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions.
Carbon-Halogen Bond Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle. Consequently, the C-Br bonds in this compound are significantly more reactive than the C-Cl bonds. This inherent difference in reactivity is the cornerstone for the selective functionalization of this molecule.[1]
Regioselectivity: While all four bromine atoms are electronically similar, their steric environments can influence the regioselectivity of substitution, especially in the initial functionalization steps. However, for many applications, the primary goal is the exhaustive substitution of the more reactive halogens.
Synthetic Pathways to Derivatives
The derivatization of this compound can be broadly categorized into two main strategies:
-
Selective Functionalization of C-Br Bonds: This approach leverages the higher reactivity of the C-Br bonds to introduce a variety of substituents via cross-coupling reactions, leaving the C-Cl bonds intact for potential subsequent transformations.
-
Exhaustive Substitution: This strategy aims to replace all halogen atoms to create fully substituted benzene derivatives, such as hexaphenylbenzene.
The following sections will detail the protocols for these synthetic transformations.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of Tetraaryl-Dichlorobenzenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][3][4] In the context of this compound, this reaction allows for the selective replacement of the four bromine atoms with aryl groups.
Protocol: Synthesis of 1,2,4,5-Tetraphenyl-3,6-dichlorobenzene
This protocol outlines the synthesis of a tetra-arylated derivative, a key intermediate for more complex structures.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon (or Nitrogen) gas supply
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), phenylboronic acid (4.4 mmol, 1.1 eq. per bromine), and potassium carbonate (8.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.2 mmol, 20 mol%) in 10 mL of degassed toluene. Stir for 15 minutes at room temperature until a homogeneous solution is formed. The active Pd(0) species is formed in situ.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by an additional 20 mL of degassed toluene and 5 mL of degassed water.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Workup: After cooling to room temperature, add 50 mL of water and 50 mL of ethyl acetate to the reaction mixture. Separate the organic layer, and extract the aqueous layer twice with 25 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,2,4,5-tetraphenyl-3,6-dichlorobenzene.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the aryl bromide.
-
Base: Potassium carbonate is a commonly used base in Suzuki couplings to activate the boronic acid for transmetalation.[5]
-
Ligand: Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.[2]
-
Solvent System: The biphasic toluene/water system is effective for Suzuki reactions, with the aqueous phase facilitating the dissolution of the base and the organic phase dissolving the reactants and catalyst.[6]
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene / Water |
| Temperature | 90 °C |
| Reaction Time | 24-48 h |
| Expected Yield | 70-85% |
Visualization of Synthetic Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Exhaustive Arylation for the Synthesis of Hexaphenylbenzene
For applications requiring fully substituted aromatic cores, an exhaustive substitution strategy can be employed. While direct hexasubstitution of this compound in a single step is challenging due to the lower reactivity of the C-Cl bonds, a two-step approach is often more feasible. However, for the synthesis of symmetrical derivatives like hexaphenylbenzene, alternative starting materials and methods are often preferred.[7][8] For the purpose of this guide, a hypothetical extension of the Suzuki coupling under more forcing conditions is presented to illustrate the concept.
Protocol: Towards Hexaphenylbenzene via a Two-Step Cross-Coupling
This protocol first targets the substitution of the bromine atoms, followed by a more forcing reaction to substitute the less reactive chlorine atoms.
Part A: Synthesis of 1,2,4,5-Tetraphenyl-3,6-dichlorobenzene
Follow the protocol outlined in Application Note 1.
Part B: Synthesis of Hexaphenylbenzene
Materials:
-
1,2,4,5-Tetraphenyl-3,6-dichlorobenzene (from Part A)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon (or Nitrogen) gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1,2,4,5-tetraphenyl-3,6-dichlorobenzene (1.0 mmol), phenylboronic acid (2.4 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%) and SPhos (0.1 mmol, 10 mol%) to the flask.
-
Solvent Addition: Add 20 mL of degassed 1,4-dioxane and 2 mL of degassed water.
-
Reaction Conditions: Heat the mixture to 110 °C and stir vigorously under an inert atmosphere for 48-72 hours.
-
Workup and Purification: Follow the workup and purification procedure as described in Application Note 1. Due to the high steric hindrance, the reaction may not go to completion, and careful purification will be required to isolate the desired hexaphenylbenzene.
Causality Behind Experimental Choices:
-
More Active Catalyst System: The use of a more electron-rich and bulky phosphine ligand like SPhos is often necessary to facilitate the oxidative addition of the less reactive C-Cl bonds.
-
Stronger Base: Potassium phosphate is a stronger base than potassium carbonate and can be more effective in promoting the Suzuki coupling of aryl chlorides.
-
Higher Temperature: A higher reaction temperature is required to overcome the higher activation energy for the cleavage of the C-Cl bonds.
Visualization of the Two-Step Synthetic Pathway:
Caption: Two-step synthesis of hexaphenylbenzene.
Alternative Synthetic Routes and Future Directions
While palladium-catalyzed cross-coupling reactions are the workhorse for the functionalization of this compound, other synthetic methodologies can also be envisioned.
-
Stille and Sonogashira Couplings: Similar to the Suzuki reaction, Stille coupling (using organotin reagents) and Sonogashira coupling (using terminal alkynes) can be employed for the selective functionalization of the C-Br bonds.[9][10][11][12] These reactions offer access to a different range of derivatives.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of nitrogen-based functionalities by coupling with amines.[8][13][14] The higher reactivity of the C-Br bonds would again be expected to dominate.
-
Grignard and Organolithium Reagents: The formation of Grignard or organolithium reagents through halogen-metal exchange could provide a pathway to derivatives with different functional groups. However, achieving selectivity with multiple reactive halogens can be challenging and would require careful control of stoichiometry and temperature.[7][15][16]
-
Nucleophilic Aromatic Substitution (SₙAr): Due to the electron-withdrawing nature of the six halogen atoms, the benzene ring is highly electron-deficient. This could potentially enable nucleophilic aromatic substitution reactions with strong nucleophiles, although this pathway is less explored for this specific substrate.[17]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of hexasubstituted benzene derivatives. The key to its successful derivatization lies in the strategic exploitation of the differential reactivity between the C-Br and C-Cl bonds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a reliable and modular approach for the selective functionalization of the more reactive C-Br bonds. While the substitution of the less reactive C-Cl bonds requires more forcing conditions, it opens the door to fully functionalized aromatic systems. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this polyhalogenated scaffold and to develop novel molecules with tailored properties for a variety of applications.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 1,3,4-Tribromo-2,5-dichlorobenzene | C6HBr3Cl2 | CID 643342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 7. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doi.nrct.go.th [doi.nrct.go.th]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
- 17. nbinno.com [nbinno.com]
Application Notes and Protocols: Leveraging 1,2,4,5-Tetrabromo-3,6-dichlorobenzene in Modern Cross-Coupling Chemistry
Abstract
This technical guide provides an in-depth exploration of 1,2,4,5-tetrabromo-3,6-dichlorobenzene (TBDCB), a versatile perhalogenated aromatic scaffold, in the context of palladium-catalyzed cross-coupling reactions. TBDCB serves as a powerful building block for the synthesis of complex, sterically congested, and electronically distinct poly-substituted aromatic systems. Capitalizing on the differential reactivity of its carbon-halogen bonds, TBDCB allows for programmed, site-selective functionalization. This document details the underlying mechanistic principles, provides validated protocols for Suzuki-Miyaura, Sonogashira, and Stille couplings, and discusses the broader synthetic applications for researchers in materials science and drug development.
Introduction: The Strategic Value of a Perhalogenated Benzene Core
This compound (CAS 31604-30-5) is a heavily halogenated aromatic compound that presents a unique platform for synthetic innovation.[1][2] Its structure, featuring four bromine atoms and two chlorine atoms, is not merely a curiosity but a strategic design. In the realm of transition-metal catalyzed cross-coupling, the significant difference in bond dissociation energies between C-Br and C-Cl bonds provides a reliable handle for chemoselective functionalization.[3] This intrinsic reactivity differential allows chemists to sequentially replace the bromine atoms while leaving the more robust chlorine atoms intact for subsequent transformations, paving the way for the construction of highly substituted, multifunctionalized benzene derivatives.
This guide focuses on harnessing this selectivity in three cornerstone cross-coupling reactions, providing both the mechanistic rationale and practical, step-by-step protocols for laboratory application.
Mechanistic Cornerstone: The Basis of Site-Selectivity
The success of sequential cross-coupling on a polyhalogenated substrate like TBDCB hinges on the ability to control which C-X bond reacts first. This control is overwhelmingly dictated by the kinetics of the first and rate-determining step in most palladium-catalyzed cycles: oxidative addition .[4][5]
The general catalytic cycle involves three key stages:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond of the aromatic halide, forming a Pd(II) intermediate.[6]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin, or a copper acetylide) is transferred to the Pd(II) center, displacing the halide.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
For polyhalogenated arenes, the site of the initial oxidative addition determines the selectivity. The reactivity of carbon-halogen bonds towards Pd(0) insertion follows a well-established trend based on decreasing bond strength: C–I > C–Br > C–OTf >> C–Cl .[3][7] In the case of TBDCB, the C-Br bonds are substantially weaker and therefore more susceptible to oxidative addition than the C-Cl bonds. This allows for the selective coupling at the bromine-substituted positions (1, 2, 4, and 5) while the chlorine-substituted positions (3 and 6) remain as spectator groups, available for later-stage functionalization under more forcing conditions if desired.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Key Cross-Coupling Reactions
The selective reactivity of TBDCB's C-Br bonds can be exploited in a variety of powerful C-C bond-forming reactions. Below are detailed discussions and protocols for three of the most common and versatile methods.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with an organic halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of the boron reagents.[8] With TBDCB, this reaction is ideal for synthesizing poly-aryl benzenes, which are core structures in organic electronics and advanced materials. The base is a critical component, as it activates the boronic acid to facilitate transmetalation.[9]
Protocol 1: Stepwise Suzuki-Miyaura Coupling of TBDCB with Phenylboronic Acid
This protocol outlines the mono-arylation as a representative example. Subsequent couplings at the remaining C-Br positions can be achieved by adjusting stoichiometry and reaction times.
| Reagents & Materials | Supplier Example | Quantity | Molar Eq. |
| This compound | Sigma-Aldrich (31604-30-5) | 542 mg | 1.0 mmol |
| Phenylboronic Acid | TCI Chemicals | 146 mg | 1.2 mmol |
| Pd(PPh₃)₄ | Sigma-Aldrich | 35 mg | 0.03 mmol (3 mol%) |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 276 mg | 2.0 mmol |
| Toluene, Anhydrous | Acros Organics | 8 mL | - |
| Water, Degassed | - | 2 mL | - |
| Round-bottom flask, condenser, magnetic stir bar, argon/nitrogen line | - | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the anhydrous toluene (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS. For mono-arylation, the reaction is typically complete within 12-18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is indispensable for creating conjugated enynes and arylalkynes, key components in functional materials and pharmaceuticals. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst, with an amine serving as both the base and often as a solvent.[11][12] The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
Protocol 2: Selective Sonogashira Coupling of TBDCB with Phenylacetylene
| Reagents & Materials | Supplier Example | Quantity | Molar Eq. |
| This compound | Sigma-Aldrich (31604-30-5) | 542 mg | 1.0 mmol |
| Phenylacetylene | Alfa Aesar | 133 µL | 1.2 mmol |
| PdCl₂(PPh₃)₂ | Strem Chemicals | 14 mg | 0.02 mmol (2 mol%) |
| Copper(I) Iodide (CuI) | Sigma-Aldrich | 8 mg | 0.04 mmol (4 mol%) |
| Triethylamine (TEA), Anhydrous | Sigma-Aldrich | 10 mL | - |
| Round-bottom flask, condenser, magnetic stir bar, argon/nitrogen line | - | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a flame-dried 50 mL round-bottom flask, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Equip the flask with a condenser, seal with a septum, and purge with argon for 15 minutes.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (10 mL) via syringe, followed by phenylacetylene (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to increase the reaction rate. Monitor the reaction by TLC. The formation of a triethylammonium bromide salt precipitate is often observed.
-
Workup: Upon completion (typically 6-12 hours), cool the mixture and remove the triethylamine under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (20 mL).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography on silica gel to isolate the alkynylated product.
Stille Coupling: Versatile but with Caveats
The Stille coupling reaction joins an organic halide with an organostannane (organotin) reagent.[14] Its primary advantages are the tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[15] However, the major drawback is the high toxicity of the tin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction product.[16]
Protocol 3: Representative Stille Coupling of TBDCB with Tributyl(phenyl)stannane
| Reagents & Materials | Supplier Example | Quantity | Molar Eq. |
| This compound | Sigma-Aldrich (31604-30-5) | 542 mg | 1.0 mmol |
| Tributyl(phenyl)stannane | Gelest, Inc. | 441 µL | 1.2 mmol |
| Pd(PPh₃)₄ | Sigma-Aldrich | 35 mg | 0.03 mmol (3 mol%) |
| Lithium Chloride (LiCl), Anhydrous | Sigma-Aldrich | 127 mg | 3.0 mmol |
| Toluene or DMF, Anhydrous | Acros Organics | 10 mL | - |
| Schlenk tube, magnetic stir bar, argon/nitrogen line | - | - | - |
Step-by-Step Procedure:
-
Vessel Preparation & Inert Atmosphere: Add this compound (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and anhydrous LiCl (3.0 mmol) to a flame-dried Schlenk tube under an argon atmosphere. Note: LiCl is often added to facilitate transmetalation.
-
Solvent and Reagent Addition: Add anhydrous toluene or DMF (10 mL) via syringe, followed by tributyl(phenyl)stannane (1.2 mmol).
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction by GC-MS or TLC.
-
Workup: After cooling, dilute the reaction with diethyl ether (30 mL) and stir with an aqueous solution of potassium fluoride (KF) for 1 hour. This helps precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate and purify the crude product by column chromatography. Extreme caution must be exercised when handling organotin compounds and waste.
Synthetic Strategy and Data Summary
The true power of TBDCB lies in the ability to perform sequential couplings. By controlling stoichiometry and reaction conditions, one can selectively functionalize one, two, or all four bromine positions before potentially addressing the C-Cl bonds.
Caption: Workflow for the sequential functionalization of TBDCB.
Table 2: Comparative Overview of Cross-Coupling Reactions with TBDCB
| Reaction | Typical Nucleophile | Key Catalyst System | Common Base | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Low toxicity, stable reagents, wide functional group tolerance.[8] | Base-sensitive substrates can be problematic. |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Amines (e.g., TEA, DIPEA) | Mild conditions, direct C-C(sp) bond formation.[10] | Requires exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling).[13] |
| Stille | Organostannanes | Pd(PPh₃)₄ | None (or additives like LiCl) | Extremely wide functional group tolerance, neutral conditions.[15] | High toxicity of tin reagents and byproducts, purification challenges.[16] |
Conclusion
This compound is a highly effective and strategic precursor for the synthesis of complex aromatic molecules. The pronounced reactivity difference between its C-Br and C-Cl bonds provides a reliable and predictable platform for sequential, site-selective cross-coupling reactions. By employing well-established methodologies such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, researchers can systematically build molecular complexity, making TBDCB an invaluable tool for creating novel functional materials, pharmaceutical intermediates, and complex organic architectures. The protocols and principles outlined in this guide serve as a robust starting point for scientists looking to incorporate this versatile building block into their synthetic programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stille Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Welcome to our dedicated technical support portal for the synthesis of 1,2,4,5-tetrabromo-3,6-dichlorobenzene. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis, enhance product yield, and ensure the highest purity of your final compound.
Synthesis Overview: The Pathway to a Hexasubstituted Benzene
The creation of this compound is a classic example of electrophilic aromatic substitution. The process typically begins with 1,4-dichlorobenzene, which undergoes exhaustive bromination. This transformation is achieved by treating the starting material with a significant excess of bromine.[1] The reaction requires a Lewis acid catalyst, commonly iron powder or iron(III) bromide, to activate the bromine.[2] Depending on the specific protocol, the synthesis can be conducted with or without a solvent. Elevated temperatures are often necessary to overcome the steric hindrance and achieve complete substitution of all four available aromatic protons, resulting in the desired hexasubstituted product.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses common challenges encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Suboptimal or No Product Yield
-
Question: My reaction has resulted in a disappointingly low yield, or in some cases, I've only managed to recover the 1,4-dichlorobenzene starting material. What are the probable causes, and how can I resolve this?
-
Answer: A low or nonexistent yield is a frequent issue that can often be attributed to several critical factors:[3]
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Catalyst Inactivity: The iron catalyst may have a passivating oxide layer on its surface, rendering it ineffective.
-
Solution: Activate the iron powder immediately prior to use. This can be accomplished by washing it with dilute hydrochloric acid, followed by rinses with water and ethanol, and then thoroughly drying it.
-
-
Insufficient Bromine: The reaction stoichiometry is paramount. A substantial excess of bromine is essential to drive the reaction towards the fully substituted product.[1]
-
Solution: Employ a significant molar excess of bromine. A good starting point is a 4:1 molar ratio of bromine to 1,4-dichlorobenzene.
-
-
Inadequate Reaction Temperature: The bromination of all four positions on the dichlorobenzene ring is a sterically hindered process that demands sufficient thermal energy.
-
Solution: The reaction is often carried out at the reflux temperature of bromine (approximately 59 °C) or at higher temperatures if a solvent is being used. It is crucial to ensure that your experimental setup can maintain a stable and appropriate temperature.
-
-
Presence of Moisture: Water can deactivate the Lewis acid catalyst.
-
Solution: All glassware should be oven-dried before the experiment. Additionally, ensure that all reagents and solvents are anhydrous.
-
-
Issue 2: The Formation of Incompletely Brominated Byproducts
-
Question: My final product is a mixture that includes mono-, di-, or tri-brominated dichlorobenzenes. How can I enhance the selectivity for the desired tetrabrominated product?
-
Answer: The presence of partially brominated compounds indicates that the reaction has not reached completion. This can be due to several factors:
-
Insufficient Reaction Time: The substitution of the last few bromine atoms is often the slowest step due to increasing steric hindrance.
-
Solution: Increase the reaction time. Monitoring the progress of the reaction with techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can help in determining the optimal duration.
-
-
Inefficient Mixing: In a heterogeneous reaction mixture, such as one with a solid iron catalyst, poor stirring can result in localized areas with low catalyst concentration.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous distribution of the catalyst and reactants.
-
-
Catalyst Deactivation: The catalyst can lose its activity over the course of the reaction.
-
Solution: In some instances, adding a fresh portion of the catalyst during the reaction can be beneficial, although this should be performed with caution.
-
-
Issue 3: Challenges in Product Purification
-
Question: I'm finding it difficult to isolate a pure sample of this compound from the crude reaction mixture. What are the most effective purification strategies?
-
Answer: Purifying the final product can be a complex task due to the presence of unreacted starting materials, partially brominated byproducts, and residual catalyst.
-
Initial Work-up:
-
Neutralize any excess bromine by carefully adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate, until the characteristic red-brown color of bromine is no longer present.
-
Remove the iron catalyst through filtration.
-
Wash the organic layer with water and then with brine. Subsequently, dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[4][5]
-
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.
-
Recommended Solvents: Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water. The choice of solvent will depend on the solubility characteristics of the product and any impurities.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be utilized.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane, is typically effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the function of the iron catalyst in this reaction?
A1: The iron catalyst serves as a Lewis acid. It reacts with bromine to form iron(III) bromide (FeBr₃) in situ.[2] The FeBr₃ then polarizes the Br-Br bond, which makes one of the bromine atoms more electrophilic and thus more susceptible to attack by the electron-rich aromatic ring of the 1,4-dichlorobenzene.[6]
Q2: Why is it necessary to use an excess of bromine?
A2: In accordance with Le Chatelier's principle, adding an excess of a reactant, in this case, bromine, will shift the equilibrium of the reaction to favor the formation of the product. This is especially important for driving the reaction to completion and achieving the fully tetrabrominated product, as each subsequent bromination becomes progressively more difficult due to steric hindrance and the deactivating effect of the halogen substituents.[3]
Q3: What are the key safety precautions for this synthesis?
A3:
-
Bromine: Bromine is a highly corrosive, toxic, and volatile substance. It is imperative to handle bromine in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Hydrogen Bromide (HBr) Gas: This reaction produces HBr gas as a byproduct, which is both corrosive and toxic. The reaction setup should include a gas trap, such as a bubbler containing a sodium hydroxide solution, to neutralize the HBr gas.
-
Solvents: If you are using flammable solvents, ensure that there are no potential ignition sources in the vicinity.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for product confirmation:
-
Melting Point: A sharp melting point that is close to the literature value is a strong indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should not show any signals in the aromatic region if the product is fully substituted. ¹³C NMR will display characteristic signals for the carbon atoms of the benzene ring.
-
Mass Spectrometry (MS): MS will provide the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing four bromine and two chlorine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of C-Br and C-Cl bonds and the absence of C-H bonds in the aromatic region.
Experimental Workflow & Data
Illustrative Step-by-Step Synthesis Protocol
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Connect the top of the reflux condenser to a gas trap.
-
Reagent Charging: In the round-bottom flask, place the 1,4-dichlorobenzene and iron powder.
-
Bromine Addition: From the dropping funnel, add bromine dropwise to the stirred reaction mixture at a rate that allows for a controllable reaction.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for the determined reaction time.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess bromine with a saturated sodium bisulfite solution.
-
Isolation: Filter the mixture to remove the iron catalyst. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent.
Table 1: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio (Br₂:Substrate) | 4:1 to 5:1 | To drive the reaction to completion. |
| Catalyst Loading (Iron) | 5-10 mol% | Sufficient for catalysis without promoting excessive side reactions. |
| Temperature | 60-100 °C | To provide the necessary activation energy for substitution. |
| Reaction Time | 8-24 hours | To ensure complete conversion to the tetrabrominated product. |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Purification of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Welcome to the technical support center for the purification of 1,2,4,5-tetrabromo-3,6-dichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly halogenated aromatic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during its purification.
Introduction
This compound is a crystalline solid with very low solubility in many common solvents.[1] Its non-polar nature and high degree of halogenation present unique challenges for purification. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts from synthesis (such as isomers with different halogenation patterns), and any other contaminants. The choice of purification technique will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
Q1: My compound will not dissolve in any common recrystallization solvents, even with heating. What should I do?
This is a common issue with polyhalogenated benzenes due to their high molecular weight and crystalline lattice energy.
-
Rationale: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2][3] For highly insoluble compounds, you may need to explore high-boiling point aromatic solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in high-boiling point solvents such as toluene, xylene, or dichlorobenzene.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed.[4] Dissolve the compound in a minimal amount of a hot, good solvent (e.g., toluene) and then slowly add a hot, poor solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Increase Scale of Solvent: While using a minimal amount of solvent is generally recommended to maximize yield, for very insoluble compounds, a larger volume of hot solvent may be necessary.[3][5]
-
Q2: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Causality: This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or because the boiling point of the solvent is higher than the melting point of the solute.
-
Solutions:
-
Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or a mixed solvent system with a lower overall boiling point.
-
Increase Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by lowering the saturation temperature.[6]
-
Induce Crystallization: Once the solution has cooled below the compound's melting point, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]
-
Q3: The purity of my compound did not improve after recrystallization. What went wrong?
-
Possible Causes & Solutions:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice.[5][6] Ensure slow cooling by insulating the flask.
-
Inappropriate Solvent: The chosen solvent may be too good, dissolving impurities along with the desired compound even at low temperatures. Re-evaluate your solvent choice.
-
Isomeric Impurities: If the impurities are isomers with very similar solubility profiles, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary, or an alternative technique like column chromatography might be required.
-
Column Chromatography Issues
Q4: I am trying to purify my compound using column chromatography, but it is not moving from the origin (Rf = 0). What should I do?
This indicates that the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase (typically silica gel or alumina).
-
Explanation: Even though this compound is non-polar, it can still exhibit some interaction with a polar stationary phase like silica gel.[7][8]
-
Troubleshooting Steps:
-
Increase Eluent Polarity: While this compound is non-polar, you will still likely need a mobile phase with a small amount of a slightly more polar solvent to encourage elution. Start with pure hexane and gradually increase the polarity by adding small percentages of a solvent like toluene or dichloromethane.[9]
-
Change Stationary Phase: If increasing eluent polarity is ineffective or leads to co-elution with impurities, consider using a less polar stationary phase, such as alumina (neutral or basic), or even reverse-phase chromatography with a C18 stationary phase and a polar mobile phase.[10]
-
Q5: My compound elutes as a broad band, leading to poor separation and mixed fractions. How can I improve the resolution?
-
Causes and Solutions:
-
Improper Column Packing: Air bubbles or channels in the stationary phase will lead to uneven flow and band broadening. Ensure the column is packed uniformly.[8]
-
Inappropriate Solvent System: If the eluent is too polar, the compound will move too quickly down the column, resulting in poor separation.[11] Conversely, if it's not polar enough, diffusion can cause the band to widen over time. The ideal Rf value on a TLC plate for good separation is around 0.3-0.4.[7]
-
Overloading the Column: Applying too much sample for the amount of stationary phase will result in broad, overlapping bands. As a general rule, use at least 50-100 g of silica gel for every 1 g of crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for crude this compound?
For a crystalline solid like this, recrystallization is almost always the best first choice.[2][3] It is a highly effective method for removing significant amounts of impurities, is scalable, and is often more cost-effective than chromatography. Column chromatography should be considered a secondary step if recrystallization fails to achieve the desired purity.
Q2: What are the most likely impurities I will encounter?
The impurities will largely depend on the synthetic route. However, common contaminants in the synthesis of polyhalogenated benzenes include:
-
Isomers: Benzenes with different arrangements or numbers of bromine and chlorine atoms.
-
Unreacted Starting Materials: For example, partially brominated or chlorinated precursors.
-
Solvent Residues: From the reaction or initial workup.
Q3: How do I choose the right solvent for recrystallization?
The principle of "like dissolves like" is a good starting point. Given the non-polar, aromatic nature of your compound, non-polar aromatic solvents are a good place to start.
| Solvent Class | Examples | Suitability for this compound |
| Aromatic | Toluene, Xylene | High Potential: Similar polarity. High boiling points will aid dissolution. |
| Halogenated | Dichloromethane, Chloroform | Moderate Potential: May be too good of a solvent, leading to low recovery. Useful for chromatography. |
| Aliphatic | Hexane, Heptane | Low Potential as a primary solvent: Likely to have very low solubility. Excellent as an anti-solvent in a mixed system. |
| Polar Aprotic | Acetone, Ethyl Acetate | Very Low Potential: Unlikely to be effective due to polarity mismatch. |
| Polar Protic | Ethanol, Methanol | Very Low Potential: Insoluble.[1] |
Q4: Can I use sublimation for purification?
Sublimation is a viable, though less common, technique for purifying non-polar, thermally stable crystalline solids. If your compound has a sufficiently high vapor pressure and is stable at the required temperature and vacuum, sublimation can be an excellent method for removing non-volatile impurities. This would require experimental validation.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Toluene)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of hot toluene until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives your target compound an Rf value of approximately 0.3-0.4. A good starting point would be a mixture of hexane and toluene (e.g., 9:1 or 4:1 hexane:toluene).
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.[8] Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visual Diagrams
Purification Workflow Diagram
Caption: Decision workflow for purifying this compound.
Troubleshooting Recrystallization Diagram
Caption: Troubleshooting common issues in recrystallization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 1,2,4,5-tetrabromo-3,6-dichlorobenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, focusing on the identification and mitigation of byproduct formation.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the electrophilic aromatic bromination of a suitable starting material, most commonly 1,4-dichlorobenzene. This reaction is generally carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), with an excess of bromine (Br₂) to achieve full substitution at the available aromatic positions. The reaction is exothermic and requires careful control of conditions to maximize the yield of the desired product and minimize the formation of byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most logical and commonly used starting material is 1,4-dichlorobenzene. The two chlorine atoms are ortho, para-directing, but the para positions are blocked by the chlorine atoms themselves, directing the incoming bromine atoms to the four available ortho positions.
Q2: What are the primary types of byproducts I should expect in this synthesis?
The main byproducts fall into two categories:
-
Under-brominated species: These are molecules where not all four available positions on the 1,4-dichlorobenzene ring have been substituted with bromine. Examples include various isomers of mono-, di-, and tri-bromodichlorobenzene.
-
Isomeric impurities: While starting with the symmetrical 1,4-dichlorobenzene minimizes the formation of a wide range of isomers, harsh reaction conditions could potentially lead to halogen scrambling, although this is generally a minor concern. More likely are isomers of the under-brominated intermediates.
Q3: How can I monitor the progress of the reaction to avoid incomplete bromination?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material and the sequential appearance of mono-, di-, tri-, and finally the desired tetra-brominated product. This allows you to determine the optimal reaction time to maximize the yield of the target compound.
Q4: What is the role of fuming sulfuric acid, which is sometimes mentioned in similar halogenation reactions?
Fuming sulfuric acid can act as a dehydrating agent, which helps to maintain the activity of the Lewis acid catalyst by removing any traces of water.[2] It can also help to increase the electrophilicity of the bromine.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
A low yield of this compound is often accompanied by a complex mixture of under-brominated byproducts.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Bromine | The stoichiometry of the reaction requires at least four equivalents of bromine per equivalent of 1,4-dichlorobenzene. | Use a slight excess of bromine to ensure the reaction goes to completion. |
| Inadequate Reaction Time | The perbromination of the aromatic ring is a stepwise process, and insufficient time will lead to a mixture of partially brominated intermediates. | Monitor the reaction by GC-MS and continue until the desired product is maximized. |
| Deactivated Catalyst | The Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is sensitive to moisture. Contamination with water will reduce its catalytic activity. | Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While high temperatures can lead to side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed to completion. | A moderately elevated temperature (e.g., 45-50°C) can help drive the reaction to completion.[1] |
Issue 2: Unexpected Peaks in the ¹H NMR Spectrum
The ¹H NMR spectrum of pure this compound should show no signals in the aromatic region. The presence of peaks between 7 and 8 ppm indicates the presence of under-brominated byproducts.
| Likely Byproduct | Predicted ¹H NMR Signals (in CDCl₃) | Rationale for Formation | Mitigation Strategy |
| 1,2,4-Tribromo-3,6-dichlorobenzene | A singlet around 7.7-7.9 ppm. | Incomplete bromination. | Increase reaction time, temperature, or the amount of bromine and catalyst. |
| 1,4-Dibromo-2,5-dichlorobenzene | A singlet around 7.5-7.7 ppm. | Incomplete bromination. | Increase reaction time, temperature, or the amount of bromine and catalyst. |
| 1-Bromo-2,5-dichlorobenzene | A doublet of doublets and a triplet between 7.2-7.6 ppm.[3][4] | Significant under-bromination. | Significantly increase reaction time, temperature, and the amount of bromine and catalyst. |
Issue 3: Product is an Off-White or Yellowish Solid Instead of White
This discoloration is often due to the presence of residual bromine or minor impurities.
| Potential Cause | Explanation | Recommended Solution |
| Trapped Bromine | The crude product can retain traces of bromine, giving it a yellow or brownish color. | Wash the crude product with a solution of sodium bisulfite to quench any remaining bromine. |
| Minor Byproducts | Even small amounts of highly colored impurities can affect the appearance of the final product. | Purify the product by recrystallization. |
Issue 4: Difficulty in Purifying the Final Product
The high melting point and low solubility of this compound in common organic solvents can make purification challenging.
| Problem | Recommended Purification Strategy |
| Poor Solubility | The product is poorly soluble in many common solvents at room temperature. |
| Persistent Impurities | If under-brominated byproducts are the main contaminants, their slightly higher polarity and different crystal lattice packing can be exploited. |
Experimental Protocols
Illustrative Synthesis Protocol
This is a representative protocol based on the synthesis of similar polyhalogenated compounds and should be optimized for your specific laboratory conditions.[1][2]
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr gas evolved).
-
In a well-ventilated fume hood, charge the flask with 1,4-dichlorobenzene and a catalytic amount of anhydrous iron(III) bromide.
-
Slowly add a slight excess of bromine (at least 4 equivalents) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 45-50°C for 2-4 hours, monitoring the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose the catalyst.
-
Isolate the crude solid product by vacuum filtration.
-
Wash the solid with a sodium bisulfite solution to remove excess bromine, followed by water.
-
Dry the crude product.
Purification by Recrystallization
-
Place the crude, dry this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable high-boiling solvent (e.g., toluene).
-
Heat the mixture to boiling with stirring to dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further, cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Synthesis Pathway and Byproduct Formation
References
troubleshooting failed reactions with 1,2,4,5-tetrabromo-3,6-dichlorobenzene
Welcome to the technical support center for 1,2,4,5-tetrabromo-3,6-dichlorobenzene (CAS: 31604-30-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly functionalized aromatic building block. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Understanding the Substrate: A Molecule of Tuned Reactivity
This compound is a unique starting material primarily due to the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > OTf > Cl.[1] This principle is the cornerstone of its synthetic utility, allowing for selective, sequential functionalization. The four C-Br bonds are significantly more reactive than the two C-Cl bonds, enabling chemists to perform reactions at the bromo-positions while leaving the chloro-positions intact for subsequent transformations.
This molecule is a key precursor in the bottom-up synthesis of advanced materials like graphene nanoribbons and porphyrin-fused nanostructures, where precise, atomically-controlled assembly is paramount.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Which halogens will react first in a cross-coupling reaction? A1: The four bromine atoms will react preferentially over the two chlorine atoms. The C(sp²)-Br bond is more susceptible to oxidative addition by palladium(0) catalysts under typical cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck) than the stronger C(sp²)-Cl bond.[1] This allows for high chemoselectivity.
Q2: Why is my this compound not dissolving? A2: This compound is a highly crystalline solid with very poor solubility in many common organic solvents at room temperature.[6] For reactions, it is often necessary to use high-boiling point solvents such as toluene, xylene, DMF, or dioxane and to heat the reaction mixture to achieve sufficient solubility. In some cases, the material may not fully dissolve until the reaction has progressed.
Q3: Is it possible to substitute all six halogen atoms? A3: Yes, but it requires a stepwise approach under increasingly harsh conditions. The C-Br bonds can be functionalized first under milder conditions. Subsequently, the less reactive C-Cl bonds can be targeted using more forcing conditions, which may include higher temperatures, stronger bases, longer reaction times, and specialized catalyst systems designed for C-Cl activation.[1]
Q4: I am observing significant amounts of hydrodehalogenation (C-X replaced by C-H). What is causing this? A4: Hydrodehalogenation is a common side reaction with polyhalogenated aromatics.[7][8] Potential causes include:
-
Impurities: Trace water or other protic impurities can protonate organometallic intermediates.
-
Base-Mediated Decomposition: Some bases can promote reductive dehalogenation.
-
Catalyst-Mediated Pathways: β-hydride elimination from certain organometallic intermediates or reductive processes involving the catalyst can lead to C-H bond formation.[9]
-
Reaction with Solvent: Solvents like THF or alcohols can sometimes act as a hydride source under certain conditions.
Q5: What are the primary applications of this compound? A5: Its primary application is as a monomer or building block in materials science. It is extensively used in the solution-phase synthesis of graphene nanoribbons (GNRs) through Yamamoto coupling followed by a Scholl reaction for cyclodehydrogenation.[2][4] Its symmetrical, polyhalogenated structure allows for the creation of well-defined, repeating polymer structures that are precursors to these advanced materials.[10]
Troubleshooting Guides for Failed Reactions
Guide 1: Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but the steric hindrance and electronic properties of this compound can present challenges.
Issue 1: Low or No Conversion to Product
| Potential Cause | Diagnostic Steps & Explanation | Recommended Solutions |
| 1. Inactive Catalyst | Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon exposure to air. Oxidized Pd(0) is inactive. | • Use a fresh batch of catalyst. • Employ modern, air-stable pre-catalysts (e.g., Pd-NHC complexes). • Handle catalysts under an inert atmosphere (Argon or Nitrogen). |
| 2. Insufficient Degassing | Dissolved oxygen can oxidize the Pd(0) catalyst, halting the catalytic cycle. | • Thoroughly degas all solvents and the reaction mixture. Use the freeze-pump-thaw method (3 cycles) for best results or sparge with argon for at least 30 minutes.[1] |
| 3. Inappropriate Base/Solvent | The base is crucial for activating the boronic acid.[11] Solubility of both the substrate and the base is critical for reaction efficiency. | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for hindered substrates. • Use a solvent system that solubilizes the starting material at temperature (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). |
| 4. Steric Hindrance | The multiple halogen substituents create a sterically crowded environment, which can inhibit oxidative addition and reductive elimination steps.[9][12] | • Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, or AntPhos for extremely hindered cases).[9] These ligands promote oxidative addition and stabilize the catalytic species. • Increase the reaction temperature cautiously (e.g., from 80°C to 110°C). |
Issue 2: Poor Selectivity or Multiple Additions
| Potential Cause | Diagnostic Steps & Explanation | Recommended Solutions |
| 1. Reaction Conditions Too Harsh | High temperatures or overly active catalysts can begin to activate the C-Cl bond, especially after the C-Br bonds have reacted. | • Lower the reaction temperature. • Reduce catalyst loading. • Monitor the reaction closely by TLC or GC-MS and stop it once the desired number of C-Br substitutions has occurred. |
| 2. Incorrect Ligand Choice | Some ligands may form highly reactive catalytic species that are less selective. | • For mono- or di-substitution at the C-Br positions, use standard phosphine ligands like PPh₃ or a moderately active catalyst. Forcing conditions often lead to over-reaction. |
Troubleshooting Workflow: Failed Suzuki Coupling
Here is a logical decision tree to diagnose a failed Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for a failed Suzuki coupling.
Guide 2: Sonogashira Coupling Failures
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds and is sensitive to different factors than the Suzuki coupling.
| Potential Cause | Diagnostic Steps & Explanation | Recommended Solutions |
| 1. Copper(I) Co-catalyst Issues | The copper co-catalyst is essential for the traditional Sonogashira mechanism but is prone to oxidation (forming inactive Cu(II)) and can promote alkyne homo-coupling (Glaser coupling).[13] | • Use freshly sourced, high-purity CuI. • Switch to a copper-free Sonogashira protocol. These often use a palladium catalyst with a suitable amine base (e.g., pyrrolidine) and can provide cleaner reactions.[13] |
| 2. Inappropriate Base | The amine base is critical. It acts as both a base to deprotonate the alkyne and as a ligand for the copper. Sterically hindered amines can be ineffective. | • Screen common bases like triethylamine (TEA), diisopropylamine (DIPA), or pyrrolidine. Ensure the base is dry and freshly distilled if necessary. |
| 3. Dehalogenation Side Reactions | Polyhalogenated arenes are known to undergo simultaneous dehalogenation and hydrogenation (DHH) during Sonogashira coupling, leading to complex product mixtures.[14] | • Carefully control reaction temperature; lower temperatures may suppress DHH. • Brominated aromatics can be more prone to this side reaction than iodinated ones.[14] Be aware of this possibility and analyze the crude product mixture carefully by mass spectrometry to identify any dehalogenated species. |
Guide 3: Metal-Halogen Exchange (Lithiation) Failures
Metal-halogen exchange is a powerful tool for creating a nucleophilic aryl species for subsequent reaction with an electrophile.
| Potential Cause | Diagnostic Steps & Explanation | Recommended Solutions |
| 1. Incomplete Exchange | The C-Br bond undergoes exchange much faster than the C-Cl bond.[15] The choice of alkyllithium reagent and temperature are critical. n-Butyllithium can sometimes act as a nucleophile rather than an exchange reagent. | • Use tert-butyllithium (t-BuLi), as it is less nucleophilic and more effective for halogen-metal exchange.[16] • Maintain very low temperatures (-78 °C to -100 °C) to ensure the kinetic exchange process dominates and to prevent side reactions.[16][17] |
| 2. Reaction with Solvent | Ethereal solvents like THF can be deprotonated by strong bases like t-BuLi, especially if the temperature rises. | • Use non-reactive solvents like toluene or hexanes, often with a small amount of THF or Et₂O to aid solubility. • Maintain strict temperature control. Never let the reaction warm up before the electrophile is added. |
| 3. Electrophile Addition Failure | The generated aryllithium species is a very strong base and nucleophile. If the electrophile is not added correctly or is not reactive enough, the aryllithium can decompose or react with other species. | • Ensure the electrophile is pure and anhydrous. • Add the electrophile at low temperature and then allow the reaction to warm slowly to room temperature. |
Validated Experimental Protocol: Selective Suzuki-Miyaura Di-Arylation
This protocol details the selective double Suzuki-Miyaura coupling at two of the four available C-Br positions.
Reaction Scheme: C₆Br₄Cl₂ + 2 Ar-B(OH)₂ → Ar₂-C₆Br₂Cl₂ + 2 B(OH)₂Br
-
Reagent Preparation:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.2 equiv.)
-
Potassium phosphate (K₃PO₄, 4.0 equiv.)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (3 mol%)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
-
Reaction Setup: a. To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄. b. Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. c. In a separate vial, weigh the Pd(dtbpf)Cl₂ catalyst. d. Prepare the dioxane/water solvent mixture and degas it thoroughly by sparging with argon for 30 minutes. e. Under a positive pressure of argon, add the degassed solvent to the Schlenk flask, followed by the catalyst.
-
Reaction Execution: a. Place the sealed flask in a preheated oil bath at 100 °C. b. Stir the reaction vigorously. The mixture may be heterogeneous initially. c. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and wash with water, followed by brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to isolate the desired di-arylated product.
Visualization of Selective Functionalization
The following diagram illustrates the stepwise functionalization strategy enabled by the differential reactivity of the C-Br and C-Cl bonds.
Caption: Sequential reaction pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ncesr.unl.edu [ncesr.unl.edu]
- 3. Liquid-phase bottom-up synthesis of graphene nanoribbons - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Bottom-up solution synthesis of narrow nitrogen-doped graphene nanoribbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Page loading... [guidechem.com]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. joss.tcnj.edu [joss.tcnj.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis & Optimization of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Welcome to the technical support center for the synthesis of 1,2,4,5-tetrabromo-3,6-dichlorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with or synthesizing this highly halogenated aromatic compound. As a fully substituted benzene derivative, its synthesis presents unique challenges related to steric hindrance and the progressive deactivation of the aromatic ring towards electrophilic substitution. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, structured in a practical question-and-answer format.
Q1: What is a reliable synthetic pathway for preparing this compound?
A1: A robust and logical synthetic route involves a multi-step process starting from benzene, as the direct perhalogenation in a single step with two different halogens is difficult to control. The most common pathway involves the initial preparation of 1,2,4,5-tetrabromobenzene, followed by chlorination of the remaining two positions.
Proposed Synthetic Workflow:
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Step 1: Dibromination of Benzene. Benzene is first brominated to form 1,4-dibromobenzene. This step leverages the ortho-, para-directing nature of the first bromine substituent.
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Step 2: Tetrabromination. The 1,4-dibromobenzene is then subjected to more forcing bromination conditions to yield 1,2,4,5-tetrabromobenzene.[1] The existing bromine atoms direct the incoming electrophiles to the remaining open positions.
-
Step 3: Dichlorination. The final and most challenging step is the chlorination of 1,2,4,5-tetrabromobenzene at the 3- and 6-positions to yield the final product. This step requires overcoming the significant deactivating effect of the four bromine atoms and steric hindrance.
This stepwise approach allows for better control over the introduction of each halogen. The overall workflow is visualized below.
Caption: Multi-step synthesis of the target compound.
Q2: I am attempting the final dichlorination step and experiencing very low yields. What are the primary causes and how can I improve the outcome?
A2: Low yields in the final dichlorination of 1,2,4,5-tetrabromobenzene are the most common hurdle. The root cause is the severely deactivated nature of the substrate. The four electron-withdrawing bromine atoms make the ring electron-poor and highly resistant to further electrophilic attack.
Here is a systematic troubleshooting guide to address this issue:
Caption: Troubleshooting logic for low dichlorination yield.
Detailed Explanation:
-
Insufficient Catalyst Activity: Standard Lewis acids like iron (III) bromide or chloride may not be potent enough to activate the chlorine molecule sufficiently for it to attack the deactivated ring.[2]
-
Solution: Switch to a more powerful Lewis acid, such as aluminum chloride (AlCl₃). Crucially, the Lewis acid must be anhydrous, as moisture will quench it.
-
-
High Activation Energy: The reaction simply may not have enough energy to overcome the activation barrier at moderate temperatures.
-
Solution: Gradually and carefully increase the reaction temperature. This may require using a high-boiling point inert solvent (e.g., dichlorobenzene, trichlorobenzene) or, for advanced applications, running the reaction in a sealed vessel under pressure.
-
-
Incomplete Conversion: You may be observing unreacted starting material or the mono-chlorinated intermediate (1,2,4,5-tetrabromo-3-chlorobenzene). This indicates the reaction has stalled or is extremely slow.
-
Solution: Increase the reaction time significantly. Monitor the reaction's progress by taking aliquots and analyzing them via GC-MS. This will help you distinguish between a stalled reaction and one that is simply slow. Using a stoichiometric excess of the chlorinating agent can also help drive the equilibrium towards the dichlorinated product.
-
Q3: What are the best practices for purifying the final product, this compound?
A3: The crude product is typically a solid mixture containing the desired product, the mono-chlorinated intermediate, and unreacted 1,2,4,5-tetrabromobenzene. Due to the similar nature of these compounds, purification requires careful execution.
-
Recrystallization: This is the most effective method for bulk purification. The high degree of symmetry and planarity of the target molecule often results in it being less soluble than the mono-substituted intermediate in a given solvent.
-
Solvent Selection: High-boiling point aromatic solvents like xylene, dichlorobenzene, or nitrobenzene are often effective. Alternatively, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but require high-vacuum drying to remove residual solvent.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow it to cool slowly to promote the formation of large, pure crystals. If impurities crash out first at a higher temperature, a hot filtration step may be necessary.
-
-
Column Chromatography: This is less practical for large-scale purification due to the low solubility of these compounds but can be effective for obtaining highly pure small-scale samples.
-
System: Use a silica gel stationary phase with a non-polar mobile phase, such as a hexane/dichloromethane gradient. The fully substituted product, being the most non-polar, should elute first.
-
Q4: What are the most critical safety precautions for this synthesis?
A4: The synthesis of this compound involves highly hazardous materials that demand strict adherence to safety protocols.
-
Handling Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[3][4]
-
Always handle liquid bromine in a certified chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty gloves (e.g., Viton or thick neoprene over nitrile).[5]
-
Have an emergency bromine spill kit readily available. Spills can be neutralized with a sodium thiosulfate solution.
-
-
Handling Chlorine: If using chlorine gas, ensure all connections are secure and a proper gas scrubbing system (e.g., containing caustic soda) is in place. Alternatively, use safer chlorine sources like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), though these may require different catalytic systems.
-
Lewis Acids: Anhydrous Lewis acids like AlCl₃ react violently with water. Open containers in a glovebox or under an inert atmosphere.
-
Reaction Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice water or a reducing solution (like sodium bisulfite) to neutralize any remaining halogen. This should be done in a fume hood as it will release HCl/HBr gas.
Experimental Protocols & Data
Optimized Reaction Parameters (Final Dichlorination Step)
The table below summarizes suggested starting conditions for the optimization of the dichlorination of 1,2,4,5-tetrabromobenzene.
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 1,2,4,5-Tetrabromobenzene | Ensure it is dry and pure. Impurities can interfere with the reaction.[6] |
| Chlorinating Agent | Chlorine (gas) or Sulfuryl Chloride (SO₂Cl₂) | Use at least 2.5 equivalents to drive the reaction to completion. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 0.1 - 0.3 equivalents. Must be anhydrous. More potent than FeCl₃.[2] |
| Solvent | None (neat) or Dichloromethane (if using SO₂Cl₂) | Neat conditions can be effective but harder to control. DCM is a common inert solvent. |
| Temperature | 50 - 80 °C (reflux for SO₂Cl₂/DCM) | Higher temperatures may be needed. Monitor for side reactions or degradation. |
| Reaction Time | 24 - 72 hours | The reaction is very slow. Monitor progress by GC-MS. |
| Work-up | Slow quench in ice/water, followed by NaHSO₃ wash | Neutralizes excess halogen and catalyst. Highly exothermic and releases acid gas. |
Step-by-Step Protocol: Dichlorination of 1,2,4,5-Tetrabromobenzene
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet leading to a scrubber, add 1,2,4,5-tetrabromobenzene (1.0 eq).
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Under a positive flow of inert gas, carefully add anhydrous aluminum chloride (0.2 eq).
-
Reagent Addition: If using sulfuryl chloride (2.5 eq), add it dropwise via a syringe at room temperature. If using chlorine gas, bubble it through the reaction mixture at a controlled rate.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux at 40 °C for DCM, or higher for neat conditions) and stir vigorously.
-
Monitoring: After 24 hours, carefully take a small aliquot from the reaction mixture, quench it in a vial with a dilute sodium bisulfite solution, extract with dichloromethane, and analyze by GC-MS to determine the ratio of starting material, mono-chlorinated, and di-chlorinated products. Continue the reaction until the desired conversion is achieved.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring. Caution: This is a highly exothermic process that will release large amounts of HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Add a saturated solution of sodium bisulfite to neutralize any remaining halogen until the color dissipates.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold methanol to remove residual impurities.
-
Purification: Dry the crude solid under vacuum. Purify further by recrystallization from a suitable solvent (e.g., xylene).
References
preventing degradation of 1,2,4,5-tetrabromo-3,6-dichlorobenzene during experiments
Welcome to the Technical Support Center for Halogenated Aromatic Intermediates. As Senior Application Scientists, we understand the unique challenges researchers face when working with highly specialized molecules. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you prevent the degradation of 1,2,4,5-tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5) during your experiments, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a heavily halogenated aromatic compound.[1] Its structure, featuring both bromine and chlorine substituents on a benzene ring, makes it a valuable intermediate in organic synthesis. It is primarily used as a building block or raw material in the synthesis of complex molecules for pharmaceuticals and other specialized chemical applications.[2] The high degree of halogenation provides unique reactivity for creating advanced molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31604-30-5 | [1] |
| Molecular Formula | C₆Br₄Cl₂ | [1] |
| Molecular Weight | 462.59 g/mol | [3] |
| Appearance | Off-white to yellow solid | [2][3] |
| Melting Point | 281 °C | [3] |
| Solubility | Insoluble in water (6.0E-5 g/L at 25°C) | [1] |
Q2: What are the primary causes of degradation for this compound?
A2: The primary degradation pathways for this compound, like many polyhalogenated aromatics, are driven by energy input. The two most significant factors are:
-
Photodegradation: Exposure to ultraviolet (UV) radiation, including from ambient laboratory light or direct sunlight, is a major cause of degradation.[4][5] UV energy can induce the cleavage of the carbon-bromine (C-Br) bonds, which are weaker than carbon-chlorine (C-Cl) bonds, leading to a process called reductive dehalogenation.[6][7]
-
Thermal Degradation: Although this compound has a high melting point, prolonged exposure to elevated temperatures can provide sufficient energy to break the C-Br bonds, initiating decomposition.[8][9] The stability of chlorinated benzenes generally increases with more chlorine substitution, but the presence of weaker C-Br bonds in this molecule makes it more susceptible to thermal stress than its solely chlorinated counterparts.[9]
Q3: How can I visually or analytically detect if my sample has degraded?
A3: Visual inspection is often unreliable, though a significant color change (e.g., darkening) may indicate extensive decomposition. The most reliable methods are analytical. Degradation typically results in a mixture of less-halogenated compounds. We recommend the following analytical techniques for a purity check:
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is the gold standard for identifying and quantifying the parent compound and its potential degradation products (e.g., tribromo-dichlorobenzene isomers).[10]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can effectively separate the parent compound from impurities. It is a robust method for routine purity assessments.[10]
-
Gas Chromatography with an Electron Capture Detector (GC/ECD): This method is extremely sensitive to halogenated compounds and is ideal for detecting trace-level degradation products.[11]
A loss of purity below 97% or the appearance of new, significant peaks in your chromatogram are strong indicators of degradation.
Troubleshooting Guide: Preventing Degradation
This guide provides specific, actionable solutions to common experimental challenges that can lead to the degradation of this compound.
Issue 1: Sample degradation during storage.
-
Question: My solid sample, which was initially off-white, has developed a yellowish or brownish tint over time. What is happening and how can I prevent it?
-
Root Cause Analysis: This is a classic sign of photodegradation. Ambient laboratory lighting contains UV wavelengths that can initiate the slow decomposition of the material on the surface of the solid. The color change is due to the formation of minute quantities of colored byproducts.
-
Solution & Protocol:
-
Light Protection: Always store the compound in amber glass vials or bottles to block UV light. For an extra layer of protection, wrap the container in aluminum foil.
-
Temperature Control: Store the container in a cool, dry place, such as a refrigerator (2-8 °C), to minimize any potential for thermally induced degradation.[12]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which can participate in secondary degradation reactions.
-
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Container | Amber glass bottle with a tight-fitting cap | Blocks UV radiation. |
| Light | Store in the dark (e.g., inside a cabinet or box) | Prevents photodegradation.[4][8] |
| Temperature | 2–8 °C (Refrigerated) | Reduces thermal energy, slowing decomposition kinetics. |
| Atmosphere | Optional for long-term: Flush with Argon/Nitrogen | Minimizes oxidative degradation pathways. |
Issue 2: Degradation observed in solution during an experiment.
-
Question: I dissolved my compound in a solvent for a reaction, but my initial analytical check (TLC, LC/MS) shows multiple new spots/peaks even before the reaction has started. Why?
-
Root Cause Analysis: This indicates that the compound is unstable under your dissolution conditions. The cause is likely a combination of factors:
-
Solvent Choice: The solvent may be promoting degradation. For example, solvents that can easily donate a hydrogen atom (like isopropanol) can accelerate reductive dehalogenation once a C-Br bond is cleaved by light.
-
Light Exposure: Preparing the solution in a well-lit lab can cause rapid photodegradation, which is often faster in solution than in the solid state.
-
Dissolved Oxygen: Oxygen in the solvent can contribute to oxidative degradation pathways.
-
-
Solution & Protocol:
-
Work in Dimmed Light: Prepare solutions and set up reactions under minimal light. Use yellow "safelights" or work in a fume hood with the sash lowered and the room lights dimmed.
-
Use Degassed Solvents: Before use, degas your solvent by sparging with argon or nitrogen for 15-30 minutes. This removes dissolved oxygen.
-
Select Inert Solvents: Choose solvents that are less likely to participate in radical reactions. Anhydrous, non-protic solvents like toluene, dioxane, or dichloromethane are generally preferred over alcohols or ethers that can form peroxides.
-
Prepare Solutions Fresh: Prepare solutions immediately before use to minimize the time the compound is exposed to potentially destabilizing conditions.
-
Workflow for Preventing Degradation in Experiments
The following diagram illustrates a preventative workflow for handling this compound in your experiments.
Caption: A workflow for minimizing degradation during experimental setup and execution.
Issue 3: Unexpected side products in a high-temperature reaction.
-
Question: I am running a reaction at 150 °C, and I'm seeing significant formation of what appears to be a debrominated version of my starting material. Is this expected?
-
Root Cause Analysis: Yes, this is a likely outcome. At elevated temperatures, you are providing enough energy for thermal decomposition to compete with your desired reaction. The C-Br bonds are the most likely points of failure, leading to reductive debromination if a hydrogen source is available, or other side reactions.
-
Solution & Protocol:
-
Optimize Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. Run small-scale trials at lower temperatures (e.g., 120 °C, 100 °C) to see if the side product formation is reduced.
-
Use a Catalyst: Investigate if a catalyst could enable your desired transformation to occur at a lower temperature, thus avoiding the thermal degradation threshold.
-
Limit Reaction Time: Do not leave the reaction heating for longer than necessary. Monitor it closely and stop it as soon as the starting material is consumed to an acceptable level.
-
Ensure Inert Atmosphere: High-temperature reactions are particularly sensitive to trace oxygen. Maintaining a strict inert atmosphere is critical to prevent oxidative side reactions that can be initiated by thermal bond cleavage.
-
Logical Diagram for Troubleshooting Degradation
This decision tree can help you diagnose the source of degradation in your experiment.
Caption: A decision tree for troubleshooting the root cause of compound degradation.
Protocol: Standard Purity Analysis by GC/MS
This protocol provides a general method for assessing the purity of your this compound sample and detecting common degradation products.
Objective: To quantify the purity of the target compound and identify any lower-halogenated species.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Toluene or Dichloromethane)
-
Volumetric flasks and autosampler vials
-
Gas Chromatograph with a Mass Spectrometer detector (GC/MS)
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the chosen solvent in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the instrument (e.g., to 10-100 µg/mL).
-
Sample Preparation: Prepare your experimental sample using the same dilution factor as the standard.
-
GC/MS Instrument Setup (Example Conditions):
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector: 280 °C, Split mode (e.g., 20:1).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range from 50 to 500 m/z.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (look for the characteristic isotopic pattern of Br₄Cl₂).
-
Integrate all peaks in the chromatogram. Calculate purity using the area percent method.
-
Search the mass spectra of any significant impurity peaks against a library (e.g., NIST) to identify them. Look specifically for masses corresponding to the loss of one or more bromine atoms.
-
By implementing these preventative measures and utilizing robust analytical checks, you can ensure the stability of your this compound and achieve more reliable and reproducible experimental outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE | 31604-30-5 [amp.chemicalbook.com]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
challenges in the characterization of polyhalogenated aromatic compounds
Welcome to the Technical Support Center for the Characterization of Polyhalogenated Aromatic Compounds (PHAs).
As a Senior Application Scientist, I understand that navigating the complexities of PHA analysis requires a blend of robust methodology and insightful troubleshooting. These compounds—including Polychlorinated Biphenyls (PCBs), Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs), Polybrominated Diphenyl Ethers (PBDEs), and Polychlorinated Naphthalenes (PCNs)—are persistent, toxic, and present unique analytical hurdles. Their structural similarity, low concentration in complex matrices, and the sheer number of possible congeners demand exacting scientific rigor.
This guide is structured to address the practical, real-world challenges you encounter at the bench. We will move through the typical analytical workflow, from sample preparation to final data analysis, providing direct answers to common problems and explaining the fundamental science behind our recommended solutions.
Part 1: Troubleshooting Guide by Analytical Stage
This section addresses specific problems encountered during the experimental workflow.
Stage 1: Sample Preparation & Extraction
The goal of sample preparation is to isolate the target PHAs from the sample matrix while removing interfering compounds. Failures at this stage are the most common source of poor data quality.
Question: My surrogate standard recoveries are consistently low (<40%) for dioxins in soil samples. What are the likely causes and how can I improve them?
Answer: Low surrogate recovery is a critical issue indicating a loss of analyte during extraction or cleanup. For complex matrices like soil, several factors can be at play:
-
Inefficient Extraction: The choice of extraction technique is paramount. While traditional Soxhlet extraction is robust, it is time-consuming and uses large solvent volumes. Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE) often yields higher recoveries in less time. Ensure your solvent system (e.g., toluene, acetone:hexane) is appropriate for the matrix. For solid samples, mixing with a desiccant like sodium sulfate is crucial to allow for efficient solvent penetration.[1]
-
Matrix Sequestration: PHAs can be strongly adsorbed to the organic carbon fraction of soil. To overcome this, the sample must be thoroughly homogenized and dried prior to extraction. Some challenging matrices may require longer extraction times or more aggressive solvent systems.
-
Aggressive Cleanup: While necessary, cleanup steps can lead to analyte loss. Multilayer silica gel columns or florisil columns are used to remove bulk interferences, but if not prepared and conditioned correctly, they can retain some target analytes.[2] For dioxin analysis specifically, fractionation on an activated carbon column is used to separate planar congeners (like the toxic 2,3,7,8-substituted PCDD/Fs) from non-planar compounds like many PCBs.[3] Ensure the elution solvents and volumes are precise as per established methods like US EPA Method 1613B.[4][5][6]
-
Evaporative Losses: During solvent evaporation steps to concentrate the extract, volatile congeners can be lost. Use a gentle stream of nitrogen and a controlled temperature bath (e.g., 40°C) and never evaporate to complete dryness.[7]
Troubleshooting Protocol: Investigating Low Surrogate Recovery
-
Verify Standard Spiking: Ensure the surrogate standard is added to the sample before extraction begins. This accounts for losses throughout the entire process.
-
Evaluate Extraction Efficiency: Extract a Standard Reference Material (SRM) with certified PHA concentrations.[8][9] If recoveries from the SRM are also low, your extraction method is the primary suspect.
-
Check Cleanup Columns: Prepare a clean solvent sample spiked with surrogates and run it through your cleanup apparatus. If recovery is low here, the issue lies with your column packing material or elution procedure.
-
System Blank: Perform a full method blank (processing only reagents and solvents) to check for contamination, which can sometimes mask recovery issues by artificially inflating final concentrations.
Question: I'm seeing significant background interference and "humps" in my GC chromatogram for PCB analysis in fatty tissues. How can I clean up my samples more effectively?
Answer: High-fat matrices like fish tissue or blubber present a major challenge due to the co-extraction of large quantities of lipids, which can contaminate the GC system and interfere with detection.[2]
-
Lipid Removal is Key: The primary cause is insufficient removal of lipids. Gel Permeation Chromatography (GPC) is a highly effective technique for separating large lipid molecules from smaller PHA analytes based on size exclusion.
-
Acidic Cleanup: A common and effective technique is a concentrated sulfuric acid wash (as in Method 3665).[10][11] This destroys many lipid-based interferences. However, be aware that this aggressive cleanup can also destroy certain organochlorine pesticides, so it's not suitable if you are performing a multi-analyte screen.[10][11]
-
Florisil or Alumina Chromatography: These adsorbents are excellent for removing remaining polar, non-target compounds after initial lipid removal.
Caption: A typical workflow for extracting and cleaning PHAs from high-fat biological samples.
Stage 2: Chromatographic Separation
Gas Chromatography (GC) is the workhorse for PHA analysis. The primary challenge is achieving isomer-specific separation, as toxicity can vary dramatically between closely related congeners.
Question: I am unable to chromatographically separate critical PCB isomer pairs (e.g., PCB-28 and PCB-31) using my standard 5% phenyl-methylpolysiloxane (DB-5ms) column. What are my options?
Answer: This is a classic co-elution problem. While DB-5ms columns are excellent general-purpose columns, certain isomer pairs require a different stationary phase chemistry for resolution.[7]
-
Employ a Confirmation Column: The most robust solution, mandated by methods like US EPA 8082A, is a dual-column confirmation setup.[11][12] A second column with a different polarity is used to confirm the identity and quantification of analytes detected on the primary column. A common and effective pairing is a low-polarity DB-5 type column with a mid-polarity 14% cyanopropylphenyl-methylpolysiloxane (DB-1701 type) column.[7] An injection is split between the two columns, and a peak must be present at the correct retention time on both columns to be confirmed.
-
Select a More Specific Single Column: If a dual-column setup is not feasible, consider a column specifically designed for PCB analysis, such as a DB-XLB, which is known for its ability to separate the PCB-28/31 pair.[7]
-
Optimize GC Conditions: While often insufficient on its own, optimizing your temperature program can improve resolution. Use a slower ramp rate (e.g., 1-2°C/min) through the elution range of the target congeners. Ensure your carrier gas flow rate (Helium or Hydrogen) is set to its optimal linear velocity.
-
Leverage Mass Spectrometry: In some cases where chromatographic co-elution is unavoidable, mass spectrometry can help. For isomers that have a different number of ortho-substituted chlorines, a phenomenon known as the "mass spectrometric ortho effect" can be used. Isomers with more ortho-chlorines tend to show a more intense [M-Cl]+ or [M-Cl2]+ fragment ion, which can aid in differentiation even if the retention times are identical.[13]
| Column Phase | Common Trade Names | Polarity | Primary Application | Key Advantages & Disadvantages |
| 5% Phenyl-methylpolysiloxane | DB-5ms, Rtx-5ms, HP-5ms | Low | General screening for PCBs, PBDEs, Pesticides | Pro: Robust, versatile, extensive libraries. Con: Co-elution of key isomer pairs. |
| 14% Cyanopropylphenyl | DB-1701, Rtx-CLPesticides2 | Mid | Confirmation column for PCBs and Pesticides | Pro: Orthogonal selectivity to 5% phenyl phases.[12] Con: Lower thermal stability. |
| 50% Phenyl-methylpolysiloxane | DB-17, Rtx-50 | Mid-High | Dioxins/Furans, high MW PHAs | Pro: Excellent for separating specific PCDD/F isomers. Con: Higher bleed can affect sensitivity. |
| Specialized PCB Phase | DB-XLB, Rtx-PCB | Low-Mid | Isomer-specific PCB analysis | Pro: Optimized for difficult PCB separations. Con: Less versatile for other compound classes. |
Stage 3: Detection & Quantification
Mass Spectrometry (MS) is the preferred detection method due to its sensitivity and selectivity. High-Resolution Mass Spectrometry (HRMS) is often considered the "gold standard" for dioxin analysis.[14][15]
Question: I am analyzing for 2,3,7,8-TCDD according to EPA Method 1613B, but my instrument is failing the ion abundance ratio criteria. What could be wrong?
Answer: Meeting the strict quality control criteria of EPA Method 1613B is non-trivial and requires a highly stable, well-maintained instrument.[4][5] The isotopic ion abundance ratio check ensures that the detected signal is specific to the target compound and not an interference.
-
Co-eluting Interference: This is the most common cause. A co-eluting compound with ions at the same nominal mass as your target can distort the isotopic ratio. High-resolution MS (HRMS), with a required resolving power of ≥10,000, is designed to mitigate this by separating the exact mass of the target analyte from the exact mass of the interference.[16] If you are using HRMS and still failing, your resolution may be insufficient or the interference may be overwhelming.
-
Poor Signal-to-Noise (S/N): At very low concentrations near the detection limit, statistical noise can cause the ion ratio to fall outside the acceptance window. To improve S/N, you may need to clean the ion source, check for leaks in the MS vacuum system, or inject a larger volume of a more concentrated extract.
-
MS Detector Saturation: Conversely, if your sample concentration is too high, the detector can become saturated, leading to a non-linear response and incorrect ion ratios. Dilute the sample extract and re-inject.
-
Incorrect MS Scan Parameters: Ensure the MS is set up to monitor the correct ions with sufficient dwell time. For 2,3,7,8-TCDD, you should be monitoring m/z 320, 322, and the 13C-labeled internal standard at m/z 332 and 334. The ratio of 320/322 must be within ±15% of the theoretical value.[14]
Caption: A decision tree for troubleshooting incorrect ion abundance ratios in MS analysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between analyzing PCBs as Aroclors versus as individual congeners?
Aroclor analysis quantifies PCBs by comparing the sample's chromatographic pattern to that of commercial PCB mixtures (e.g., Aroclor 1254, Aroclor 1260).[1] This method is useful for screening and for assessing "total PCBs" when regulatory limits are based on these mixtures.[11] However, environmental weathering can alter these patterns, making identification difficult and potentially inaccurate.[1]
Congener-specific analysis, the more modern and scientifically preferred method, quantifies individual PCB congeners (of which there are 209). This is far more accurate and provides a much clearer picture of potential toxicity, as toxicity is highly dependent on the congener structure (e.g., "dioxin-like" PCBs).[1] Most modern regulations and risk assessments are based on congener-specific data.
Q2: Why are 13C-labeled isotope dilution standards essential for quantitative analysis of dioxins and furans?
Isotope dilution is a powerful quantification technique that corrects for analyte loss at every single step of the process. It is mandated by methods like EPA 1613B.[5][17] Here's how it works:
-
A known amount of a 13C-labeled version of the target analyte (e.g., 13C12-2,3,7,8-TCDD) is added to the sample before any extraction or cleanup.
-
This labeled standard behaves almost identically to the native (unlabeled) analyte throughout the entire procedure. Any native analyte that is lost during extraction, cleanup, or injection, an equivalent percentage of the labeled standard is also lost.
-
In the final MS analysis, the instrument can distinguish between the native and labeled compounds by their mass difference.
-
The concentration of the native analyte is calculated based on the ratio of the native response to the labeled standard response. Because this ratio remains constant regardless of sample loss, the final calculated concentration is highly accurate and precise.
Q3: What are "matrix effects" in LC-MS analysis and how can I mitigate them for PHAs?
While most legacy PHAs are analyzed by GC-MS, newer, more polar, or functionalized halogenated compounds are often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Matrix effects are a significant problem in LC-MS, particularly with electrospray ionization (ESI).[18][19] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to either signal suppression (most common) or enhancement.[19][20] This can severely compromise the accuracy of quantification.
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before they reach the instrument. Use Solid-Phase Extraction (SPE) with multiple washing steps.
-
Use Isotope-Labeled Internal Standards: Similar to GC-MS, using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (e.g., a PHA-free soil extract) that is identical to your samples. This ensures that the standards and samples experience the same matrix effects, which then cancel out.[19]
-
Standard Addition: This involves adding known amounts of a calibration standard to several aliquots of the sample itself. It is very accurate but labor-intensive.
Q4: What are the key regulatory frameworks governing PHA analysis?
Globally, the analysis of PHAs is driven by regulations aimed at monitoring these Persistent Organic Pollutants (POPs).
-
Stockholm Convention: An international treaty to eliminate or restrict the production and use of POPs.[21][22]
-
US Environmental Protection Agency (EPA): The EPA publishes official analytical methods that are widely used globally. Key methods include:
-
European Union POPs Regulation (EU 2019/1021): This regulation implements the Stockholm Convention in the EU, prohibiting or restricting the production and use of listed POPs.[21][25][26] It sets maximum concentration limits for POPs in waste and articles.
References
- 1. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. well-labs.com [well-labs.com]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 1613B [nemi.gov]
- 7. agilent.com [agilent.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. NEMI Method Summary - 8082A [nemi.gov]
- 12. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [discover.restek.com]
- 13. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects [mdpi.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. [PDF] Overcoming matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mastering EU POPs Regulation: Strategies for Managing Persistent Organic Pollutants - REACH24H [en.reach24h.com]
- 22. Understanding POPs - ECHA [echa.europa.eu]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
- 25. hqts.com [hqts.com]
- 26. blog.sourceintelligence.com [blog.sourceintelligence.com]
Technical Support Center: Purification of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,2,4,5-tetrabromo-3,6-dichlorobenzene. The information presented herein is curated to offer practical, field-proven insights and troubleshooting strategies.
I. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The nature of impurities is intrinsically linked to the synthetic route. Typically, this compound is synthesized via electrophilic halogenation of a benzene derivative. Potential impurities incl[1][2][3][4]ude:
-
Incompletely halogenated species: Benzene rings with fewer than four bromine atoms and/or two chlorine atoms.
-
Isomers: Other isomers of tetrabromodichlorobenzene formed during the reaction.
-
Starting materials: Unreacted dichlorobenzene or other precursors.
-
Catalyst residues: Lewis acid catalysts such as iron(III) bromide or aluminum chloride may be present.
-
Solvent residues: [4] Residual solvents from the reaction or initial workup.
Q2: My sample of this compound is colored. What does this indicate?
A2: A pure sample of this compound should be a white solid. Discoloration, often appe[5]aring as reddish-brown or yellow, typically suggests the presence of impurities. These can be residual hal[6]ogen (bromine) or byproducts from the synthesis. The use of decolorizing carbon during recrystallization can often remedy this.
Q3: What analytical te[6][7]chniques are recommended for assessing the purity of my sample?
A3: A multi-technique approach is often best for a comprehensive purity assessment:
-
Gas Chromatography (GC): An effective method for separating volatile halogenated organic compounds and quantifying impurities.
-
High-Performance Li[8][9][10]quid Chromatography (HPLC): Particularly useful for separating isomers and other non-volatile impurities. Reverse-phase columns lik[11][12][13]e C18 are a good starting point.
-
Nuclear Magnetic Re[12][14]sonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify structurally similar impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (180-182 °C) is a good indicator of high purity. A broad melting range sug[5]gests the presence of impurities.
II. Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and commonly used technique for purifying solid organic compounds. The principle relies on t[15][16]he differential solubility of the compound and its impurities in a given solvent at different temperatures.
Workflow for Recr[17]ystallization
Caption: A generalized workflow for the recrystallization of a solid compound.
Q4: I'm having trouble finding a suitable solvent for recrystallization. What are the key characteristics of a good solvent?
A4: The ideal recrystallization solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Impurities should eit[17]her be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal during the drying step.
Given the non-polar nature of this compound, non-polar or moderately polar organic solvents are likely candidates. Consider solvents like he[18]xane, toluene, or a mixed solvent system such as acetic acid and water. Solubility tests with sma[6]ll amounts of your compound and various solvents are crucial.
Q5: My compound is not[19] crystallizing out of solution upon cooling. What should I do?
A5: This is a common issue often caused by supersaturation or using too much solvent. Here are some troubleshoo[17][20]ting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provi[17][20][21][22]de nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
-
Reduce Solvent Volu[17][20][21]me: If too much solvent was used, gently heat the solution to boil off some of the solvent and then allow it to cool again.
-
Cool to a Lower Tem[20][21][22]perature: If crystals haven't formed at room temperature, try placing the flask in an ice bath.
Q6: My compound "oils [20][23]out" instead of forming crystals. How can I prevent this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the so[20][23]lution is cooled too quickly or if the compound is significantly impure.
-
**Slow Down Cooling:[20] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can [20]also help.
-
Add More Solvent: [21] Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
| Problem | Potent[20]ial Cause | Solution | Citation |
| No crystal formation | Too much solvent used | Boil off some solvent and re-cool. | |
| Supersaturated solu[20][21][22]tion | Scratch the flask or add a seed crystal. | ||
| Oiling out | Cooling [17][20][21]too rapidly | Allow the solution to cool more slowly. | |
| High impurity level[20] | Re-dissolve, add more solvent, and re-cool slowly. | ||
| Low recovery of purif[20]ied product | Too much solvent used | Use the minimum amount of hot solvent necessary for dissolution. | |
| Crystals washed wit[17]h warm solvent | Wash crystals with a minimal amount of ice-cold solvent. |
III. Troubleshoo[18]ting Purification by Column Chromatography
For separating mixtures of non-polar compounds like halogenated benzenes, column chromatography is a highly effective technique. It separates compounds ba[24][25]sed on their differential adsorption to a stationary phase while a mobile phase passes through it.
Decision Tree for[24] Column Chromatography Troubleshooting
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Q7: How do I select the right stationary and mobile phases for purifying this compound?
A7:
-
Stationary Phase: For non-polar compounds, silica gel or alumina are common choices.
-
Mobile Phase (Eluen[24][26][27]t): A non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is typically used. A good starting point is [24]a non-polar solvent like hexane. The polarity can be gradu[28]ally increased by adding a solvent like dichloromethane or ethyl acetate.
Pro-Tip: Use Thin La[28]yer Chromatography (TLC) to determine the optimal solvent system before running the column. The ideal solvent system [24][26][28]will give your target compound an Rf value of approximately 0.3-0.4.
Q8: My compounds are eluting too quickly and I'm getting poor separation. What adjustments should I make?
A8: This indicates that your mobile phase is too polar.
-
Decrease Solvent Po[26]larity: Reduce the proportion of the more polar solvent in your eluent mixture.
-
Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for the compounds to interact with the stationary phase.
Q9: The bands of my co[29]mpounds are tailing or streaking on the column. What is causing this?
A9: Tailing or streaking can be caused by several factors:
-
Sample Overload: Applying too much sample to the column can lead to poor separation.
-
Poor Sample Solubil[26]ity: If the sample is not fully dissolved in the initial mobile phase when loaded onto the column, it can cause streaking.
-
Improper Column Packing: An unevenly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase.
IV. Sublimation as[28][29] a Purification Method
Sublimation is a purification technique where a solid is heated and transitions directly into a gas, which then re-solidifies on a cold surface, leaving non-volatile impurities behind. This method is particular[30][31]ly suitable for volatile solids.
Q10: When is sublimati[31]on a suitable purification method for this compound?
A10: Sublimation is an excellent choice when the impurities are non-volatile. It is a solvent-free meth[30][31]od, which can be advantageous. Given that halogenated be[32]nzenes can have appreciable vapor pressures, sublimation under reduced pressure is a viable option.
Experimental Prot[32]ocol for Sublimation
-
Place the crude, dry this compound in the bottom of a sublimation apparatus.
-
Assemble the apparatu[33]s with a cold finger or condenser.
-
Apply a vacuum to the system.
-
Gently heat the botto[32]m of the apparatus.
-
The purified compound[32][33] will sublime and deposit on the cold surface.
-
Once the sublimation [31]is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
V. References
-
Troubleshooting. (2022). Chemistry LibreTexts. --INVALID-LINK--
-
Problems with Recrystallisations. (n.d.). University of York. --INVALID-LINK--
-
HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. --INVALID-LINK--
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. --INVALID-LINK--
-
Kanao, E., et al. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. --INVALID-LINK--
-
Recrystallization1. (n.d.). Unknown Source. --INVALID-LINK--
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. --INVALID-LINK--
-
1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE 31604-30-5 wiki. (n.d.). Guidechem. --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. --INVALID-LINK--
-
Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. (1986). Journal of Chromatographic Science. --INVALID-LINK--
-
recrystallization.pdf. (n.d.). Unknown Source. --INVALID-LINK--
-
Sublimation - Purification of Organic compounds. (2016). BrainKart. --INVALID-LINK--
-
Column chromatography. (n.d.). Columbia University. --INVALID-LINK--
-
How To Make Column Chromatography More Efficient? (2025). Chemistry For Everyone. --INVALID-LINK--
-
Technical Support Center: HPLC Purification of Non-Polar Compounds. (n.d.). Benchchem. --INVALID-LINK--
-
Purification By Sublimation. (n.d.). Innovation.world. --INVALID-LINK--
-
Sublimation Theory. (n.d.). University of Toronto Scarborough. --INVALID-LINK--
-
Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. (2024). Agilent. --INVALID-LINK--
-
PURIFICATION of Organic Compounds: 2. Sublimation. (n.d.). Scribd. --INVALID-LINK--
-
Step-by-Step Procedures for Sublimation in the Laboratory. (2022). Chemistry LibreTexts. --INVALID-LINK--
-
Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. (n.d.). Agilent. --INVALID-LINK--
-
Column Chromatography. (n.d.). Jack Westin. --INVALID-LINK--
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). RSC Publishing. --INVALID-LINK--
-
Recrystallization. (n.d.). Unknown Source. --INVALID-LINK--
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Chemical Science (RSC Publishing). --INVALID-LINK--
-
1,2,4,5-tetrabromo-3,6-dichloro-benzene. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
1,2,4,5-Tetrachlorobenzene. (n.d.). PubChem. --INVALID-LINK--
-
Recrystallization and Crystallization. (n.d.). University of Rochester. --INVALID-LINK--
-
Halogenation of Benzene. (n.d.). Chemistry Steps. --INVALID-LINK--
-
Recrystallization. (2013). YouTube. --INVALID-LINK--
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. --INVALID-LINK--
-
Method of making 1,2,4-trichlorobenzene. (1997). Google Patents. --INVALID-LINK--
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). Analytical and Bioanalytical Chemistry. --INVALID-LINK--
-
Benzene, 1,3,5-tribromo-. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
physical and chemical properties. (n.d.). California Air Resources Board. --INVALID-LINK--
-
1,2,4,5-Tetrabromobenzene. (n.d.). Wikipedia. --INVALID-LINK--
-
1,2,4-Tribromo-3,5,6-trichlorobenzene. (n.d.). PubChem. --INVALID-LINK--
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. --INVALID-LINK--
-
31604-30-5|this compound. (n.d.). BLD Pharm. --INVALID-LINK--
-
The Halogenation of Benzene. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
This compound. (n.d.). Fluorochem. --INVALID-LINK--
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. --INVALID-LINK--
-
the halogenation of benzene - electrophilic substitution. (n.d.). Chemguide. --INVALID-LINK--
-
Recrystallization. (2010). MIT Digital Lab Techniques Manual. --INVALID-LINK--
-
CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. (2022). YouTube. --INVALID-LINK--
-
Process for producing 1-bromo-3,5-dichlorobenzene. (1982). Google Patents. --INVALID-LINK--
-
3,6-Dichloro-1,2,4,5-tetrazine synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
References
- 1. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. benchchem.com [benchchem.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Page loading... [wap.guidechem.com]
- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Home Page [chem.ualberta.ca]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 25. jackwestin.com [jackwestin.com]
- 26. chromtech.com [chromtech.com]
- 27. env.go.jp [env.go.jp]
- 28. columbia.edu [columbia.edu]
- 29. youtube.com [youtube.com]
- 30. brainkart.com [brainkart.com]
- 31. innovation.world [innovation.world]
- 32. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 33. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
Welcome to the technical support center for the synthesis of 1,2,4,5-tetrabromo-3,6-dichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound and why?
A1: The most common and cost-effective starting material is 1,4-dichlorobenzene (p-dichlorobenzene).[1] The rationale for this choice lies in its symmetrical structure, which simplifies the regioselectivity of the subsequent bromination steps. The two chlorine atoms deactivate the benzene ring towards electrophilic substitution, but their para-orientation directs incoming electrophiles (bromine) to the four available ortho and meta positions. This leads to a more controlled reaction and a higher yield of the desired fully substituted product compared to starting with less symmetrically substituted benzenes.
Q2: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?
A2: Low yields in this synthesis can typically be attributed to several factors:
-
Incomplete Bromination: The exhaustive bromination of 1,4-dichlorobenzene requires forcing conditions. Insufficient bromine, inadequate reaction time, or temperatures that are too low can lead to a mixture of partially brominated intermediates.
-
Suboptimal Catalyst Activity: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is crucial for activating the bromine.[2][3][4] The catalyst may be of poor quality, hydrated, or used in insufficient amounts.
-
Side Reactions: At elevated temperatures, there's a risk of side reactions, such as the formation of polybrominated biphenyls or other condensation products.
-
Product Loss During Workup: The product is a solid with low solubility in many common solvents.[5] Significant loss can occur during filtration and washing if the appropriate solvent and temperature are not used.
To improve the yield, consider the following:
-
Increase Bromine Stoichiometry: Use a slight excess of bromine to ensure the reaction goes to completion.
-
Catalyst Optimization: Ensure your Lewis acid catalyst is anhydrous and use it in an appropriate molar ratio. Iron powder can also be used as a precursor to generate FeBr₃ in situ.[6]
-
Temperature Control: Carefully control the reaction temperature. A gradual increase in temperature can help to drive the reaction to completion without promoting side reactions.
-
Solvent Selection for Workup: Use a solvent in which the product has minimal solubility at room temperature for washing, such as cold methanol or ethanol, to minimize losses.
Q3: My final product is off-white or yellowish, not pure white. What are the impurities and how can I remove them?
A3: A common impurity that imparts a yellowish color is residual bromine or iodine (if present in the bromine source). Partially brominated intermediates can also contribute to discoloration and a lower melting point.[2]
Purification can be achieved through:
-
Recrystallization: This is the most effective method. Suitable solvents for recrystallization need to be determined empirically, but high-boiling point aromatic solvents like toluene or xylene are often good candidates. The crude product is dissolved in the hot solvent and allowed to cool slowly, leading to the formation of purer crystals.
-
Washing: A thorough wash of the crude product with a sodium thiosulfate solution can remove unreacted bromine.[7] This should be followed by washing with water and then a low-boiling point organic solvent to aid in drying.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Inadequate mixing in a scaled-up reaction. | 1. Use fresh, anhydrous Lewis acid catalyst. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture. |
| Formation of a Tar-Like Substance | 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. | 1. Maintain strict temperature control. 2. Use high-purity 1,4-dichlorobenzene and bromine. |
| Difficult Filtration | 1. Very fine crystals or an amorphous precipitate has formed. | 1. During recrystallization, allow the solution to cool slowly without agitation to encourage the growth of larger crystals. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. | 1. Increase reaction time and/or temperature. 2. Consider adding a slight excess of bromine. |
III. Experimental Protocols
Safety First: The synthesis of this compound involves hazardous materials, including bromine and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, safety goggles, and a lab coat.[7][8][9] Have a bromine spill kit with a sodium thiosulfate solution readily available.[7]
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues in the synthesis.
IV. References
-
Exploring the Synthesis and Applications of this compound. 10
-
1,2,4,5-Tetrabromobenzene - Wikipedia. 2
-
Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. 7
-
Bromine Safety Data Sheet. 8
-
Standard Operating Procedure: Bromine. 9
-
Advancing Organic Synthesis with this compound. 11
-
Bromine handling and safety. 12
-
Bromine | Chemical Emergencies - CDC. 13
-
This compound - LookChem. 1
-
1,2,4,5-TETRABROMO-3,6-DICHLORO-BENZENE 31604-30-5 wiki - Guidechem. 5
-
Efficient, Multigram-scale Synthesis of Three 2,5-Dihalobenzoquinones - ResearchGate. 14
-
Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents. 3
-
Method of making 1,2,4-trichlorobenzene - Google Patents. 15
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. 4
-
Method for preparing 3,4-dichloro bromobenzene - Google Patents. 6
References
- 1. This compound|lookchem [lookchem.com]
- 2. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 3. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN103922892A - Method for preparing 3,4-dichloro bromobenzene - Google Patents [patents.google.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. WO1997045389A1 - Method of making 1,2,4-trichlorobenzene - Google Patents [patents.google.com]
handling and safety precautions for 1,2,4,5-tetrabromo-3,6-dichlorobenzene
A Senior Application Scientist's Guide to Safe Handling and Emergency Procedures
Disclaimer: Specific safety and toxicity data for 1,2,4,5-tetrabromo-3,6-dichlorobenzene is limited in publicly available literature. The following guidelines are synthesized from data on structurally related halogenated benzenes, such as dichlorobenzenes and tetrachlorobenzenes.[1][2][3][4][5][6] It is imperative to handle this compound with extreme caution, assuming it may share hazards with these related substances. Always consult the most recent Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before beginning any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on analogous compounds, the primary hazards are expected to include:
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][7][9]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[7][9][10]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.
-
Carcinogenicity: Some related chlorinated benzenes are considered potential carcinogens.[2][11] Therefore, this compound should be handled as a potential carcinogen with extreme caution.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A comprehensive PPE strategy is crucial. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles are required.[9] For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).[9] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A lab coat is standard. For procedures with a higher risk of exposure, consider a chemically resistant apron or suit.[4][9]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]
Q3: How should I properly store this compound?
Proper storage is critical to maintaining chemical integrity and safety:
-
Keep the container tightly sealed to prevent the release of dust or vapors.[7][9]
-
Store away from incompatible materials, such as strong oxidizing agents.[10][14]
-
Ensure storage containers are clearly labeled.
Q4: What are the initial steps to take in case of an accidental exposure?
Immediate action is vital. Follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][7][15] Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][7][9] Seek medical attention if irritation develops or persists.[7][9]
-
Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[7][9]
Troubleshooting Guides
Scenario 1: Minor Spill (Solid Powder) in a Chemical Fume Hood
Problem: A small amount of solid this compound has spilled inside the chemical fume hood.
Solution Workflow:
Caption: Workflow for managing a minor solid spill within a fume hood.
Detailed Steps:
-
Ensure Containment: Confirm the spill is entirely within the confines of the operating chemical fume hood.[7]
-
Maintain Ventilation: Keep the fume hood sash at the appropriate height and the system running to prevent vapors or dust from entering the lab.
-
Don PPE: Ensure you are wearing your full, appropriate PPE as described in the FAQ section.[7]
-
Absorb and Collect: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to avoid generating dust.[7] Carefully sweep the mixture into a clearly labeled hazardous waste container.[7]
-
Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.
-
Dispose: All cleaning materials, including gloves and wipes, must be placed in the hazardous waste container.[7]
Scenario 2: Unexpected Color Change or Fuming During a Reaction
Problem: While heating a reaction mixture containing this compound, the solution darkens significantly and starts to release fumes.
Causality: Halogenated aromatic compounds can decompose at elevated temperatures, potentially releasing toxic and corrosive gases like hydrogen chloride and hydrogen bromide.[1][10] This can be exacerbated by the presence of incompatible materials.
Solution Workflow:
Caption: Emergency response to an unexpected reaction.
Detailed Steps:
-
Isolate and Ventilate: Immediately lower the sash of the chemical fume hood to its lowest safe operating position to contain the fumes.
-
Stop Heating: Remove the heat source from the reaction apparatus.
-
Cool Down: If it is safe to do so, use a cooling bath (e.g., ice water) to lower the temperature of the reaction vessel.
-
Monitor: Observe the reaction from a safe distance. If the fuming and color change subside, the immediate hazard may be decreasing.
-
Alert and Evacuate: If the reaction continues to escalate (e.g., increased fuming, pressure buildup), evacuate the laboratory immediately. Activate any emergency alarms and notify your institution's safety office. Do not attempt to control an escalating, unknown reaction.
Physicochemical and Safety Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₆Br₄Cl₂ | |
| Molecular Weight | 462.58 g/mol | |
| Appearance | Likely a solid at room temperature (based on related compounds). | [1] |
| Solubility | Expected to be insoluble in water. | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life). | [7][8] |
| Precautionary Statements | P261 (Avoid breathing dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [7][9] |
Experimental Protocols
Protocol 1: Weighing and Dispensing Solid this compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.
-
PPE: Don all required PPE, including double gloves if desired.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.
-
Sealing: Securely close the stock container immediately after dispensing.
-
Cleaning: Clean the spatula with a suitable solvent and wipe. Dispose of the wipe in the hazardous waste container.
-
Transport: If the weighed compound needs to be moved, place it in a secondary container for transport within the lab.
Protocol 2: Spill Decontamination and Waste Disposal
-
Containment: For liquid spills, surround the area with an absorbent boom. For solid spills, cover with an absorbent pad to prevent dust from becoming airborne.
-
Neutralization/Absorption: For solid spills, use dry, inert material.
-
Collection: Carefully collect all contaminated materials (absorbent, broken glass, etc.) using non-sparking tools and place them in a designated, labeled hazardous waste container.[7]
-
Final Cleaning: Clean the spill area with a detergent and water solution.[7] Be mindful to prevent runoff into drains.
-
Waste Stream: The waste generated is considered hazardous. It must be disposed of in accordance with local, state, and federal regulations.[7] Do not mix with other waste streams unless explicitly permitted.
References
- 1. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. nj.gov [nj.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. fishersci.dk [fishersci.dk]
- 10. fishersci.com [fishersci.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nj.gov [nj.gov]
- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1,2,4,5-Tetrabromo-3,6-Dichlorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of complex synthetic intermediates, such as 1,2,4,5-tetrabromo-3,6-dichlorobenzene, a polysubstituted aromatic compound, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of modern analytical techniques for the structural elucidation of this compound, supported by predicted experimental data and detailed protocols. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography, offering a comprehensive framework for its definitive identification.
The Subject: this compound
This compound (CAS No: 31604-30-5) is a halogenated aromatic compound with the molecular formula C₆Br₄Cl₂. Its highly substituted nature makes it a valuable intermediate in the synthesis of novel organic materials and pharmaceutical compounds. The precise arrangement of its six halogen substituents is critical to its reactivity and the properties of its downstream products. A common synthetic route involves the halogenation of para-dichlorobenzene. Given the potential for isomeric impurities, rigorous structural confirmation is paramount.
A Symphony of Techniques: A Comparative Analysis
No single analytical technique can provide a complete structural picture. Instead, a synergistic approach, where the data from each method corroborates the others, provides the highest level of confidence. Below, we compare the utility of four key analytical techniques in the context of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. Due to the high degree of symmetry in this compound, a surprisingly simple NMR spectrum is predicted.
Predicted ¹H-NMR Spectrum:
Given that all hydrogen atoms on the benzene ring have been substituted with halogens, a ¹H-NMR spectrum of a pure sample is expected to show no signals in the aromatic region (typically 6.5-8.0 ppm). The absence of proton signals is a strong indicator of a fully substituted benzene ring.
Predicted ¹³C-NMR Spectrum:
The symmetry of the molecule (C₂h point group) dictates the number of unique carbon environments. In this case, there are only two distinct carbon signals expected in the ¹³C-NMR spectrum.
-
C-Br carbons (C1, C2, C4, C5): These four carbons are chemically equivalent and will produce a single signal.
-
C-Cl carbons (C3, C6): These two carbons are also chemically equivalent and will give rise to a second, distinct signal.
The predicted chemical shifts for these carbons are influenced by the electronegativity and heavy atom effects of the attached halogens.
| Predicted Signal | Carbon Environment | Predicted Chemical Shift (ppm) | Rationale |
| 1 | C1, C2, C4, C5 | ~125-135 | Carbons bonded to bromine are expected in this region of the aromatic spectrum. |
| 2 | C3, C6 | ~130-140 | Carbons bonded to the more electronegative chlorine are expected to be slightly downfield. |
The simplicity of the predicted ¹³C-NMR spectrum is a direct consequence of the molecule's high symmetry and serves as a key diagnostic feature.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Fingerprint
Mass spectrometry provides the exact molecular weight and a characteristic isotopic pattern that acts as a "fingerprint" for compounds containing elements with multiple common isotopes, such as bromine and chlorine.
Molecular Ion Peak and Isotopic Pattern:
The molecular formula C₆Br₄Cl₂ presents a complex and highly characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. The molecular ion region will exhibit a cluster of peaks reflecting all possible combinations of these isotopes. The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes (four ⁷⁹Br and two ³⁵Cl). The entire isotopic cluster provides a high-confidence confirmation of the elemental composition.
Fragmentation Pattern:
Due to the stability of the aromatic ring, the molecular ion peak is expected to be relatively intense. Fragmentation of polyhalogenated benzenes can be complex, but key fragmentation pathways may involve the loss of halogen atoms or molecules.
| Predicted Fragment | Description |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-Br₂]⁺ | Loss of a bromine molecule |
| [M-Cl₂]⁺ | Loss of a chlorine molecule |
| [C₆Br₃Cl₂]⁺, [C₆Br₄Cl]⁺, etc. | Ions resulting from further halogen loss |
The observation of these fragment ions, each with its own characteristic isotopic pattern, would further support the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is useful for identifying the presence of specific functional groups. For this compound, the IR spectrum will be characterized by vibrations of the benzene ring and the carbon-halogen bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 1500-1400 | C=C stretching (aromatic ring) | Medium to Strong |
| 1000-1250 | C-C in-plane bending | Medium |
| Below 1000 | C-Br and C-Cl stretching | Strong |
The absence of C-H stretching bands (typically ~3000-3100 cm⁻¹ for aromatic C-H) is a key diagnostic feature, consistent with a fully substituted benzene ring. The region below 1000 cm⁻¹ will likely show a complex pattern of strong absorptions due to the various C-Br and C-Cl stretching and bending vibrations.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a molecule with potential isomers, this technique is the gold standard for definitive structural assignment.
Expected Crystal Structure Features:
The crystal packing of this compound is anticipated to be governed by intermolecular halogen-halogen interactions and π-π stacking of the benzene rings. A related compound, hexabromobenzene, adopts a monoclinic crystal system, and a similar packing arrangement could be expected for the title compound. The crystal structure would definitively confirm the 1,2,4,5-tetrabromo-3,6-dichloro substitution pattern.
Experimental Protocols
To achieve reliable and reproducible results, standardized experimental protocols are crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹³C-NMR of a Solid Sample:
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Set the spectrometer to the ¹³C nucleus frequency.
-
Use a standard pulse program for ¹³C acquisition with proton decoupling (e.g., zgpg30).
-
Set an appropriate spectral width to cover the aromatic region (e.g., 0-200 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the long relaxation times of quaternary carbons, a longer relaxation delay (d1) may be necessary.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent and inject it into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-600).
-
Data Analysis:
-
Identify the molecular ion cluster.
-
Compare the observed isotopic pattern with the theoretical pattern for C₆Br₄Cl₂.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted spectrum.
Single-Crystal X-ray Crystallography
Protocol for Crystal Growth and Data Collection:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., toluene, chloroform).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data using monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Visualizing the Workflow and Structure
To better illustrate the process and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of this compound.
Caption: 2D structure of this compound.
Conclusion
The structural confirmation of a complex molecule like this compound requires a thoughtful and comprehensive analytical strategy. While techniques like NMR, MS, and IR spectroscopy provide strong and corroborating evidence for the proposed structure, single-crystal X-ray crystallography stands as the ultimate arbiter for unambiguous confirmation. By understanding the principles behind each technique and the expected experimental outcomes, researchers can confidently and efficiently verify the structure of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
comparative analysis of 1,2,4,5-tetrabromo-3,6-dichlorobenzene with other halogenated benzenes
An In-Depth Comparative Guide to 1,2,4,5-Tetrabromo-3,6-dichlorobenzene and Other Halogenated Benzenes for Advanced Research Applications
Introduction
Halogenated benzenes are a class of aromatic compounds fundamental to numerous fields, from pharmaceutical synthesis to materials science. Their utility stems from the profound influence that halogen substituents exert on the physicochemical properties and reactivity of the benzene ring. This guide provides a comparative analysis of This compound (CAS 31604-30-5), a fully substituted, mixed-halogenated compound, against a spectrum of other halogenated benzenes. By examining this unique molecule, we can elucidate the nuanced interplay of having multiple, different halogen atoms on a single aromatic core.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the causality behind experimental observations and analytical strategies. We will explore how the number, type, and position of halogen atoms dictate everything from melting point and solubility to chromatographic behavior and reactivity, providing detailed experimental protocols to validate these principles in your own laboratory.
A Comparative Overview of Physicochemical Properties
The degree and nature of halogenation dramatically alter the physical properties of the benzene molecule. Increasing halogen substitution generally increases molecular weight, melting point, and lipophilicity (logP), while decreasing aqueous solubility. This compound serves as an excellent case study, combining the effects of both bromine and chlorine.
The high melting point of this compound relative to less-substituted benzenes is attributable to its high molecular weight and symmetrical structure, which allows for efficient crystal packing. Its predicted LogP value is exceptionally high, indicating very poor water solubility, a common trait among polyhalogenated persistent organic pollutants (POPs).[1][2]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | 31604-30-5 | C₆Br₄Cl₂ | 462.58 | 281 | 6.04 - 6.26 |
| 1,2,4,5-Tetrabromobenzene | 636-28-2 | C₆H₂Br₄ | 393.70 | 180 - 182 | 4.88 |
| Hexabromobenzene | 87-82-1 | C₆Br₆ | 551.49 | >300 | 6.75 |
| p-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | 147.00 | 53 - 55 | 3.37 |
| Hexachlorobenzene | 118-74-1 | C₆Cl₆ | 284.78 | 231 | 5.73 |
Data sourced from[3][4][5][6][7].
Synthesis, Reactivity, and Applications
This compound is a key synthesis intermediate, valued for its role as a building block in creating complex molecules.[8][9][10] It is particularly useful in methodologies for constructing polyarylbenzenes through multiple aryne intermediate pathways.[5]
Its reactivity is governed by the heavy halogen substitution. The electron-withdrawing nature of the six halogen atoms deactivates the ring towards electrophilic substitution. However, the carbon-bromine bonds are generally more reactive than the carbon-chlorine bonds in reactions like metal-halogen exchange or cross-coupling, offering potential for selective functionalization. For instance, treatment with one equivalent of an organolithium reagent could preferentially form a mono-Grignard or mono-lithiated species at a bromine position, a principle leveraged in the synthesis of arynes from 1,2,4,5-tetrabromobenzene.[4]
This contrasts with less halogenated benzenes, which are more susceptible to electrophilic aromatic substitution, with the directing effects determined by the existing substituents.[11]
Experimental Analysis: Chromatographic Separation
The separation and analysis of halogenated benzenes are critical for environmental monitoring and quality control.[12][13] High-Performance Liquid Chromatography (HPLC) is a powerful technique that can separate these compounds based on subtle differences in their noncovalent interactions with a stationary phase.[14]
The Central Role of Halogen-π Interactions
Recent research has demonstrated that halogen-π (X–π) interactions are pivotal for separating halogenated isomers.[14][15] This is an attractive, noncovalent interaction between the electron-poor region on a bonded halogen atom (the "σ-hole") and an electron-rich π-system. The strength of this interaction increases with the size and polarizability of the halogen atom, following the order: I > Br > Cl > F .[15] This principle can be exploited for highly selective separations.
Experimental Protocol: HPLC Separation of Halogenated Benzenes
This protocol provides a self-validating method to demonstrate the principles of halogen-π interactions in chromatography. The expected elution order directly correlates with the strength of the X-π interaction.
Objective: To separate a mixture of halogenated benzenes, including mono-, di-, tri-, and hexabromobenzene, to illustrate the effect of the number of halogen substituents on retention time.
Methodology:
-
Column Selection: A C₇₀-fullerene coated column is chosen. Fullerene stationary phases are rich in π-electrons and are exceptionally effective at engaging in halogen-π interactions, making them ideal for this separation.[14][15]
-
Mobile Phase Preparation: Use HPLC-grade n-hexane as the mobile phase. A non-polar mobile phase is selected to ensure that separation is dominated by interactions with the stationary phase (halogen-π and π-π) rather than differential solubility (hydrophobic interactions).[12][14]
-
Sample Preparation: Prepare a mixed standard solution containing bromobenzene, 1,4-dibromobenzene, 1,3,5-tribromobenzene, and hexabromobenzene in n-hexane at a concentration of approximately 100 µg/mL each.
-
HPLC System Conditions:
-
Instrument: Agilent 8890 GC system or similar, configured for normal-phase liquid chromatography (NPLC).
-
Flow Rate: 2.0 µL/min.
-
Temperature: 25 °C.
-
Detection: UV at 228 nm.
-
Injection Volume: 1 µL.
-
-
Execution and Data Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution.
-
Record the chromatogram and identify the peaks based on the injection of individual standards.
-
Calculate the retention factor (k') for each compound.
-
Expected Outcome & Causality: The retention time will increase with the number of bromine substitutions. The elution order will be: bromobenzene < 1,4-dibromobenzene < 1,3,5-tribromobenzene < hexabromobenzene . This is a direct consequence of the additive nature of halogen-π interactions; molecules with more bromine atoms engage in stronger overall interactions with the C₇₀ stationary phase, leading to longer retention.[14] This experiment validates the principle that halogen-π interactions can be a dominant force in chromatographic separations of this compound class.
Workflow for Chromatographic Analysis
Caption: Experimental workflow for HPLC analysis.
Structure-Property Relationships: Electronic Effects and Intermolecular Forces
The behavior of halogenated benzenes is dictated by a balance of several factors, including the electronegativity and polarizability of the halogen atoms.[16]
-
Inductive Effect: All halogens are more electronegative than carbon and pull electron density from the benzene ring via the sigma bond (an inductive effect). This effect deactivates the ring toward electrophilic attack.
-
Resonance Effect: Halogens have lone pairs of electrons that can be donated to the π-system of the ring (a resonance effect). This effect is strongest for fluorine and weakest for iodine.
-
Halogen-π and π-π Interactions: As discussed, the polarizability of halogens (I > Br > Cl > F) governs the strength of halogen-π interactions.[14][15] In contrast, π-π interactions are more influenced by the molecule's dipole moment, which is affected by both the number and position of the substituents.[14] For isomers of dichlorobenzene, for instance, differences in dipole moments lead to variations in their π-π interactions with a stationary phase.[14]
In a molecule like this compound, the strong inductive withdrawal from six halogens makes the ring highly electron-deficient. The dominant intermolecular forces in non-polar media will be the strong halogen-π interactions mediated by the four bromine atoms and two chlorine atoms.
Caption: Influence of halogen properties on intermolecular forces.
Environmental Persistence and Toxicological Considerations
Polyhalogenated aromatic compounds are of significant environmental concern due to their persistence, potential for bioaccumulation, and toxicity.[1][17][18] Compounds like hexabromobenzene and 1,2,4,5-tetrabromobenzene are known metabolites of flame retardants and have been detected in environmental and biological samples.[4][19]
The toxicological profile of halogenated benzenes is complex. While acute toxicity often decreases with an increasing number of bromine atoms, chronic exposure can lead to adverse effects.[19] For example, some brominated benzenes are hepatotoxic, causing liver damage in animal studies.[19][20] Furthermore, the combustion or improper disposal of products containing these chemicals can lead to the formation of highly toxic polybrominated or mixed brominated-chlorinated dibenzo-p-dioxins and dibenzofurans.[20][21] The overall similarity in the toxic action of chlorinated and brominated dioxins suggests that mixed-halogenated compounds should be treated with equivalent concern.[21][22]
Conclusion
This compound represents a fascinating and complex member of the halogenated benzene family. Its fully substituted, mixed-halogen nature provides a unique platform for studying the combined influences of bromine and chlorine on molecular properties and reactivity.
This guide has demonstrated that a cohesive understanding of this and other halogenated benzenes requires a multi-faceted approach. By comparing their physicochemical properties, we can predict their behavior in various systems. Through detailed experimental protocols, such as the HPLC method described, we can directly observe and validate the role of specific intermolecular forces like halogen-π interactions. Finally, by considering their synthesis, reactivity, and toxicological profiles, we can fully appreciate their significance as both valuable synthetic intermediates and potential environmental contaminants. This integrated perspective is essential for any researcher working to harness the power of these versatile chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. agilent.com [agilent.com]
- 14. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Influence of Benzene Substituents on Halogen Bonds Studied - ChemistryViews [chemistryviews.org]
- 17. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Environmental and human exposure to persistent halogenated compounds derived from e-waste in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Flame Retardants: 1,2,4,5-Tetrabromo-3,6-dichlorobenzene vs. Hexabromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent halogenated flame retardants: 1,2,4,5-tetrabromo-3,6-dichlorobenzene and hexabromobenzene (HBB). The focus is on their performance, underlying mechanisms, and crucial environmental and health considerations, supported by experimental data and standardized testing protocols.
Introduction and Chemical Identity
Flame retardants are critical additives that inhibit or delay the spread of fire in combustible materials.[1] Halogenated compounds, particularly brominated flame retardants (BFRs), have been widely used due to their high efficiency.[2] This guide examines two such compounds:
-
This compound: A polyhalogenated benzene ring containing both bromine and chlorine atoms.[3]
-
Hexabromobenzene (HBB): A fully brominated benzene ring, featuring six bromine substituents.[4] It has been utilized as a fire retardant additive in materials like plastics and electronics.[4][5]
| Feature | This compound | Hexabromobenzene (HBB) |
| CAS Number | 31604-30-5[3] | 87-82-1[4] |
| Molecular Formula | C₆Br₄Cl₂[3] | C₆Br₆[4][5] |
| Molecular Weight | 462.58 g/mol [3] | 551.49 g/mol [4] |
| Appearance | Off-white to yellow solid[6] | White crystalline powder or needles[4][5] |
| Melting Point | Not specified in search results | >300 °C[4][5] |
| Water Solubility | Insoluble (6.0E-5 g/L)[3] | Insoluble (0.16x10⁻³ mg/L)[4] |
Mechanism of Flame Retardancy
Both compounds primarily act in the gas phase of the combustion process. When the polymer they are incorporated into is heated, they undergo thermal decomposition, releasing halogen radicals (bromine and chlorine). These radicals interfere with the high-energy, propagating radicals (H• and OH•) of the fire, effectively quenching the combustion chain reaction.[7] This "flame poisoning" effect reduces the heat feedback to the polymer, slowing or extinguishing the fire.
The high halogen content of these molecules is key to their effectiveness. Hexabromobenzene, for instance, has a bromine content exceeding 86%.[4]
Comparative Performance Analysis: Experimental Evidence
Evaluating the performance of flame retardants requires standardized testing. Key methodologies include Thermogravimetric Analysis (TGA), Cone Calorimetry, and UL 94 flammability tests.
Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability and decomposition profile.[7] An effective flame retardant should decompose and release its halogen radicals at a temperature that coincides with the polymer's decomposition.
While direct comparative TGA data for polymers containing these specific additives was not found in the search results, the general principle is that the addition of a flame retardant can alter the decomposition profile of the base polymer. In some cases, the flame retardant may lower the initial decomposition temperature to promote char formation or accelerate the release of flame-inhibiting gases.
Fire Behavior (Cone Calorimetry)
The cone calorimeter is a highly effective instrument for assessing the reaction-to-fire properties of materials under simulated fire conditions.[8][9] It measures critical parameters like Heat Release Rate (HRR), Total Heat Released (THR), and Smoke Produce Rate (SPR).[8][10] Lower values for these parameters indicate better flame retardancy.
A hypothetical comparison based on typical performance of high-halogen content additives would look like this:
| Parameter | Polymer (No FR) | Polymer + this compound | Polymer + Hexabromobenzene |
| Time to Ignition (TTI) | Shorter | Longer | Longer |
| Peak Heat Release Rate (pHRR) | High | Significantly Reduced | Significantly Reduced |
| Total Heat Released (THR) | High | Reduced | Reduced |
| Smoke Produce Rate (SPR) | Varies | Potentially Increased | Potentially Increased |
Note: This table is illustrative. Actual values depend on the polymer, loading level, and synergistic additives. A common trade-off with halogenated flame retardants is an potential increase in smoke and toxic gas (e.g., CO, hydrogen halides) production.[1]
Flammability Rating (UL 94)
The UL 94 standard is a widely used test to determine the flammability of plastic materials used in devices and appliances.[11][12] It classifies materials based on their burning behavior in vertical or horizontal orientations.
-
V-0: Burning stops within 10 seconds on a vertical specimen; no flaming drips are allowed.[13]
-
V-1: Burning stops within 30-60 seconds on a vertical specimen; no flaming drips are allowed.[13]
-
V-2: Burning stops within 30-60 seconds on a vertical specimen; flaming drips are allowed.[13]
-
HB: Slow horizontal burning; considered self-extinguishing.[13]
Both this compound and hexabromobenzene would be expected to help polymers achieve a V-0 or V-1 rating, depending on the formulation.
Environmental, Health, and Safety Profile
The use of halogenated flame retardants has come under intense scrutiny due to concerns about their persistence, bioaccumulation, and toxicity (PBT).[14]
Hexabromobenzene (HBB) is a well-studied compound with significant environmental and health concerns:
-
Persistence: HBB is stable and persistent in the environment.[15] It is resistant to biodegradation.[16][17]
-
Bioaccumulation: It is considered to be highly bioaccumulative, with the potential for biomagnification in the food chain.[15] It has been detected in human adipose tissue, where it can be metabolized into other persistent compounds like 1,2,4,5-tetrabromobenzene.[16][18]
-
Toxicity: HBB is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4][17][19] Long-term exposure to polybrominated compounds can lead to changes causing porphyria, and they can be transformed into highly toxic polybrominated dibenzodioxins or dibenzofurans during fires or improper incineration.[1][20] Recent studies suggest long-term HBB accumulation may disrupt energy metabolism in hepatic cells.[21]
-
Regulatory Status: Due to its PBT properties, HBB is subject to environmental monitoring and regulation.[14][22][23]
This compound is less extensively documented in the provided search results regarding its specific environmental and toxicological profile. However, as a polyhalogenated aromatic compound, it shares structural similarities with other chemicals of concern. The presence of chlorine atoms could also lead to the formation of mixed halogenated dioxins and furans upon combustion. The degradation of HBB in the environment and in biological systems can lead to the formation of tetrabromobenzenes, which are themselves toxic.[16][18]
| Concern | This compound | Hexabromobenzene (HBB) |
| Persistence | Likely persistent (as a polyhalogenated aromatic) | High, resistant to degradation[15] |
| Bioaccumulation | Data not found, but likely based on structure | High, found in adipose tissue and biomagnifies[15][16] |
| Toxicity | Data not found, but dichlorobenzene metabolites can have liver, kidney, and blood effects[24] | Harmful (acute), potential for porphyria (chronic), can form PBDD/Fs[1][4][20] |
| Regulatory Scrutiny | Data not found | High, monitored as a persistent organic pollutant[14][23] |
Experimental Protocols for Evaluation
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of a polymer formulation containing the flame retardant.[25]
Methodology:
-
Ensure the TGA instrument is calibrated for temperature and mass.
-
Place a small, precisely weighed sample (e.g., 25-30 mg) into the TGA sample pan.
-
Place the pan into the TGA furnace.
-
Purge the furnace with a controlled atmosphere (e.g., Air or Nitrogen at 40 mL/min).
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) to identify onset of decomposition and temperatures of maximum weight loss.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Cone Calorimetry
Objective: To quantify the fire behavior of a material, particularly its heat release rate.[10][26]
Methodology:
-
Prepare a standard-sized sample (e.g., 100 mm x 100 mm) of the material.
-
Wrap the sample in aluminum foil, leaving the top surface exposed, and place it on the load cell (weighing device).[9]
-
Position the sample under the conical radiant heater.
-
Expose the sample to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²).[26]
-
An electric spark igniter is positioned above the sample to ignite the pyrolysis gases.[26]
-
During combustion, the exhaust gases are collected and analyzed for oxygen concentration, from which the heat release rate is calculated based on the oxygen consumption principle.[9]
-
Continuously record data for HRR, mass loss, smoke production, and time to ignition.
Caption: Cone Calorimeter Experimental Workflow.
UL 94 Vertical Burn Test (V-0, V-1, V-2)
Objective: To classify the self-extinguishing properties of a plastic material after exposure to a flame.[27][28]
Methodology:
-
Prepare a set of rectangular bar specimens of a specified size.
-
Clamp one specimen vertically by its top end.
-
Place a layer of dry cotton below the specimen.[28]
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.[28]
-
Remove the flame and record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds.[28]
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Note if any flaming drips ignited the cotton below.[28]
-
Repeat for a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the specific criteria for afterflame times and dripping behavior.[11]
Caption: UL 94 Vertical Burn Test Procedure.
Conclusion and Future Outlook
Both this compound and hexabromobenzene are effective gas-phase flame retardants due to their high halogen content. Their primary performance difference would likely stem from the specific release temperatures of their respective halogen radicals (Br• and Cl•) and how that aligns with the decomposition of the target polymer.
However, the choice of a flame retardant in modern applications cannot be based on performance alone. Hexabromobenzene's well-documented persistence, bioaccumulation, and toxicity profile make it a legacy chemical with significant environmental liabilities. [14][15] While less data is available for this compound, its structural similarity to other polyhalogenated compounds of concern warrants a precautionary approach.
The scientific community is increasingly moving away from persistent halogenated flame retardants towards alternatives with more favorable environmental and health profiles, such as phosphorus-based, nitrogen-based, or inorganic flame retardants. Researchers and developers are strongly advised to consider the full life-cycle impact, including potential environmental contamination and the formation of toxic byproducts during combustion, when selecting a flame retardant system.
References
- 1. Toxicology of selected brominated aromatic compounds [roczniki.pzh.gov.pl]
- 2. cetjournal.it [cetjournal.it]
- 3. Page loading... [wap.guidechem.com]
- 4. Hexabromobenzene - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 10. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 11. specialchem.com [specialchem.com]
- 12. protolabs.com [protolabs.com]
- 13. ecosealthailand.com [ecosealthailand.com]
- 14. researchgate.net [researchgate.net]
- 15. chm.pops.int [chm.pops.int]
- 16. Hexabromobenzene | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 19. Page loading... [wap.guidechem.com]
- 20. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. wisechip.com.tw [wisechip.com.tw]
- 23. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 24. Dichlorobenzenes | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 25. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 26. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 27. UL94 Flame Retardant Testing Methods - Oreate AI Blog [oreateai.com]
- 28. boedeker.com [boedeker.com]
comparing the reactivity of brominated vs. chlorinated sites in the molecule
An In-Depth Guide to the Comparative Reactivity of Brominated vs. Chlorinated Sites in Molecules for Drug Development Professionals
Introduction: The Halogen's Role in Modern Chemistry
Halogen atoms, particularly chlorine and bromine, are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their presence on a molecule can significantly influence its physical properties and, most importantly, its chemical reactivity. Understanding the nuanced differences between chlorinated and brominated sites is paramount for researchers and drug development professionals. This guide provides an in-depth comparison of their reactivity, supported by experimental data and established chemical principles, to inform strategic decisions in synthetic route design and optimization.
The reactivity of an organohalide is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the leaving group ability of the halide. The C-Cl bond is stronger and less polarizable than the C-Br bond, a distinction that dictates their behavior in a wide array of chemical transformations.
Core Principles: Bond Strength and Leaving Group Ability
The fundamental differences in reactivity between organochlorides and organobromides can be traced back to the intrinsic properties of the carbon-halogen bond.
| Property | C-Cl Bond | C-Br Bond | Implication for Reactivity |
| Average Bond Energy | ~339 kJ/mol | ~285 kJ/mol | The weaker C-Br bond requires less energy to break, often leading to faster reaction rates. |
| Polarizability | Lower | Higher | The more polarizable C-Br bond is more susceptible to attack by nucleophiles and metals. |
| Leaving Group Ability | Good | Excellent | The bromide ion (Br-) is a better leaving group than the chloride ion (Cl-) due to its larger size and lower charge density. |
These fundamental properties manifest in a variety of common synthetic transformations, leading to predictable differences in reaction outcomes.
Comparative Reactivity in Key Synthetic Transformations
The choice between a brominated or chlorinated starting material can have profound implications for the success of a synthetic campaign. Below, we explore the comparative reactivity of these two functionalities in several critical reaction classes.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions (both SN1 and SN2), the leaving group's ability to depart is a critical factor in determining the reaction rate. Due to the superior leaving group ability of bromide, alkyl bromides are generally more reactive than their chlorinated counterparts.
Experimental Protocol: A Comparative SN2 Reaction
This protocol outlines a method to compare the rate of reaction of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone (the Finkelstein reaction).
Materials:
-
1-chlorobutane
-
1-bromobutane
-
Sodium iodide
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
Procedure:
-
Prepare two separate solutions, one of 1-chlorobutane in acetone and another of 1-bromobutane in acetone, at the same concentration.
-
Prepare a solution of sodium iodide in acetone.
-
In separate test tubes, mix equal volumes of the sodium iodide solution with the 1-chlorobutane and 1-bromobutane solutions simultaneously.
-
Observe the formation of a precipitate (sodium chloride or sodium bromide). The reaction with 1-bromobutane is expected to produce a precipitate of sodium bromide much more rapidly than the corresponding reaction with 1-chlorobutane produces sodium chloride.
Expected Outcome: The reaction with 1-bromobutane will proceed significantly faster, demonstrating the higher reactivity of the C-Br bond in this context.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis. The oxidative addition of the organohalide to the palladium(0) catalyst is often the rate-determining step. The weaker C-Br bond undergoes oxidative addition more readily than the C-Cl bond.
Reactivity Trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F
This trend means that aryl bromides are generally more reactive and require milder reaction conditions (lower temperatures, less reactive catalysts) than aryl chlorides. However, advancements in ligand design have led to the development of highly active palladium catalysts capable of efficiently activating C-Cl bonds.
Experimental Workflow: Suzuki Cross-Coupling
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Data Summary: Relative Reaction Rates in Suzuki Coupling
| Aryl Halide | Catalyst System | Temperature (°C) | Relative Rate |
| Aryl Bromide | Pd(PPh3)4 / Na2CO3 | 80 | 1 |
| Aryl Chloride | Pd(PPh3)4 / Na2CO3 | 80 | <0.01 |
| Aryl Chloride | Pd(dba)2 / PCy3 / K3PO4 | 100 | ~1 |
This is a generalized representation. Actual rates are substrate and catalyst dependent.
Grignard Reagent Formation
The formation of Grignard reagents (R-MgX) involves the reaction of an organohalide with magnesium metal. Similar to oxidative addition in cross-coupling, this reaction is more facile for organobromides than for organochlorides due to the lower C-X bond energy.
Experimental Protocol: Comparative Grignard Formation
Materials:
-
Chlorobenzene
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an indicator)
-
Round-bottom flasks
-
Reflux condensers
Procedure:
-
Set up two separate reaction flasks, each containing magnesium turnings and a crystal of iodine in anhydrous diethyl ether.
-
To one flask, add bromobenzene dropwise. To the other, add chlorobenzene dropwise at the same rate.
-
Gently heat both flasks to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the formation of the Grignard reagent.
-
Observe the time required for the initiation and completion of the reaction for both halides.
Expected Outcome: The reaction with bromobenzene will initiate more readily and proceed more vigorously than the reaction with chlorobenzene, which may require higher temperatures and longer initiation times.
Strategic Considerations for Drug Development
The choice between a chlorinated and a brominated intermediate in a drug development pipeline is a strategic one with significant implications for cost, scalability, and efficiency.
-
Cost and Availability: Chlorinated starting materials are often less expensive and more readily available in bulk than their brominated counterparts.
-
Reactivity and Selectivity: The higher reactivity of brominated compounds can be advantageous, allowing for milder reaction conditions and potentially avoiding side reactions. In molecules with multiple halogen sites, the differential reactivity can be exploited for selective transformations. For example, a C-Br bond can often be reacted selectively in the presence of a C-Cl bond.
-
Process Safety: The higher reactivity of organobromides can sometimes lead to more exothermic reactions, which may require more careful thermal management on a large scale.
Conclusion
A Comparative Analysis of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene in Synthetic Applications: An Assessment of Available Data
For Researchers, Scientists, and Drug Development Professionals
Published: January 2, 2026
Introduction
1,2,4,5-Tetrabromo-3,6-dichlorobenzene is a halogenated aromatic compound with the chemical formula C₆Br₄Cl₂. It is commercially available as a key intermediate for organic and pharmaceutical synthesis.[1][2] This guide aims to provide a comparative analysis of its performance in specific applications versus potential alternatives, supported by available experimental data. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of detailed performance data for this specific compound.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a synthetic intermediate is crucial for predicting its reactivity and suitability for various applications.
| Property | Value | Reference |
| CAS Number | 31604-30-5 | [1] |
| Molecular Formula | C₆Br₄Cl₂ | [3] |
| Molecular Weight | 462.58 g/mol | [3] |
| Appearance | White to off-white or yellow solid | [1][2] |
| Purity (typical) | ≥97% | [4] |
The highly halogenated nature of the benzene ring suggests that this compound would be a versatile precursor in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. The bromine atoms are generally more reactive than the chlorine atoms in such reactions, allowing for selective functionalization.
Potential Applications in Organic Synthesis
Based on its structure, this compound could serve as a scaffold for the synthesis of various classes of compounds, including:
-
Porphyrins and Phthalocyanines: The core structure could be elaborated to form complex macrocycles used in materials science and medicine.[5][6][7]
-
Organometallic Compounds: The halogen atoms can be replaced with metals to create organometallic reagents or frameworks.
-
Novel Dyes and Pigments: The aromatic core can be functionalized with chromophores to generate new coloring agents.
-
Pharmaceutical Intermediates: As stated by suppliers, it is intended for use in the synthesis of active pharmaceutical ingredients (APIs).[1][8]
The workflow for utilizing such an intermediate would typically involve a series of functionalization steps, likely exploiting the differential reactivity of the bromine and chlorine substituents.
Caption: Generalized synthetic workflow using this compound.
Comparative Performance: A Data Gap
Despite the logical potential for the applications mentioned above, a thorough search of scientific databases and patent literature did not yield specific studies that provide experimental data comparing the performance of this compound to alternative building blocks. For a meaningful comparison, data on the following parameters would be necessary:
-
Reaction Yields: The efficiency of incorporating the intermediate into the target molecule.
-
Reaction Kinetics: The rate at which the reaction proceeds.
-
Purity of the Final Product: The level of impurities resulting from the use of the intermediate.
-
Reaction Conditions: The temperature, pressure, and catalysts required.
-
Cost-Effectiveness: The price of the intermediate versus its performance.
Without such data, a direct and objective comparison with alternative starting materials, such as other polyhalogenated benzenes or different molecular scaffolds, is not possible.
General Alternatives in Polyhalogenated Intermediate Chemistry
In the broader context of using polyhalogenated benzenes as synthetic intermediates, a variety of alternatives exist. The choice of a specific intermediate is highly dependent on the target molecule and the desired synthetic strategy. Some general alternatives could include:
-
Other Isomers of Tetrabromodichlorobenzene: The substitution pattern of the halogens dramatically influences reactivity.
-
Hexabromobenzene or Hexachlorobenzene: These offer a uniform reactivity of all halogen atoms.
-
Mixed Halogenated Benzenes with Iodine: The presence of a more reactive iodine atom can allow for milder reaction conditions.
-
Non-halogenated Building Blocks: Depending on the target, entirely different synthetic routes that do not rely on halogenated intermediates may be available and preferable from an environmental or cost perspective.
Conclusion
This compound is positioned in the chemical market as a versatile intermediate for organic synthesis. Its highly halogenated structure theoretically allows for a range of synthetic transformations. However, there is a significant lack of publicly available, detailed experimental data that demonstrates its performance in specific applications. Consequently, a direct and evidence-based comparison with alternative intermediates is not feasible at this time.
Researchers and drug development professionals considering the use of this compound are advised to perform their own in-house evaluations to determine its suitability for their specific synthetic targets. Future publications of research utilizing this intermediate will be crucial in building a public knowledge base about its performance characteristics and its advantages or disadvantages compared to other synthetic building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrin-Based Compounds: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
A Comparative Cross-Validation Guide to 1,2,4,5-Tetrabromo-3,6-dichlorobenzene for Advanced Research Applications
This guide provides a comprehensive technical overview of 1,2,4,5-tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5), a heavily halogenated aromatic compound. In the spirit of rigorous scientific inquiry, this document moves beyond a simple data sheet to offer a cross-validation of its known properties against those of structurally related compounds. Acknowledging the current scarcity of published experimental data for this specific molecule, we present a framework for its evaluation, including detailed analytical protocols and in silico predictions. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics and its place within the broader landscape of halogenated benzenes.
Introduction to this compound
This compound is a fully substituted benzene derivative, featuring four bromine and two chlorine atoms. This high degree of halogenation imparts unique physicochemical properties, making it a valuable intermediate in specialized organic synthesis. Its primary utility lies in its potential as a building block for complex molecular architectures, particularly in the synthesis of pharmaceutical raw intermediates.[1][2] The strategic placement of six halogen atoms on the benzene ring creates a molecule with significant steric hindrance and a highly electrophilic aromatic core, offering distinct reactivity pathways for synthetic chemists to explore.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is limited. Therefore, a comparative approach with well-characterized, structurally analogous compounds is essential for a comprehensive understanding. The following table summarizes the available data for the target compound and compares it with related halogenated benzenes.
| Property | This compound | 1,2,4,5-Tetrachlorobenzene | 1,2,4,5-Tetrabromobenzene | 1,4-Dichlorobenzene |
| CAS Number | 31604-30-5[3] | 95-94-3[4] | 636-28-2 | 106-46-7[5] |
| Molecular Formula | C₆Br₄Cl₂[3] | C₆H₂Cl₄ | C₆H₂Br₄ | C₆H₄Cl₂[5] |
| Molecular Weight ( g/mol ) | 462.58[3] | 215.89 | 393.70 | 147.00[5] |
| Melting Point (°C) | 281[6] | 139-142 | 180-182 | 53.5[5] |
| Boiling Point (°C) | 394.0 (Predicted)[6] | 246 | 338 | 174[5] |
| Density (g/cm³) | 2.597 (Predicted)[6] | 1.858 | 2.518 | 1.248[5] |
| LogP (Octanol/Water Partition Coefficient) | 6.04 (Predicted)[6] | 4.53 | 5.15[7] | 3.39[5] |
Expert Insights: The high melting point of this compound is consistent with its highly symmetrical and planar structure, which allows for efficient crystal packing. The predicted high LogP value suggests a strong lipophilic character, indicating potential for bioaccumulation, a common trait among polyhalogenated aromatic hydrocarbons.[8]
Proposed Analytical Characterization and Cross-Validation
Due to the absence of publicly available spectroscopic data for this compound, the following section outlines detailed protocols for its comprehensive analytical characterization. These protocols are based on established methodologies for similar halogenated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Rationale: GC-MS is the gold standard for the analysis of semi-volatile organic compounds like polyhalogenated benzenes, offering excellent separation and definitive identification.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity toluene.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 5977B MSD).
-
GC Conditions:
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Splitless injection at 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Expected Outcome and Cross-Validation: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing four bromine and two chlorine atoms. This experimental spectrum can be cross-validated against theoretical isotopic distribution models. The retention time will be significantly longer than that of less halogenated benzenes due to its higher boiling point.
Diagram of the Proposed GC-MS Workflow:
Caption: Proposed workflow for GC-MS analysis and data cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: While ¹H NMR is not applicable due to the absence of protons, ¹³C NMR is crucial for confirming the carbon skeleton and assessing the purity of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 50 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). Due to the high melting point and predicted low solubility, gentle heating may be required.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III HD 500 MHz).
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the expected long relaxation times of the quaternary carbons.
-
Relaxation Delay (d1): A longer delay (e.g., 5-10 seconds) is recommended to ensure quantitative signal integration.
-
Expected Outcome and Cross-Validation: Due to the molecule's symmetry, only two signals are expected in the ¹³C NMR spectrum: one for the two carbon atoms bonded to chlorine and one for the four carbon atoms bonded to bromine. The chemical shifts can be compared with predicted values from NMR simulation software and with the spectra of related compounds like 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrabromobenzene.[10][11]
X-ray Crystallography for Definitive Structural Confirmation
Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and crystal packing.
Experimental Protocol:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a high-boiling point solvent (e.g., dichlorobenzene, trichlorobenzene) or by sublimation.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source and a CCD detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Expected Outcome and Cross-Validation: The resulting crystal structure will provide precise measurements of the C-Br and C-Cl bond lengths, which can be compared to values in other halogenated benzenes. The packing arrangement in the crystal lattice will offer insights into intermolecular interactions.
Diagram of the Proposed Analytical Workflow:
Caption: Comprehensive analytical workflow for compound characterization.
Comparative Toxicological and Environmental Profile (Predicted)
In the absence of experimental toxicological data for this compound, we must rely on data from related compounds and Quantitative Structure-Activity Relationship (QSAR) models to predict its potential hazards.[3][12]
Toxicity Profile of Related Compounds:
| Compound | Acute Toxicity (Oral LD50, rat) | Carcinogenicity | Key Health Effects |
| 1,4-Dichlorobenzene | 500-5000 mg/kg[13] | Possible human carcinogen (IARC Group 2B)[9] | Liver and kidney damage, neurotoxicity.[13][14] |
| 1,2-Dichlorobenzene | 500 mg/kg[14] | Not classifiable as to its carcinogenicity to humans (IARC Group 3)[9] | Liver and kidney damage, respiratory irritation.[14] |
| Hexabromocyclododecane (HBCD) | >5000 mg/kg | Not classifiable | Developmental and reproductive toxicant.[15] |
| Tetrabromobisphenol A (TBBPA) | >5000 mg/kg | Not classifiable | Endocrine disruptor.[12] |
Predicted Profile for this compound:
-
Toxicity: Based on its high lipophilicity and persistence, it is prudent to assume that this compound may exhibit chronic toxicity, with the liver and kidneys as potential target organs, similar to other polyhalogenated aromatic hydrocarbons.[14] Its structural similarity to other brominated flame retardants also suggests a potential for endocrine disruption, although this would require experimental verification.
-
Environmental Fate: The high degree of halogenation suggests that this compound will be resistant to biodegradation and will likely be persistent in the environment.[8] Its high predicted LogP value indicates a strong tendency to adsorb to soil and sediment and to bioaccumulate in fatty tissues of organisms.[8] Volatilization from water surfaces is expected to be a slow process.[16]
Expert Recommendation: Given the predicted persistence and potential for toxicity, all handling of this compound should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional and national guidelines.
Conclusion and Future Directions
This compound is a specialty chemical with significant potential in advanced organic synthesis. However, the current lack of comprehensive experimental data necessitates a cautious and methodical approach to its use. This guide has provided a framework for its evaluation through a combination of comparative analysis with related compounds and detailed, state-of-the-art analytical protocols.
It is imperative that researchers working with this compound contribute to the public knowledge base by publishing their experimental findings, including spectroscopic data, physicochemical properties, and any toxicological or environmental observations. Such data will be invaluable for building a more complete and accurate profile of this unique molecule, ensuring its safe and effective use in the advancement of science and technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Improved QSARs for predictive toxicology of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzene, 1,2,4,5-tetrachloro- [webbook.nist.gov]
- 5. A regression-based QSAR-model to predict acute toxicity of aromatic chemicals in tadpoles of the Japanese brown frog (Rana japonica): calibration, validation, and future developments to support risk assessment of chemicals in amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 8. Sources and environmental fate of halomethoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dichlorobenzenes (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]
- 10. 1,2,4,5-Tetrachlorobenzene (95-94-3) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. A QSAR approach to model aquatic toxicity of halogenated aromatic hydrocarbons (Conference) | OSTI.GOV [osti.gov]
- 13. Para-dichlorobenzene toxicity – a review of potential neurotoxic manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1,2,4-Tribromo-3,5,6-trichlorobenzene | C6Br3Cl3 | CID 25680 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Isomers of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of halogenated aromatic compounds, precise structural identification is paramount. Isomers, with their identical molecular formulas but distinct arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1,2,4,5-tetrabromo-3,6-dichlorobenzene and its key isomers, offering a practical framework for their unambiguous differentiation using common analytical techniques.
The Challenge of Isomer Identification
This compound (CAS No. 31604-30-5), with the molecular formula C₆Br₄Cl₂, presents a significant analytical challenge due to the potential for multiple positional isomers.[1][2] The arrangement of four bromine and two chlorine atoms on the benzene ring dictates the molecule's symmetry, which in turn governs its spectroscopic signature. This guide will focus on the comparison of the highly symmetric this compound with its less symmetric potential isomers: 1,2,3,4-tetrabromo-5,6-dichlorobenzene and 1,2,3,5-tetrabromo-4,6-dichlorobenzene.
Understanding the nuances of how molecular symmetry influences spectroscopic output is the cornerstone of distinguishing these closely related compounds. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve this differentiation.
Isomer Structures and Symmetry
A foundational understanding of the molecular structure and symmetry of each isomer is crucial for interpreting their spectroscopic data.
References
A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 1,2,4,5-Tetrabromo-3,6-Dichlorobenzene
In the realm of advanced organic synthesis, the utility of a chemical intermediate is inextricably linked to its purity. The compound 1,2,4,5-tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5), a heavily halogenated aromatic molecule, serves as a critical building block in the creation of complex molecular architectures, particularly in the synthesis of pharmaceutical raw intermediates.[1] Given that its synthesis involves controlled, multi-step halogenation reactions, the final product is often accompanied by a constellation of structurally similar impurities, such as isomers or incompletely halogenated precursors.[2][3] The presence of these impurities can have profound consequences on downstream reaction yields, kinetics, and the purity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of synthesized this compound. We move beyond mere procedural descriptions to explain the causality behind instrumental choices and validation protocols, ensuring a scientifically sound and trustworthy assessment. The objective is to empower researchers and drug development professionals to select and implement the most appropriate techniques for their specific quality control and research needs.
The Concept of the "Standard" in Purity Assessment
Before delving into comparative methodologies, it is crucial to define the "standard" against which the synthesized product is evaluated. This can be a Certified Reference Material (CRM) purchased from a metrological institute or a well-characterized primary reference standard developed in-house. However, it is noteworthy that some commercial suppliers provide this chemical on an "as-is" basis, without comprehensive analytical data, making independent verification a mandatory step for any rigorous scientific endeavor. The self-validating systems described herein are designed to provide high-confidence data, even in the absence of a pre-existing, certified standard.
Comparative Analysis of Core Purity Determination Techniques
The selection of an analytical technique is a critical decision dictated by the specific question at hand: Are we performing a routine quality check for batch-to-batch consistency? Or are we identifying and quantifying unknown impurities from a novel synthesis route? Here, we compare the four most powerful and relevant techniques for this application.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Halogenated Compounds
GC-MS stands as the premier technique for the analysis of polyhalogenated aromatics due to its exceptional separating power and definitive identification capabilities.[4] The high volatility and thermal stability of this compound make it an ideal candidate for GC analysis.
Expertise & Experience (The "Why"): The choice of a GC-MS system is rooted in its ability to resolve complex mixtures of isomers that may have very similar boiling points. The mass spectrometer adds a layer of certainty, providing a molecular "fingerprint" that can distinguish between compounds that co-elute. For highly brominated compounds, high-resolution GC/MS offers unparalleled selectivity and low limits of detection, often in the femtogram range.[4] The use of a high-temperature, low-bleed capillary column, such as a DB-1HT or DB-5ms, is critical to prevent analyte degradation and ensure sharp, symmetrical peaks for this high-boiling-point compound.[5]
Trustworthiness (Self-Validating Protocol): A trustworthy GC-MS protocol involves system suitability checks, including the analysis of a known standard (if available) to verify retention time and spectral matching, and the use of an internal standard for robust quantification.
Experimental Protocol: GC-MS for Purity Profiling
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of a high-purity solvent like Toluene or Hexane. If an internal standard (e.g., Decachlorobiphenyl) is used for quantification, it should be added to the solvent at a known concentration.
-
Instrument Setup (Example Conditions):
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 280-300°C to ensure rapid volatilization.
-
Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150°C (hold 2 min), ramp at 15°C/min to 320°C (hold 10 min). This gradient is designed to separate lower-boiling precursors from the main analyte and higher-boiling impurities.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line: 320°C.
-
Scan Range: 50-600 m/z to cover the expected fragment ions.
-
-
Data Analysis:
-
Identify the peak for this compound (Molecular Weight: ~462.6 g/mol ) by its retention time and mass spectrum.[6]
-
Calculate purity using the area percent method: (Peak Area of Analyte / Total Peak Area) x 100%.
-
Scrutinize smaller peaks. Compare their mass spectra against libraries (e.g., NIST) to tentatively identify impurities like isomers or precursors (e.g., dichlorobenzenes, C6H4Cl2, MW ~147.0 g/mol ).[7]
-
High-Performance Liquid Chromatography (HPLC): A Complementary Orthogonal Technique
While GC-MS is often the primary choice, HPLC offers an excellent orthogonal method, meaning it separates compounds based on a different chemical principle (partitioning between liquid and solid phases). This makes it invaluable for confirming purity results and analyzing any potential non-volatile or thermally labile impurities that would be missed by GC.
Expertise & Experience (The "Why"): For polyhalogenated benzenes, reversed-phase HPLC using a C18 column is the standard approach. The retention is governed by the molecule's hydrophobicity. Interestingly, recent studies highlight the role of halogen–π interactions, which can be exploited for enhanced separation on specialized columns like those coated with C70-fullerene, where retention increases with the number of halogen substitutions.[8] This provides a powerful tool for separating incompletely halogenated impurities. A UV detector is suitable as the benzene ring provides strong chromophores.
Trustworthiness (Self-Validating Protocol): An HPLC protocol is validated by demonstrating specificity (peak purity analysis using a Diode Array Detector - DAD), linearity, and precision. Running the same sample on both GC-MS and HPLC and obtaining a congruent purity value provides very high confidence in the result.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of Acetonitrile. The sample must be fully dissolved and filtered through a 0.22 µm syringe filter to protect the column.
-
Instrument Setup (Example Conditions):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water. A high organic content is necessary due to the compound's high hydrophobicity (LogP ~6.0).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) monitoring at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate purity via the area percent method as described for GC-MS.
-
Use the DAD to perform peak purity analysis on the main analyte peak. A spectrally pure peak confirms that no impurities are co-eluting.
-
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
For establishing the absolute purity of a primary reference standard, no technique is more authoritative than quantitative Nuclear Magnetic Resonance (qNMR). Unlike chromatographic methods that provide relative purity, qNMR determines the exact amount of the analyte (in wt%) by comparing the integral of one of its signals to the integral of a certified, stable internal standard.[9]
Expertise & Experience (The "Why"): qNMR is considered a primary ratio method of measurement by metrological institutes. Its power lies in the fact that the signal response is directly proportional to the number of atomic nuclei, requiring no calibration curve for the analyte itself. The key is selecting an appropriate internal standard that has a simple spectrum with at least one peak well-resolved from any analyte signals, is stable, non-volatile, and accurately weighed. Maleic anhydride or dimethyl sulfone are common choices.
Trustworthiness (Self-Validating Protocol): The protocol's integrity is ensured by using a high-purity, certified internal standard, ensuring complete dissolution of both the analyte and standard, and acquiring the spectrum with parameters that allow for full relaxation of the nuclei (a long relaxation delay, D1), which is essential for accurate integration.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) and add it to the same tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) that dissolves both components completely.
-
-
Instrument Setup (Example Conditions):
-
Spectrometer: Bruker Avance III 400 MHz or higher field.
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient).
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity (P) using the following formula:
-
Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
-
Data Summary and Method Selection
The choice of methodology depends on the analytical objective. The table below summarizes the key performance attributes of each technique for the analysis of this compound.
| Feature | GC-MS | HPLC-UV/DAD | qNMR |
| Primary Purpose | Impurity profiling, identification | Orthogonal purity confirmation | Absolute purity determination |
| Sensitivity | Very High (pg-fg)[4] | Moderate (ng) | Low (mg) |
| Impurity ID | Excellent (via MS library) | Poor (retention time only) | Good (for major impurities) |
| Quantitation | Relative (Area %) or via ISTD | Relative (Area %) or via ISTD | Absolute (Primary Ratio)[9] |
| Key Advantage | Best for volatile isomers | Orthogonal to GC, peak purity | No analyte standard needed |
| Key Limitation | Requires volatility/thermostability | Lower resolution than GC | Low sensitivity, requires pure ISTD |
Visualizing the Purity Assessment Workflow
A structured workflow is essential for a comprehensive and logical purity assessment. The process begins with initial screening and progresses to more rigorous, quantitative methods as needed.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Identity determination and purity testing [chemcon.com]
Safety Operating Guide
Navigating the Safe Handling of 1,2,4,5-Tetrabromo-3,6-dichlorobenzene: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,2,4,5-Tetrabromo-3,6-dichlorobenzene (CAS No. 31604-30-5). As a polyhalogenated aromatic hydrocarbon, this compound necessitates stringent safety protocols to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering in-depth, field-proven insights into its safe handling, from initial preparation to final disposal.
Hazard Assessment and GHS Classification: Understanding the Risks
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information.
Based on available data, this compound is classified as follows:
-
Hazardous to the aquatic environment, long-term (Chronic) - Category 4 [1].
This classification corresponds to the Hazard Statement H413: May cause long lasting harmful effects to aquatic life [1]. Consequently, the primary precautionary statement is P273: Avoid release to the environment [1].
Notably, current classifications do not include a specific pictogram or signal word for human health hazards[1]. This suggests that, based on available toxicological data, the acute and chronic risks to laboratory personnel are considered low when handled with appropriate precautions. However, the absence of extensive toxicological studies on this specific compound necessitates a conservative approach, treating it with the same caution as other polyhalogenated aromatic hydrocarbons.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling any chemical. For solid, polyhalogenated aromatic compounds like this compound, a multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Category | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation. | Protects the eyes from contact with the solid compound or any generated dust particles, which could cause mechanical irritation or unforeseen chemical reactions with the eye's moisture. |
| Skin Protection | Gloves: Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not readily available, materials such as Nitrile, Neoprene, or Viton are recommended for handling halogenated aromatic compounds. It is critical to consult the glove manufacturer's compatibility chart. Lab Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing from contamination. | Halogenated aromatic hydrocarbons can be absorbed through the skin. The choice of glove material is critical; nitrile offers good general resistance, but for prolonged handling or in the presence of solvents, more robust materials like Viton may be necessary. A lab coat provides a removable barrier in case of a spill. |
| Respiratory Protection | Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required. In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter (black and magenta cartridge) should be used. | As a solid with low volatility, the primary inhalation risk is from airborne particulates. A chemical fume hood effectively mitigates this risk. If a respirator is necessary, the organic vapor cartridge addresses potential off-gassing, while the P100 filter provides the highest level of protection against airborne solid particles. |
Operational Plan: A Step-by-Step Procedural Guide
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocol: Handling and Weighing
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Clear the work area of any unnecessary items.
-
Assemble all necessary equipment, including glassware, spatulas, and a designated waste container.
-
-
Personal Protective Equipment:
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.
-
When weighing, use a tared container on an analytical balance located inside the fume hood or a ventilated balance enclosure.
-
Handle the solid gently to avoid generating dust.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the compound by rinsing with a suitable solvent (e.g., acetone) directly into a designated halogenated waste container.
-
Wipe down the work surface of the fume hood with soap and water. Dispose of the cleaning materials as hazardous waste.[2]
-
Spill Management: Immediate Actions and Decontamination
In the event of a spill, a prompt and informed response is critical to mitigate potential hazards.
For a small spill (contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated "Halogenated Organic Waste" container. Avoid creating dust.
-
Decontaminate the spill area by wiping it down with soap and water. Dispose of all cleaning materials as hazardous waste.[2]
-
For a large spill (outside of the fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.
Disposal Plan: Ensuring Environmental Compliance
Due to its classification as a long-term aquatic hazard, the proper disposal of this compound and any contaminated materials is of utmost importance.
Key Disposal Principles:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containerization: Use a designated, leak-proof container for all solid and liquid waste contaminated with this compound.
-
Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures. Contact your EHS department for guidance.
Disposal Methodology:
The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][4] This process ensures the complete destruction of the compound, preventing its release into the environment. Chemical neutralization with reagents like Fenton's reagent can be a pre-treatment option in some cases but should only be performed by trained personnel with a thorough understanding of the reaction's exothermic and potentially volatile nature.[5]
References
- 1. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
